Technical Documentation Center

2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
  • CAS: 1183572-58-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Whitepaper: 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183572-58-8) in Modern Medicinal Chemistry

Executive Summary In the highly demanding landscape of fragment-based drug discovery (FBDD) and lead optimization, the strategic insertion of polyfunctional building blocks is paramount. 2-Fluoro-5-(2-oxoimidazolidin-1-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly demanding landscape of fragment-based drug discovery (FBDD) and lead optimization, the strategic insertion of polyfunctional building blocks is paramount. 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183572-58-8) has emerged as a privileged scaffold for modern synthetic libraries[1]. By combining a reactive carboxylic acid anchor, a conformationally restrictive cyclic urea, and a strategically positioned fluorine atom, this molecule serves as a critical intermediate for synthesizing high-affinity ligands, including serine protease inhibitors and G-protein-coupled receptor (GPCR) modulators.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a finely tuned stereoelectronic system. This guide deconstructs its physicochemical properties, structural rationale, and the field-proven synthetic methodologies required to harness its full potential.

Physicochemical Profiling

Understanding the quantitative metrics of a building block is essential for predicting its behavior in downstream active pharmaceutical ingredients (APIs). The following table summarizes the core physicochemical properties of CAS 1183572-58-8:

PropertyValueMechanistic Implication in Drug Design
Molecular Weight 224.19 g/mol Optimal for FBDD; allows for downstream elaboration while maintaining a low final API molecular weight.
Molecular Formula C₁₀H₉FN₂O₃High atom economy; provides dense functionalization.
Topological Polar Surface Area (TPSA) ~69.6 ŲBalances aqueous solubility with membrane permeability.
Hydrogen Bond Donors 2The urea N-H and carboxylic O-H facilitate strong target interactions (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 4Enhances solvation and interaction with target backbone amides.
Estimated logP 1.1 - 1.5Provides an ideal lipophilic baseline for oral bioavailability.

Structural & Mechanistic Significance

I evaluate building blocks based on their stereoelectronic contributions to the final API. CAS 1183572-58-8 is built on three synergistic pillars:

  • The Fluorine Effect: The introduction of a fluorine atom ortho to the benzoic acid is a calculated design choice. Fluorine significantly modulates the pKa of the carboxylic acid, rendering it more acidic and improving solubility at physiological pH. Furthermore, the highly electronegative fluorine atom engages in halogen bonding and sterically locks the dihedral angle of the adjacent carboxylate, reducing the entropic penalty upon target binding[2]. It also acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the 2-position.

  • The Cyclic Urea (Imidazolidin-2-one) Motif: Unlike flexible acyclic amides or ureas, the 5-membered imidazolidin-2-one ring is conformationally restricted. This restriction forces the nitrogen lone pairs into a defined geometry, enhancing their capability to act as precise hydrogen bond donors and acceptors. This motif is highly prized in the development of coagulation cascade inhibitors, such as 3[3].

  • The Benzoic Acid Core: The carboxylate serves as the primary vector for diversification, allowing for rapid amide coupling with a vast library of primary and secondary amines.

Synthetic Methodologies & Self-Validating Protocols

The de novo synthesis of CAS 1183572-58-8 typically relies on the4[4] of 5[5]. However, attempting a direct cross-coupling on the free acid often leads to palladium catalyst poisoning and poor yields. Therefore, a transient protection strategy is required.

Pathway SM 5-Bromo-2-fluorobenzoic acid (Precursor) Ester Methyl 5-bromo-2-fluorobenzoate (Acid Protection) SM->Ester MeOH, H2SO4 Reflux Coupling Buchwald-Hartwig Amination + 2-Imidazolidinone (Pd2(dba)3, Xantphos) Ester->Coupling Intermediate Methyl 2-fluoro-5- (2-oxoimidazolidin-1-yl)benzoate Coupling->Intermediate C-N Bond Formation Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Product 2-Fluoro-5-(2-oxoimidazolidin-1-yl) benzoic acid (CAS 1183572-58-8) Hydrolysis->Product Deprotection API Target API / Lead Compound (via Amide Coupling) Product->API HATU, DIPEA R-NH2

Workflow: Stepwise synthesis and application of CAS 1183572-58-8 via Pd-catalyzed cross-coupling.

Protocol 1: Synthesis via Palladium-Catalyzed Cross-Coupling

Causality Focus: We utilize Xantphos as the phosphine ligand because its wide bite angle is specifically optimized for the arylation of ureas and amides, preventing off-target bidentate binding to the metal center.

  • Esterification: Dissolve 5-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar acid spot (Rf ~0.1) must completely convert to the non-polar ester (Rf ~0.7).

  • Buchwald-Hartwig Amination: In an oven-dried Schlenk flask, combine methyl 5-bromo-2-fluorobenzoate (1.0 eq), 2-imidazolidinone (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq). Evacuate and backfill with Argon (3x). Add anhydrous 1,4-dioxane and heat to 100 °C for 16 hours.

    • Self-Validation: Analyze via LCMS. The disappearance of the brominated isotope pattern (m/z 233/235) and the emergence of the product mass (m/z 239 [M+H]⁺) confirms successful C-N bond formation.

  • Saponification: Isolate the intermediate, dissolve in a 3:1 mixture of THF/H₂O, and add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the final product.

    • Self-Validation: The precipitation step acts as a self-purifying mechanism. Wash the precipitate with cold water and dry under high vacuum. Confirm final purity (>95%) via ¹H-NMR (DMSO-d6), ensuring the disappearance of the methyl ester singlet at ~3.8 ppm.

Protocol 2: Downstream API Conjugation (Amide Coupling)

Causality Focus: For electron-deficient benzoic acids (due to the ortho-fluoro group), standard EDC/HOBt coupling can be sluggish. We employ HATU, which rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion while minimizing epimerization.

  • Activation: Dissolve CAS 1183572-58-8 (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

    • Self-Validation: Quench a 5 µL aliquot in 1 mL of methanol. UPLC-MS analysis should reveal the methyl ester, proving the active ester was successfully generated.

  • Conjugation: Add the target primary or secondary amine (1.1 eq) to the reaction mixture. Stir for 2-4 hours.

  • Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO₃, 1M HCl, and brine to remove unreacted starting materials and coupling byproducts (e.g., tetramethylurea).

References[1] NextSDS. "2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid — Chemical Substance Information." NextSDS Database. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcrax-T9d04Ap41nU2clKjBSlik5AaZQ8lN4bbt3KqIHwzkzkxNzLozy0vfLEW4HeIkJRTBkADs_lsc8HxJCL0-9rC8yQZrjsuj-r5id7Hsy8Aa5CClT_i7o7Sq-s8NPTGWyXF546qG1Aaxiba49dtvlIfdIIBMER-v6ouUdgmJ1meIOKJc2IXMHNqsptAefqORN_Qcg==[5] Chem-Impex. "5-Bromo-2-fluorobenzoic acid." Chem-Impex International. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfAfer9ZEDKKD2dx7IJVq594Eo3u2nTcWVFKkyyhOC9wtfutZLY0qWVTdZ5hd8D0oBoevwZ_uLo-0YLQhYQEx0Z0bY2Ame5hXuo-mSbtYG9Bs8vV6IfPzKq0jWEOl7gOXqSoo=[2] Ossila. "3-Fluoro-4-(trifluoromethyl)benzoic acid." Ossila Ltd. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCmDh2zu4F7m_8G_rkuaCGwEbUVQVBgreb6L3n_rKSWxyIvxWMPFkjQPr4g76nSbx_e6Mu3w9f-bsWS4bNODOzXAvxc1mErKGubAa5T6lhpgL36Y32dTPW3rav7PoNdn1Cdbz8_swk2gx7WKpzacqZQe1bT7gIV1zAusyU4olLxy8=[4] Royal Society of Chemistry. "Chapter 3: Synthetic Methods for Primary Anilines." RSC Books. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFayxg4JTVR6AhXiil2tcqFHEzBdxhn8iZGqMiAFQ4-RomI1rBrLG_YqxkALqdwQiuF1WJaBbE1ZrzVmCVUNlRnG4883uiwd8lxBcmBoppoxBZKseyfduoj-mnCPxHfpipfZgqnF7pz7gWoNyci1gHEIOu0s24k1u8EOfrFJ2dzUkbcEMrMdSMs1gzEcbLiW-2mhyvExrXeXEJiUXw=[3] European Patent Office. "SIX-MEMBERED HETEROCYCLES USEFUL AS SERINE PROTEASE INHIBITORS - Patent 1773775." EPO. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnB6lj8B3rhGxdirCjY7k6NojoiNbH0q185SeOOH8pnmkXCpeoiqBMsPDDAxjBLrhnPj-5BLqT3aFqG5tby1CmlF0GoKXcqyQ_slMzYVz34Hg1U_ZmP7P3CV9Lddy6MktLiRRDsZXWG5ouT11X4DPYlRE__cqcm6V9A3hcsa_a8fRV7eIF347YsKeFA8pWJknthvVRuR5uOYfDQfYrjDa1B3LMAjacXHtJWd4=

Sources

Exploratory

Structural Elucidation and NMR Reference Framework for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

An in-depth technical guide on the structural elucidation of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1183572-58-8). This document provides a rigorously predicted and theoretically grounded NMR reference fra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the structural elucidation of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1183572-58-8). This document provides a rigorously predicted and theoretically grounded NMR reference framework, detailing the causality behind chemical shifts, heteronuclear spin-spin coupling, and 2D correlation workflows.

Executive Summary & Molecular Context

2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule presents a unique spectroscopic challenge due to the interplay of three distinct electronic systems on the benzene core:

  • Carboxylic Acid (-COOH at C1): A strong electron-withdrawing group (EWG) via both induction and resonance, heavily deshielding ortho and para positions.

  • Fluorine (-F at C2): A highly electronegative atom that withdraws electron density via the σ -framework (inductive EWG) but donates electron density into the π -system (resonance EDG). This dual nature, combined with its spin-½ nucleus ( 19 F), introduces complex heteronuclear coupling ( JCF​ and JHF​ ).

  • 2-Oxoimidazolidin-1-yl (-NRCONHR at C5): A cyclic urea derivative acting as an amide-like electron-donating group (EDG) at the meta position relative to the carboxylic acid.

Understanding the precise 1 H and 13 C NMR signatures of this compound requires a deep analysis of these competing substituent effects and spin-spin coupling networks [1].

Experimental Protocols for NMR Acquisition

To ensure maximum trustworthiness and reproducibility, the following standardized protocol is recommended for acquiring reference spectra. The methodology is designed to suppress solvent artifacts and resolve fine heteronuclear splittings [2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous Dimethyl Sulfoxide- d6​ (DMSO- d6​ , 99.9% D). DMSO is selected due to the high polarity of the carboxylic acid and imidazolidinone moieties.

  • Referencing: Calibrate the spectrometer using the residual quintet of DMSO- d6​ at 2.50 ppm for 1 H and the septet at 39.52 ppm for 13 C [3]. Tetramethylsilane (TMS) at 0.00 ppm may be used as an internal standard.

  • 1 H NMR Acquisition (400 MHz):

    • Pulse Sequence: Standard 1D sequence (e.g., zg30).

    • Parameters: 30∘ flip angle, 2.0 s relaxation delay ( D1 ), 64 scans , spectral width of 15 ppm .

  • 13 C NMR Acquisition (100 MHz):

    • Pulse Sequence: Power-gated 1 H decoupling (e.g., zgpg30) to retain Nuclear Overhauser Effect (NOE) enhancement while removing 1JCH​ splitting.

    • Parameters: 2.0 s relaxation delay, minimum 1024 scans to ensure adequate signal-to-noise for quaternary carbons (C1, C2, C5, C=O).

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum is defined by the rigid aromatic core and the dynamic imidazolidinone ring. The presence of 19 F (spin I=1/2 , 100% natural abundance) splits the aromatic proton signals, requiring careful analysis of JHF​ coupling constants [4].

Table 1: 1 H NMR Reference Data (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality / Assignment Notes
-COOH ∼13.10 br s1H-Highly deshielded acidic proton; broad due to chemical exchange.
H-6 7.67 dd1H 4JHH​=2.5 , 5JHF​=2.0 Deshielded by ortho -COOH. Couples to H-4 (meta) and F (para, 5 bonds).
H-4 7.25 ddd1H 3JHH​=9.0 , 4JHF​=4.5 , 4JHH​=2.5 Complex multiplet. Couples to H-3 (ortho), F (meta), and H-6 (meta).
H-3 7.02 pseudo-t1H 3JHH​≈9.0 , 3JHF​≈9.5 Shielded by ortho F (resonance). The 3JHH​ and 3JHF​ are nearly identical, collapsing the expected dd into a pseudo-triplet.
N3-H ∼7.20 br s1H-Imidazolidinone NH. Broadened by quadrupolar relaxation of 14 N.
CH 2​ (C5') 3.90 m2H-Aliphatic protons adjacent to the N1-phenyl linkage.
CH 2​ (C4') 3.45 m2H-Aliphatic protons adjacent to the N3-H group.

Note: C4' and C5' refer to the imidazolidinone ring carbons.

Coupling_Network F 19F Nucleus H3 H-3 (ortho) F->H3 ³J_HF (~9.5 Hz) H4 H-4 (meta) F->H4 ⁴J_HF (~4.5 Hz) H6 H-6 (para) F->H6 ⁵J_HF (~2.0 Hz) H3->H4 ³J_HH (~9.0 Hz) H4->H6 ⁴J_HH (~2.5 Hz)

Figure 1: Spin-spin coupling network mapping 19F-1H and 1H-1H interactions.

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum is dominated by Carbon-Fluorine ( 13 C- 19 F) spin-spin coupling. Because standard 13 C acquisition only decouples protons ( 1 H), the 19 F nucleus will split every carbon signal on the aromatic ring into doublets [1].

Table 2: 13 C NMR Reference Data (DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityC-F Coupling ( JCF​ , Hz)Causality / Assignment Notes
C2 (C-F) 157.5 d 1JCF​=252.0 Ipso carbon. Massive 1-bond coupling due to direct orbital overlap and high s-character.
C1 (C-COOH) 119.5 d 2JCF​=10.5 Ortho to F. Shielded relative to standard benzoic acid due to F resonance.
C3 (CH) 116.5 d 2JCF​=22.5 Ortho to F. Highly shielded by F lone-pair π -donation.
C4 (CH) 124.5 d 3JCF​=8.0 Meta to F. Shift governed by the EDG effect of the adjacent N1 atom.
C5 (C-N) 136.0 d 4JCF​=3.0 Para to F. Deshielded by the electronegative N1 atom of the imidazolidinone.
C6 (CH) 121.5 d 3JCF​=4.0 Meta to F, ortho to COOH.
C=O (Acid) 165.0 d 3JCF​=3.0 Carboxylic acid carbonyl. Small 3-bond coupling to F.
C=O (Urea) 159.0 s-Imidazolidinone carbonyl. No F-coupling (6 bonds away).
C5' (CH 2​ ) 45.0 s-Aliphatic carbon bound to N1 (phenyl side).
C4' (CH 2​ ) 37.0 s-Aliphatic carbon bound to N3 (NH side).

Mechanistic Insight: The magnitude of JCF​ coupling is a self-validating metric for assignment. The 1JCF​ is always >240 Hz , easily identifying the fluorinated carbon. The 2JCF​ values differ based on substitution: C3 exhibits a larger 2JCF​ ( ∼22 Hz ) than C1 ( ∼10 Hz ) because C1 is sterically and electronically constrained by the bulky, electron-withdrawing carboxyl group.

2D NMR Workflow for Unambiguous Assignment

To definitively prove the regiochemistry of the imidazolidinone ring at C5 rather than C4 or C6, a 2D NMR workflow is mandatory [2].

  • COSY ( 1 H- 1 H): Establishes the continuous spin system H-3 H-4 H-6.

  • HSQC ( 1 H- 13 C): Maps H-3 to C3, H-4 to C4, and H-6 to C6, differentiating protonated carbons from quaternary ones.

  • HMBC ( 1 H- 13 C): The critical step. The imidazolidinone CH 2​ protons (C5') will show a strong 3-bond correlation ( 3JCH​ ) to the aromatic C5 quaternary carbon ( δ∼136.0 ppm ). Furthermore, H-6 will show a 3-bond correlation to the carboxylic acid C=O ( δ∼165.0 ppm ), locking the orientation of the functional groups.

NMR_Workflow A Sample Preparation (DMSO-d6, 298K) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 1H-1H COSY (Vicinal H-H Coupling) B->C Identify Spin Systems D 1H-13C HSQC (Direct C-H Mapping) B->D 1-Bond C-H E 1H-13C HMBC (Long-range Connectivity) C->E Quaternary C & Heteroatoms D->E F Structural Elucidation & Final Assignment E->F Unambiguous Mapping

Figure 2: Comprehensive NMR elucidation workflow integrating 1D and 2D techniques.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link][1]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link][2]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.[Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link][4]

Sources

Foundational

Pre-Clinical Safety and In Vitro Toxicity Profiling of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

A Technical Whitepaper on Material Handling, Hazard Validation, and Experimental Causality in Early Drug Discovery Executive Summary In modern medicinal chemistry, functionalized benzoic acids are critical building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Material Handling, Hazard Validation, and Experimental Causality in Early Drug Discovery

Executive Summary

In modern medicinal chemistry, functionalized benzoic acids are critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Specifically, 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1183572-58-8) incorporates a highly electronegative fluorine atom and an imidazolidinone ring[1]. While these structural motifs are highly desirable for modulating the pharmacokinetics of target APIs, they introduce specific material handling risks. This whitepaper provides an authoritative guide on the physicochemical properties, hazard causality, and the self-validating in vitro toxicity workflows required to safely handle and evaluate this compound.

Material Safety Data & Mechanistic Hazard Profiling

Before integrating any intermediate into high-throughput synthesis, a rigorous assessment of its material safety data is mandatory. Based on notified Classification, Labelling and Packaging (C&L) inventories, this compound exhibits distinct localized and systemic hazards[2].

Table 1: Material Safety and Physicochemical Profile

Property / HazardValue / ClassificationSource
Chemical Name 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid[1]
CAS Number 1183572-58-8[1]
Molecular Weight 224.19 g/mol
Skin Irritation Category 2 (H315)[2]
Eye Irritation Category 2A (H319)[2]
Target Organ Tox STOT SE 3 (H336)[2]
The Causality of Toxicity

As an Application Scientist, it is crucial to understand why a compound exhibits specific GHS classifications rather than simply noting them.

  • H315 & H319 (Irritation): The carboxylic acid group (-COOH) is a known irritant due to its ability to lower local pH, leading to the rapid denaturation of epidermal and corneal proteins. The addition of the highly electronegative fluorine atom at the ortho position (2-fluoro) inductively withdraws electron density. This stabilizes the carboxylate anion, effectively lowering the pKa of the benzoic acid. This increased acidity exacerbates its potential to disrupt the lipid bilayer of the stratum corneum[1],[2].

  • H336 (STOT SE 3): This classification indicates specific target organ toxicity from a single exposure, typically manifesting as respiratory irritation or narcotic effects[2]. Inhalation of the fine crystalline powder can cause localized acidification in the respiratory tract, necessitating strict fume hood protocols.

In Vitro Toxicity Assessment Workflows

To empirically validate these hazards without relying on in vivo animal models, we deploy a cascade of 3D tissue and cellular assays.

InVitroTox Compound 2-Fluoro-5-(2-oxoimidazolidin-1-yl) benzoic acid (CAS: 1183572-58-8) Hazard GHS Hazard Profiling H315 (Skin), H319 (Eye), H336 (STOT) Compound->Hazard Material Safety Data SkinModel OECD 439: RhE Model (Skin Irritation) Hazard->SkinModel Validates H315 EyeModel OECD 492: RhCE Model (Eye Irritation) Hazard->EyeModel Validates H319 CytoModel High-Throughput Cytotoxicity (ATP Luminescence) Hazard->CytoModel Validates H336 / Basal Tox SafetyProfile Comprehensive Pre-clinical Safety & Handling Profile SkinModel->SafetyProfile EyeModel->SafetyProfile CytoModel->SafetyProfile

Fig 1. In vitro toxicity profiling workflow for hazard validation of CAS 1183572-58-8.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , meaning the assay inherently proves its own accuracy through strict acceptance criteria.

Protocol A: In Vitro Skin Irritation Assessment (OECD 439)

To validate the H315 classification, we utilize Reconstructed Human Epidermis (RhE). This 3D model closely mimics the biochemical and physiological properties of the human stratum corneum, allowing for the direct topical application of the acidic compound [3].

Step-by-Step Methodology:

  • Pre-incubation: Transfer RhE tissue inserts (e.g., EpiDerm™) into 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight at 37°C, 5% CO₂.

  • Application: Apply 25 mg of the solid 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid directly to the apical surface of the tissue. Immediately add 25 µL of sterile PBS to moisten the powder and ensure uniform tissue contact.

  • Control Dosing: Dose separate inserts with 30 µL of PBS (Negative Control) and 30 µL of 5% SDS (Positive Control).

  • Incubation: Incubate all tissues for exactly 35 minutes at 37°C.

  • Washing: Remove the inserts and wash the apical surface 15 times with a gentle stream of PBS to completely remove the acidic test article, preventing post-exposure artifactual toxicity.

  • Post-Incubation: Transfer inserts to fresh medium and incubate for 42 hours to allow for tissue recovery or the progression of apoptotic cascades.

  • MTT Viability Readout: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Extract the resulting formazan crystals using isopropanol and measure absorbance (OD) at 570 nm.

Protocol B: High-Throughput Cytotoxicity Screening (ATP Luminescence)

To evaluate the systemic basal toxicity implied by H336, we utilize an ATP-based luminescence assay. Causality note: Using ATP as a readout is superior to MTT for this specific compound because highly acidic compounds can sometimes spontaneously reduce tetrazolium salts, leading to false-positive viability signals. ATP depletion is a direct, causal indicator of metabolic collapse.

Step-by-Step Methodology:

  • Cell Preparation: Culture HepG2 (human hepatoma) cells in DMEM supplemented with 10% FBS until 80% confluence.

  • Seeding: Harvest and seed cells at a density of 10,000 cells/well in a 96-well opaque white microplate (to prevent optical crosstalk). Incubate for 24 hours.

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 20 mM stock. Perform serial dilutions to achieve final assay concentrations of 1, 10, 50, and 100 µM.

  • Dosing: Apply the dilutions to the cells. Critical step: Ensure the final DMSO concentration remains strictly at 0.5% (v/v) across all wells to prevent vehicle-induced solvent toxicity.

  • Incubation: Incubate the treated plates for 72 hours to capture both acute necrotic events and delayed apoptotic responses.

  • Lysis and Stabilization: Add 100 µL of CellTiter-Glo® reagent per well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader (1-second integration time).

Quantitative Data Interpretation

The integrity of the data relies entirely on the performance of the controls. If the acceptance criteria in Table 2 are not met, the assay is invalid and must be repeated.

Table 2: Quantitative Acceptance Criteria for Self-Validating Assays

AssayControl / TestAcceptance CriterionMechanistic Rationale
RhE (OECD 439) Negative (PBS)OD₅₇₀ ≥ 0.8Ensures baseline tissue viability and metabolic activity.
RhE (OECD 439) Positive (5% SDS)Viability ≤ 20%Validates barrier susceptibility to known irritants.
RhE (OECD 439) Test CompoundViability ≤ 50%Threshold for classifying compound as Skin Irrit. 2 (H315).
ATP Luminescence Vehicle (0.5% DMSO)Signal > 10⁵ RLUConfirms the solvent vehicle does not induce basal toxicity.
ATP Luminescence Positive (Staurosporine)Viability ≤ 10%Confirms assay sensitivity to apoptotic pathways.

References[1] NextSDS. "2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid — Chemical Substance Information." NextSDS Chemical Database. Available at: 2]">https://nextsds.com[2] NextSDS. "2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid — Hazard Classifications." NextSDS Chemical Database. Available at: 3]">https://nextsds.com[3] Sigma-Aldrich. "Y1816 | 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid." Sigma-Aldrich Catalog. Available at: https://www.sigmaaldrich.com

[3] OECD. "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

Sources

Exploratory

Advanced Pharmacophore Engineering: Mechanism of Action of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid Derived Inhibitors

Executive Summary In modern structure-based drug design, the strategic incorporation of privileged scaffolds is critical for achieving high target affinity and metabolic stability. The chemical building block 2-Fluoro-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the strategic incorporation of privileged scaffolds is critical for achieving high target affinity and metabolic stability. The chemical building block 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (FOIBA) has emerged as a highly versatile pharmacophore. By combining the hydrogen-bonding dynamics of a cyclic urea with the stereoelectronic conformational control of an ortho-fluorinated benzoic acid, FOIBA-derived inhibitors exhibit exceptional potency across multiple target classes, most notably Receptor Tyrosine Kinases (RTKs) and the tubulin colchicine-binding site (C-BS).

This technical whitepaper deconstructs the mechanism of action (MoA) of FOIBA-derived inhibitors, detailing the causality behind their structural design, target engagement pathways, and the self-validating experimental workflows required to evaluate them.

Structural Pharmacology & Stereoelectronic Profiling

The efficacy of FOIBA-derived inhibitors is rooted in "small molecule origami"—the use of specific atomic substitutions to pre-organize a flexible molecule into its bioactive conformation [1].

The Conformational Lock: 2-Fluoro Substitution

The carbon-fluorine (C–F) bond is highly polarized and possesses a strong local dipole moment. In FOIBA derivatives (typically synthesized as amides), the ortho-fluoro substitution exerts a profound stereoelectronic effect on the adjacent carbonyl group. To minimize dipole-dipole repulsion, the carbonyl oxygen is forced to orient anti to the C–F bond. This restricts rotation around the C(aryl)–C(carbonyl) bond, locking the molecule into a rigidified 3D geometry [2].

  • Causality: By pre-organizing the inhibitor into the exact conformation required for target binding, the entropic penalty ( ΔS ) typically incurred during target engagement is drastically reduced, leading to a significant increase in binding affinity ( Kd​ ).

The Haptophore: Cyclic Urea (2-oxoimidazolidin-1-yl)

The 2-oxoimidazolidin-1-yl moiety is a rigid, five-membered cyclic urea. Unlike acyclic ureas, which can adopt multiple cis/trans rotamers, the cyclic nature forces the hydrogen-bond donor (NH) and acceptor (C=O) into a fixed, parallel vector.

  • Causality: This rigid presentation perfectly mimics the hydrogen-bonding features of the ATP adenine ring (in kinases) or structural water molecules (in proteases), making it an ideal anchor for deep-pocket binding [4].

Mechanism of Action: Dual Target Engagement Pathways

FOIBA-derived compounds are primarily engineered to inhibit two distinct biological pathways, depending on the functionalization of the benzoic acid vector.

Pathway A: ATP-Competitive Kinase Inhibition

In RTK inhibitors (e.g., FGFR or c-Raf), the FOIBA scaffold acts as a hinge-binding motif. The cyclic urea inserts deep into the ATP-binding pocket. The urea NH donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the urea C=O accepts a hydrogen bond from the hinge backbone amide. The locked 2-fluorophenyl ring projects the attached functional groups outward into the solvent-exposed region or the hydrophobic specificity pocket (DFG-out conformation), blocking downstream phosphorylation and MAPK/ERK signaling [4].

Pathway B: Tubulin Polymerization Inhibition

When functionalized with specific sulfonamide or aryl groups, the FOIBA scaffold acts as a potent antimitotic agent. The phenyl 2-imidazolidinone moiety serves as a highly effective bioisostere for the trimethoxyphenyl group found in colchicine and Combretastatin A-4 (CA-4) [3]. The cyclic urea binds to the Colchicine-Binding Site (C-BS) at the interface of α

  • and β -tubulin, preventing the polymerization of tubulin heterodimers, arresting the cell cycle in the G2/M phase, and inducing apoptosis.

    MoA FOIBA FOIBA-Derived Inhibitor Conform 2-Fluoro Motif (Conformational Lock) FOIBA->Conform Dipole Minimization Target Target Enzyme / Protein Downstream Downstream Pathway Blockade (Apoptosis / Growth Arrest) Target->Downstream Target Inhibition Hinge Cyclic Urea Motif (H-Bond Anchor) Hinge->Target Hinge / C-BS Binding Conform->Hinge Low Entropic Penalty

    Fig 1: Mechanistic pathway of FOIBA-derived inhibitors driven by structural pre-organization.

Quantitative Structure-Activity Relationship (QSAR) Data

To validate the structural rationale, we compare a highly optimized FOIBA-derived kinase inhibitor against its des-fluoro and acyclic analogs. The data clearly demonstrates the necessity of both the fluorine lock and the cyclic urea.

Compound ClassStructural VariationsTargetIC 50​ (nM) Kd​ (nM)Metabolic T1/2​ (h)
FOIBA-Lead-01 2-Fluoro, Cyclic Urea FGFR112.4 4.5 6.2
Des-Fluoro AnalogHydrogen, Cyclic UreaFGFR185.032.02.1
Acyclic Analog2-Fluoro, Acyclic UreaFGFR1410.5150.01.5
FOIBA-Tubulin-X2-Fluoro, Cyclic Urea β -Tubulin18.26.15.8

Table 1: Pharmacological profiling highlighting the synergistic effect of the 2-fluoro and cyclic urea motifs.

Self-Validating Experimental Workflows

To ensure scientific integrity, the binding kinetics and functional efficacy of FOIBA-derived inhibitors must be evaluated using orthogonal, self-validating protocols.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to quantify the association ( kon​ ) and dissociation ( koff​ ) rates, proving that the 2-fluoro group reduces the entropic penalty of binding.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. We utilize CM5 due to its carboxymethylated dextran matrix, which provides a high-capacity 3D environment ideal for RTK immobilization.

  • Immobilization: Activate the surface using EDC/NHS chemistry. Inject recombinant target protein (e.g., FGFR1 kinase domain) diluted in 10 mM sodium acetate (pH 4.5) to achieve ~2000 Response Units (RU). Block remaining active esters with 1M ethanolamine.

  • Analyte Injection: Prepare a 2-fold dilution series of the FOIBA-derived inhibitor (0.5 nM to 64 nM) in HBS-EP+ running buffer containing 1% DMSO. Inject at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Because FOIBA derivatives often have slow off-rates (due to deep hinge binding), extended dissociation times are critical. Regenerate the surface with a 10 µL pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

SPR Immobilize 1. Target Immobilization (Amine Coupling) Inject 2. Analyte Injection (FOIBA Dilution Series) Immobilize->Inject Bind 3. Association Phase (k_on Measurement) Inject->Bind Wash 4. Dissociation Phase (k_off Measurement) Bind->Wash Analyze 5. Kinetic Fitting (1:1 Langmuir Model) Wash->Analyze

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic validation.

Protocol 2: High-Throughput Tubulin Polymerization Fluorometric Assay

To validate Pathway B (C-BS engagement), a cell-free fluorometric assay is employed to measure the direct inhibition of tubulin heterodimer assembly.

  • Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare a polymerization buffer consisting of 80 mM PIPES (pH 6.9), 2 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP, and 10 µM DAPI (fluorescent reporter).

  • Compound Plating: Dispense 5 µL of the FOIBA-derived inhibitor (at varying concentrations) into a 96-well half-area black microplate. Include CA-4 as a positive control and DMSO as a vehicle control.

  • Reaction Initiation: Add 45 µL of the tubulin/buffer mixture (final tubulin concentration: 3 mg/mL) to each well. Causality: The reaction must be kept strictly at 4°C during setup to prevent premature polymerization.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. The temperature shift initiates polymerization. Measure the fluorescence (Excitation: 340 nm / Emission: 460 nm) every minute for 60 minutes.

  • Validation: A successful FOIBA-derived inhibitor will show a dose-dependent flattening of the fluorescence curve, indicating the cyclic urea has successfully occupied the C-BS and prevented microtubule nucleation.

Conclusion

The 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (FOIBA) scaffold represents a masterclass in rational drug design. By leveraging the stereoelectronic properties of fluorine to lock molecular conformation, and utilizing the cyclic urea as an ATP/colchicine bioisostere, medicinal chemists can develop highly potent, metabolically stable inhibitors. The integration of rigorous biophysical assays, such as SPR and fluorometric polymerization tracking, ensures that the theoretical advantages of this "small molecule origami" translate into verifiable preclinical efficacy.

References

  • Hunter, L. (2010). "Origami with small molecules: exploiting the C–F bond as a conformational tool." Beilstein Journal of Organic Chemistry.[Link]

  • Liu, F., & Sameem, B. (2021). "FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY." The Chemical Record.[Link]

  • Fortin, S., et al. (2011). "Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4." Journal of Medicinal Chemistry.[Link]

  • Ayala-Aguilera, C. P., et al. (2022). "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Chemistry.[Link]

Foundational

Pharmacokinetic Profiling and Structural Rationale of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid Derivatives

Executive Summary In modern medicinal chemistry, the fusion of distinct pharmacophores to balance target affinity with developability is a critical exercise. The scaffold 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the fusion of distinct pharmacophores to balance target affinity with developability is a critical exercise. The scaffold 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid represents a highly rationalized fragment combining the target-anchoring properties of a halogenated benzoic acid with the privileged hydrogen-bonding network of a cyclic urea. As a Senior Application Scientist overseeing ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I have structured this technical guide to dissect the pharmacokinetic (PK) behavior of this class of derivatives. This whitepaper details the physicochemical rationale, expected metabolic bottlenecks, and the self-validating experimental workflows required to accurately profile these molecules during lead optimization.

Structural Rationale & Physicochemical Properties

The pharmacokinetic profile of this scaffold is entirely dictated by its three core structural motifs:

  • The Benzoic Acid Core : Provides a strong anionic center at physiological pH (pH 7.4). This ensures high aqueous solubility but restricts passive blood-brain barrier (BBB) penetration, making this scaffold ideal for peripherally targeted therapeutics.

  • The Ortho-Fluorine : The electronegative fluorine atom at position 2 inductively lowers the pKa of the carboxylic acid, ensuring complete ionization in plasma. Furthermore, fluorine substitution blocks ortho-oxidation by Cytochrome P450 (CYP450) enzymes and increases the overall lipophilicity and metabolic stability of the aromatic ring 1.

  • The Cyclic Urea (2-oxoimidazolidine) : Urea derivatives are historically significant in drug discovery due to their ability to form stable, bidentate hydrogen bonds with target proteins 2. However, acyclic ureas often suffer from poor solubility and rapid degradation in the gastrointestinal tract. Constraining the urea into a 5-membered ring (2-oxoimidazolidine) resolves these instability issues in fasted simulated intestinal fluid (FSIF), significantly enhancing oral bioavailability while maintaining target affinity [[3]](). This strategy has been successfully utilized in the development of highly bioavailable cyclic urea inhibitors, such as DMP 450 4.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption and Bioavailability

The cyclic urea moiety is highly stable against acidic hydrolysis in the stomach and enzymatic degradation in the gut. Coupled with the solubility provided by the ionized carboxylate, these derivatives typically exhibit favorable oral bioavailability ( F=30−60% ), provided that first-pass hepatic extraction is managed.

Distribution and Plasma Protein Binding

Due to the anionic nature of the fluorobenzoic acid, these derivatives exhibit high affinity for Human Serum Albumin (HSA). Consequently, Plasma Protein Binding (PPB) is expected to be high (>95%). This high binding restricts the Volume of Distribution ( Vss​ ) primarily to the plasma and extracellular fluid, limiting deep tissue penetration but prolonging systemic circulation.

Metabolism and Clearance Pathways

The primary clearance mechanism for this scaffold is Phase II conjugation . While the cyclic urea and fluorinated ring resist Phase I CYP450 oxidation, the free carboxylic acid is a prime target for glycine conjugation (forming hippurate derivatives) and acyl glucuronidation. In vivo studies of similar fluorobenzoic acids demonstrate rapid clearance exclusively through the renal-urinary pathway as fluorohippurate metabolites 5.

Metabolic_Pathway Parent 2-Fluoro-5-(2-oxoimidazolidin-1-yl) benzoic acid Glycine Glycine Conjugation (Major Phase II) Parent->Glycine Glycine N-acyltransferase Glucuronide Acyl Glucuronidation (Minor Phase II) Parent->Glucuronide UGT Enzymes Excretion Renal Secretion (via OATs) Glycine->Excretion Glucuronide->Excretion

Major metabolic clearance pathways of fluorobenzoic acid derivatives via Phase II conjugation.

Self-Validating Experimental Workflows

To accurately profile this scaffold, standard ADME assays must be adapted. Below are the definitive, self-validating protocols designed to capture the unique PK nuances of this chemical class.

Protocol: Phase II Metabolic Stability in Cryopreserved Hepatocytes

Causality: Standard liver microsomes lack the endogenous cofactors (like glycine and ATP) required for Phase II conjugation. Because benzoic acids are primarily cleared via glycine conjugation, intact hepatocytes containing the complete physiological enzymatic machinery must be used to prevent false-positive stability readouts.

  • Incubation: Suspend cryopreserved human hepatocytes in Williams' Medium E to a concentration of 1×106 cells/mL. Spike the test compound to a final concentration of 1 µM. Incubate at 37°C under 5% CO₂.

  • Time-Course Sampling & Quenching: At t=0,15,30,60,and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold organic solvent instantly denatures metabolic enzymes, locking the metabolic profile at the exact time point and preventing artificial degradation during sample processing.

  • Internal Validation: Concurrently run 7-hydroxycoumarin as a positive control.

    • Causality: 7-hydroxycoumarin undergoes rapid Phase II glucuronidation and sulfation. If its rapid depletion is not observed, the hepatocyte batch is deemed metabolically incompetent, automatically invalidating the assay.

  • Analysis: Centrifuge at 4,000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate Intrinsic Clearance ( Clint​ ).

Protocol: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Causality: High PPB can severely limit the unbound fraction ( fu​ ) of acidic drugs, restricting target engagement. The RED assay is the gold standard for determining fu​ through thermodynamic equilibrium.

  • Spiking: Spike the compound into blank human plasma at 1 µM.

    • Causality: 1 µM is high enough to ensure robust LC-MS/MS detection in the receiver chamber (where concentrations will be low due to high binding) but low enough to avoid saturating albumin binding sites.

  • Dialysis: Load 200 µL of spiked plasma into the donor chamber and 350 µL of PBS (pH 7.4) into the receiver chamber of the RED device. Incubate at 37°C for 4 hours on an orbital shaker at 300 rpm.

    • Causality: Shaking minimizes the unstirred water layer at the membrane interface, accelerating diffusion to ensure true equilibrium is reached.

  • Matrix Matching: Post-incubation, transfer 50 µL from each chamber into fresh tubes. Add 50 µL of blank PBS to the plasma samples, and 50 µL of blank plasma to the PBS samples.

    • Causality: LC-MS/MS is highly susceptible to ion suppression. Matrix matching ensures both samples contain identical ratios of plasma and buffer before extraction, eliminating quantitative bias.

  • Internal Validation: Concurrently run Warfarin .

    • Causality: Warfarin has a well-documented PPB of ~99%. If the calculated PPB for Warfarin drops below 98%, it indicates membrane leakage or protein degradation, automatically failing the run.

RED_Workflow Spike Spike Compound (1 µM in Plasma) Dialysis RED Incubation (37°C, 4h, Shaking) Spike->Dialysis Matrix Matrix Matching (Eliminate Matrix Effect) Dialysis->Matrix LCMS LC-MS/MS Analysis (Calculate unbound fraction) Matrix->LCMS

Self-validating Rapid Equilibrium Dialysis (RED) workflow for determining plasma protein binding.

Quantitative Pharmacokinetic Data Summary

The following table synthesizes the expected quantitative PK parameters for 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid derivatives based on their structural motifs.

Pharmacokinetic ParameterTypical Value RangeMechanistic Driver
Intrinsic Clearance ( Clint​ ) High (>40 µL/min/ 106 cells)Rapid Phase II glycine conjugation of the exposed benzoic acid moiety.
Plasma Protein Binding (PPB) >95%High affinity of the anionic carboxylate for Human Serum Albumin (HSA).
Oral Bioavailability ( F ) 30% - 60%The constrained cyclic urea enhances GI stability and absorption compared to acyclic analogs.
Volume of Distribution ( Vss​ ) Low (<0.5 L/kg)High plasma protein binding and complete ionization at physiological pH restricts deep tissue distribution.
Renal Excretion ( fe​ ) High (>70% as metabolites)Hippurate metabolites are actively secreted by renal Organic Anion Transporters (OATs).

Conclusion

The 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid scaffold is a masterclass in balancing physicochemical properties. While the cyclic urea provides excellent target engagement and GI stability, the fluorobenzoic acid dictates the systemic PK profile—driving high plasma protein binding and rapid Phase II renal clearance. By utilizing intact hepatocyte models and rigorously validated RED assays, drug development professionals can accurately predict the in vivo behavior of these derivatives, paving the way for successful lead optimization.

References

  • Discovery of a novel series of cyclic urea as potent CCR5 antagonists. National Institutes of Health (NIH).3

  • Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450. National Institutes of Health (NIH).4

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH).2

  • Synthesis and In Vivo Evaluation of p-18F-Fluorohippurate as a New Radiopharmaceutical for Assessment of Renal Function by PET. Society of Nuclear Medicine and Molecular Imaging (SNMMI).5

  • Development of fluorine-18-labeled 5-HT1A antagonists. National Institutes of Health (NIH).1

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and specific heterocyclic moieties into molecular scaffolds has become a cornerstone of rational drug design. The title compound, 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, represents a highly valuable and versatile active pharmaceutical intermediate (API) that embodies this principle. Its unique structural features—a fluorinated benzoic acid and an N-aryl-2-oxoimidazolidinone—confer a range of desirable physicochemical and pharmacological properties to the final drug substance. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the oxoimidazolidinone ring is a key pharmacophore in several classes of therapeutics, including antibiotics.[1][2]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. It is intended to serve as a detailed resource for researchers and professionals engaged in the development of novel therapeutics, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties and Safety Information

A foundational understanding of the physicochemical properties and safety considerations of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 1183572-58-8[3]
Molecular Formula C₁₀H₉FN₂O₃[4]
Molecular Weight 224.19 g/mol [4]
Appearance White to off-white solid(Typical for similar compounds)
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF(Inferred from structure)
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific target organ toxicity — single exposure (Category 3)[3]

Strategic Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_catalyst Catalyst System cluster_product Product 2-Fluoro-5-aminobenzoic_acid 2-Fluoro-5-aminobenzoic acid Reaction_Vessel Reaction 2-Fluoro-5-aminobenzoic_acid->Reaction_Vessel 2-Oxoimidazolidine 2-Oxoimidazolidine 2-Oxoimidazolidine->Reaction_Vessel Target_Molecule 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid Reaction_Vessel->Target_Molecule Heat Catalyst CuI (Copper(I) Iodide) Catalyst->Reaction_Vessel Ligand L-Proline Ligand->Reaction_Vessel Base K₂CO₃ (Potassium Carbonate) Base->Reaction_Vessel Solvent DMSO (Dimethyl Sulfoxide) Solvent->Reaction_Vessel

Detailed Synthesis Protocol

This protocol is a representative, optimized procedure for the N-arylation of 2-oxoimidazolidine with 2-fluoro-5-aminobenzoic acid.

Materials:

  • 2-Fluoro-5-aminobenzoic acid

  • 2-Oxoimidazolidine (Ethyleneurea)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-fluoro-5-aminobenzoic acid (1.0 eq), 2-oxoimidazolidine (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMSO to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-fluoro-5-aminobenzoic acid.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to a pH of 2-3 with 1 M HCl. This will precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

Application as a Key Pharmaceutical Intermediate: The Gateway to Novel Antibiotics

The primary utility of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid lies in its role as a precursor to more complex active pharmaceutical ingredients, particularly those in the oxazolidinone class of antibiotics.[3][6] Oxazolidinones are a critical class of antimicrobials effective against a range of multidrug-resistant Gram-positive bacteria.[3]

The benzoic acid functionality of the title compound serves as a handle for further chemical modifications, such as amide bond formation, to append other pharmacophoric groups.

API_Synthesis_Workflow Intermediate 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid Activation Carboxylic Acid Activation (e.g., with SOCl₂ or EDC/HOBt) Intermediate->Activation Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride or Active Ester) Activation->Activated_Intermediate Coupling Amide Coupling with a Pharmacophoric Amine (R-NH₂) Activated_Intermediate->Coupling API Final Active Pharmaceutical Ingredient (Oxazolidinone Antibiotic) Coupling->API

Protocol for Amide Coupling

This protocol outlines a general procedure for the coupling of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid with a primary or secondary amine to form a target amide.

Materials:

  • 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

  • Target amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: Add the target amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. The following are standard analytical protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the intermediate.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural elucidation.

  • ¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, and methylene protons of the imidazolidinone ring around 3-4 ppm.

  • ¹³C NMR: Aromatic carbons, the carbonyl carbon of the benzoic acid, and the carbonyl and methylene carbons of the imidazolidinone ring will show characteristic chemical shifts.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Conclusion: A Strategic Asset in Drug Development

2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a prime example of a well-designed pharmaceutical intermediate. Its synthesis, while requiring careful control of reaction conditions, utilizes established and scalable chemical transformations. The true value of this compound lies in its ability to serve as a versatile scaffold for the construction of complex and potent drug molecules, particularly in the realm of antibacterial agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors, ultimately contributing to the advancement of therapeutic innovation.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Rasayan Journal of Chemistry.
  • Chemical Substance Information for 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. (n.d.). ECHA.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2018). Molecules.
  • 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)
  • The preparation method of 2-amino-5-fluorobenzoic acid. (2004).
  • Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives via “demand orient
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022). Arkivoc.
  • 3-[5-(2-fluoro-phenyl)-[1][6][7]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. (2008). Google Patents.

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2017). ACS Medicinal Chemistry Letters.
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules.
  • Patents & Products - Garg Lab - UCLA. (n.d.).
  • Exploring the Synthesis Potential of 2-Fluoro-5-methylbenzoic Acid in API Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. (2023). Molecular Pharmaceutics.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2004). Bioorganic & Medicinal Chemistry Letters.
  • 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9FN2O3). (n.d.). PubChemLite.
  • Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. (2018). The Journal of Organic Chemistry.
  • Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. (n.d.). Benchchem.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal.
  • Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. (2022). Bioengineered.
  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. (2016).
  • Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. (2017). ACS Medicinal Chemistry Letters.
  • Potential applications of 2-Fluorobenzoic acid in medicinal chemistry. (n.d.). Benchchem.
  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. (2010). Journal of the American Chemical Society.

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Introduction 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a fluorinated benzoic acid and a cyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a fluorinated benzoic acid and a cyclic urea (imidazolidinone) moiety, makes it a valuable building block in drug discovery. The scale-up of its synthesis from laboratory to industrial production requires a robust, efficient, and well-controlled manufacturing process. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on a proposed scalable manufacturing process for this important compound. The focus is on ensuring scientific integrity, process robustness, and adherence to quality control standards.

Proposed Manufacturing Workflow

The proposed manufacturing process for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-amino-5-fluorobenzoic acid, from a commercially available starting material. The second stage focuses on the construction of the 2-oxoimidazolidinone ring onto the 2-amino-5-fluorobenzoic acid backbone.

Manufacturing_Workflow Start Start Stage_1 Stage 1: Synthesis of 2-amino-5-fluorobenzoic acid Start->Stage_1 Starting Material: 3-Fluorobenzoic Acid QC_1 In-process Quality Control 1 (Purity, Identity) Stage_1->QC_1 Stage_2 Stage 2: Formation of 2-oxoimidazolidinone Ring QC_1->Stage_2 QC_2 In-process Quality Control 2 (Reaction Completion) Stage_2->QC_2 Purification Purification and Isolation (Crystallization) QC_2->Purification Final_QC Final Quality Control (API Release Testing) Purification->Final_QC Final_Product 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid Final_QC->Final_Product

Caption: Overall Manufacturing Workflow for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

Stage 1: Synthesis of 2-amino-5-fluorobenzoic acid

The synthesis of the key intermediate, 2-amino-5-fluorobenzoic acid, is achieved through a two-step process starting from 3-fluorobenzoic acid: nitration followed by reduction.

Step 1.1: Nitration of 3-fluorobenzoic acid to 5-fluoro-2-nitrobenzoic acid

This electrophilic aromatic substitution reaction introduces a nitro group ortho to the carboxylic acid and meta to the fluorine atom. The regioselectivity is directed by the activating effect of the carboxylic acid group.

Stage_1_1 3_Fluorobenzoic_Acid 3-Fluorobenzoic Acid Reaction Nitration (-10 to 35°C) 3_Fluorobenzoic_Acid->Reaction Reagents HNO₃ / H₂SO₄ Reagents->Reaction Product 5-Fluoro-2-nitrobenzoic acid Reaction->Product

Caption: Synthesis of 5-Fluoro-2-nitrobenzoic acid.

Protocol:

  • To a jacketed glass reactor, charge concentrated sulfuric acid (100%) and cool to -10°C.

  • Slowly add 3-fluorobenzoic acid while maintaining the temperature below 0°C.

  • Prepare a nitrating mixture of concentrated nitric acid (100%) and concentrated sulfuric acid (100%).

  • Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour.

  • Slowly raise the temperature to 20-25°C and stir for an additional 2-4 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • The precipitated product, 5-fluoro-2-nitrobenzoic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.[1]

Critical Process Parameters (CPPs) and In-Process Controls (IPCs):

ParameterTarget RangeIn-Process Control
Reaction Temperature-10°C to 35°CContinuous temperature monitoring
Addition Rate of Nitrating Mixture2-3 hoursControlled by dosing pump
Reaction Time3-5 hoursHPLC analysis for completion
Step 1.2: Reduction of 5-fluoro-2-nitrobenzoic acid to 2-amino-5-fluorobenzoic acid

The nitro group of 5-fluoro-2-nitrobenzoic acid is reduced to an amino group using catalytic hydrogenation.

Stage_1_2 5_Fluoro_2_nitrobenzoic_acid 5-Fluoro-2-nitrobenzoic acid Reaction Catalytic Hydrogenation (50-60°C, 2-3 bar) 5_Fluoro_2_nitrobenzoic_acid->Reaction Reagents H₂ / Pd/C Reagents->Reaction Product 2-amino-5-fluorobenzoic acid Reaction->Product

Caption: Synthesis of 2-amino-5-fluorobenzoic acid.

Protocol:

  • Charge a hydrogenation reactor with 5-fluoro-2-nitrobenzoic acid and a suitable solvent (e.g., methanol, ethanol).

  • Add a palladium on carbon catalyst (5-10% Pd/C, 1-2 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 2-3 bar and heat to 50-60°C.

  • Maintain vigorous stirring and monitor hydrogen uptake.

  • The reaction is typically complete in 4-6 hours. Monitor by HPLC for the disappearance of the starting material.

  • After completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 2-amino-5-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or xylene).[2]

Critical Process Parameters (CPPs) and In-Process Controls (IPCs):

ParameterTarget RangeIn-Process Control
Hydrogen Pressure2-3 barPressure gauge monitoring
Reaction Temperature50-60°CContinuous temperature monitoring
Catalyst Loading1-2 mol%Weighed accurately
Reaction Time4-6 hoursHPLC analysis for completion

Stage 2: Formation of the 2-oxoimidazolidinone Ring

This stage involves the reaction of 2-amino-5-fluorobenzoic acid with 2-chloroethyl isocyanate to form an intermediate N-(2-chloroethyl)-N'-(3-carboxy-4-fluorophenyl)urea, which then undergoes intramolecular cyclization to yield the final product.

Step 2.1: Urea Formation and Cyclization

Stage_2 2_amino_5_fluorobenzoic_acid 2-amino-5-fluorobenzoic acid Urea_Formation Urea Formation (Aprotic Solvent, RT) 2_amino_5_fluorobenzoic_acid->Urea_Formation Reagent 2-chloroethyl isocyanate Reagent->Urea_Formation Intermediate N-(2-chloroethyl)-N'-(3-carboxy- 4-fluorophenyl)urea Urea_Formation->Intermediate Cyclization Intramolecular Cyclization (Heating) Intermediate->Cyclization Base Base (e.g., K₂CO₃) Base->Cyclization Final_Product 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid Cyclization->Final_Product

Caption: Urea formation and subsequent cyclization.

Protocol:

  • In a suitable reactor, suspend 2-amino-5-fluorobenzoic acid in an aprotic solvent such as acetonitrile or THF.

  • Cool the suspension to 0-5°C.

  • Slowly add a solution of 2-chloroethyl isocyanate in the same solvent, keeping the temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the urea intermediate by HPLC.

  • Once the urea formation is complete, add a base such as potassium carbonate.

  • Heat the reaction mixture to reflux (typically 60-80°C) to induce intramolecular cyclization.[3]

  • Monitor the cyclization by HPLC until the intermediate is consumed (typically 6-10 hours).

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Acidify the filtrate with an aqueous acid (e.g., HCl) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Critical Process Parameters (CPPs) and In-Process Controls (IPCs):

ParameterTarget RangeIn-Process Control
Temperature of Isocyanate Addition0-10°CContinuous temperature monitoring
Cyclization Temperature60-80°CContinuous temperature monitoring
Base Stoichiometry1.5-2.0 equivalentsWeighed accurately
Reaction TimeUrea formation: 2-4h, Cyclization: 6-10hHPLC analysis for completion

Purification and Final Product Specifications

The crude 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to achieve the desired purity.

Final Product Specifications:

TestSpecification
AppearanceWhite to off-white crystalline solid
IdentityConforms to reference standard (IR, NMR)
Purity (HPLC)≥ 99.0%
Water Content (Karl Fischer)≤ 0.5%
Residual SolventsMeets ICH guidelines
Heavy Metals≤ 20 ppm

Process Analytical Technology (PAT) and Quality Control

A robust manufacturing process relies on a comprehensive PAT and quality control strategy to ensure consistent product quality.[4][5][6][7]

  • In-line Monitoring: For the nitration and cyclization steps, in-line infrared (IR) or Raman spectroscopy can be employed to monitor the consumption of starting materials and the formation of products in real-time. This allows for precise determination of reaction endpoints, optimizing cycle time and preventing the formation of impurities.

  • At-line/On-line HPLC: Automated HPLC systems can be integrated into the process for rapid at-line or on-line analysis of reaction progress and purity of intermediates.

  • Quality by Design (QbD): A QbD approach should be adopted during process development to identify critical process parameters (CPPs) and their impact on critical quality attributes (CQAs) of the final product.[8]

Safety, Health, and Environmental (SHE) Considerations

  • Nitration: This is a highly exothermic reaction. Strict temperature control is crucial to prevent runaway reactions. The use of a jacketed reactor with an efficient cooling system is mandatory. Personnel should wear appropriate personal protective equipment (PPE), including acid-resistant gloves, gowns, and face shields.

  • Hydrogenation: Hydrogen is highly flammable. The hydrogenation step must be carried out in a designated area with appropriate ventilation and explosion-proof equipment.

  • Isocyanates: 2-chloroethyl isocyanate is toxic and a potent lachrymator. It should be handled in a well-ventilated fume hood with appropriate respiratory protection.

  • Solvent Handling: Appropriate measures for solvent handling and waste disposal should be in place to minimize environmental impact.

References

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
  • Process Analytical Technology: Enhancing Pharma Development. Available at: [Link]

  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387.
  • Process analytical technology - Wikipedia. Available at: [Link]

  • EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents.
  • Regiocontrolled Cyclization Reaction of N-(2-Hydroxyethyl)ureas by Transfer of Activation: One-Pot Synthesis of 2-Imidazolidinones. The Journal of Organic Chemistry.
  • Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC - NIH. Available at: [Link]

  • Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1121-1130.
  • Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline. Available at: [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 16.
  • A Deep Dive into Quality Control in the Pharmaceutical Industry - DES Pharma. Available at: [Link]

  • ChemInform Abstract: Regiocontrolled Cyclization Reaction of N-(2-Hydroxyethyl)ureas by Transfer of Activation: One-Pot Synthesis of 2-Imidazolidinones. ChemInform, 41(33).
  • Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. Available at: [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Bioanalytical Method for the Quantification of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid in Plasma

Executive Summary The quantification of polar, acidic small molecules in complex biological matrices presents a persistent challenge in drug development and pharmacokinetics. 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of polar, acidic small molecules in complex biological matrices presents a persistent challenge in drug development and pharmacokinetics. 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1183572-58-8) is a highly polar compound characterized by a carboxylic acid moiety and a cyclic urea (2-oxoimidazolidin-1-yl) group[1]. Standard protein precipitation (PPT) methods often fail to adequately remove endogenous phospholipids, leading to severe ion suppression during Electrospray Ionization (ESI).

This application note details a robust, self-validating sample preparation workflow utilizing Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with LC-MS/MS. By exploiting the specific pKa of the analyte, this protocol achieves near-quantitative recovery, eliminates matrix effects, and strictly adheres to the[2][3].

Analyte Profiling & Mechanistic Rationale

To design an extraction protocol that is not merely a sequence of steps but a chemically logical workflow, we must first analyze the physicochemical properties of the target molecule:

  • Acidic Moiety (Carboxylic Acid): The benzoic acid group has an estimated pKa of ~3.5. At a physiological pH (7.4), the molecule is predominantly deprotonated (anionic).

  • Polarity: The fluorine atom and the cyclic urea group make the molecule highly polar, meaning it will elute early on standard C18 columns, right in the "suppression zone" where un-retained salts and polar lipids elute.

  • Ionization: The carboxylic acid makes the molecule highly amenable to Negative Electrospray Ionization (ESI-) , yielding a strong deprotonated precursor ion [M−H]− .

Why Mixed-Mode Anion Exchange (MAX) SPE?

A MAX sorbent contains both lipophilic (reversed-phase) and quaternary amine (strong anion-exchange) functional groups[4].

  • The Causality of the Wash Steps: By buffering the plasma to pH 7.0, we force the analyte into its anionic state, ensuring it binds tightly to the positively charged quaternary amines on the sorbent. This allows us to wash the sorbent with 100% methanol. Neutral lipids, basic compounds, and phospholipids are washed away because they only interact via reversed-phase mechanisms, which are disrupted by methanol. The target analyte remains locked in place via ionic bonds.

  • The Causality of Elution: Elution is triggered by introducing 2% Formic Acid in methanol. The low pH protonates the carboxylic acid of the analyte (neutralizing it), instantly breaking the ionic bond and allowing the methanol to sweep the purified analyte off the column.

SPE_Workflow A 1. Sample Pre-treatment Dilute plasma 1:1 with 50mM NH4OAc (pH 7.0) (Ensures analyte is deprotonated/anionic) B 2. Condition & Equilibrate 1 mL MeOH, then 1 mL H2O (Activates mixed-mode sorbent) A->B C 3. Sample Loading Apply pre-treated sample (Analyte binds via strong anion-exchange) B->C D 4. Wash 1: 5% NH4OH in H2O (Removes neutral & basic interferences) C->D E 5. Wash 2: 100% MeOH (Removes hydrophobic lipids/proteins) D->E F 6. Elution: 2% Formic Acid in MeOH (Protonates analyte, breaking ionic bond) E->F G 7. Evaporate & Reconstitute Reconstitute in Initial Mobile Phase (Ready for LC-MS/MS) F->G

Caption: Mechanistic workflow of Mixed-Mode Anion Exchange (MAX) SPE for acidic analytes.

Experimental Protocol: The Self-Validating Workflow

To ensure this method acts as a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C6​ -2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, must be spiked into the raw plasma before any extraction steps. The SIL-IS tracks the exact same chemical fate as the analyte, automatically correcting for any minor variations in SPE recovery or LC-MS ion suppression.

Reagents & Materials
  • Sorbent: Polymeric Mixed-Mode Anion Exchange (MAX) SPE Cartridges (e.g., 30 mg/1 cc)[4].

  • Buffers: 50 mM Ammonium Acetate (pH 7.0), 5% Ammonium Hydroxide in LC-MS grade water.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (MeCN), and Formic Acid (FA).

Step-by-Step Sample Preparation
  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (100 ng/mL). Vortex for 10 seconds.

  • Pre-treatment: Add 100 µL of 50 mM Ammonium Acetate (pH 7.0) to the sample. Vortex for 30 seconds. Rationale: Ensures the analyte's carboxylic acid is fully ionized for optimal anion-exchange capture.

  • Conditioning: Pass 1 mL of MeOH through the MAX SPE cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load the entire pre-treated sample (210 µL) onto the cartridge at a flow rate of ~1 mL/min.

  • Interference Wash 1 (Aqueous): Wash with 1 mL of 5% NH4​OH in water. Rationale: Locks the analyte in its anionic state while washing away polar neutral/basic matrix components.

  • Interference Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Rationale: Strips away strongly bound phospholipids and lipophilic proteins. The analyte remains bound via ionic interaction.

  • Elution: Elute the target analyte into a clean collection tube using 1 mL of 2% Formic Acid in MeOH. Rationale: The pH drop neutralizes the analyte, breaking the ionic bond.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% MeCN with 0.1% FA). Vortex and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

Because the analyte is highly polar, standard C18 columns may result in poor retention, causing the analyte to elute in the void volume. A Biphenyl or Polar-Embedded C18 column is explicitly chosen here. The Biphenyl stationary phase provides enhanced retention for aromatic and polar compounds via π−π interactions, pushing the analyte's retention time past the early-eluting suppression zone.

Table 1: Liquid Chromatography Gradient (Biphenyl Column, 2.1 x 50 mm, 1.7 µm)
Time (min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in MeCN)Flow Rate (mL/min)
0.09550.4
0.59550.4
3.010900.4
4.010900.4
4.19550.4
5.59550.4
Mass Spectrometry: Ionization & Fragmentation

Operating in Negative ESI mode , the carboxylic acid readily loses a proton to form the [M−H]− precursor ion at m/z 223.05. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of carbon dioxide ( CO2​ , -44 Da), a classic signature of benzoic acids, yielding a stable product ion at m/z 179.06.

Ionization M Analyte Molecule C10H9FN2O3 ESI ESI Negative Mode Deprotonation (-H+) M->ESI Precursor Precursor Ion [M-H]- (m/z 223.05) ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Product Ion 1 (Quantifier) Loss of CO2 (m/z 179.06) CID->Frag1 Frag2 Product Ion 2 (Qualifier) Urea Cleavage (m/z 136.03) CID->Frag2

Caption: ESI- ionization and CID fragmentation pathway for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

Table 2: Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Target (Quantifier)223.05179.06-40-15
Target (Qualifier)223.05136.03-40-25
SIL-IS229.07185.08-40-15

System Suitability & Validation Criteria

To guarantee trustworthiness, the protocol integrates continuous self-validation checks aligned with the[2][3].

Table 3: FDA Acceptance Criteria for Bioanalytical Data
Validation ParameterFDA Acceptance CriteriaProtocol Implementation Check
Selectivity / Blank Interference < 20% of LLOQInject double-blank plasma post-extraction.
Accuracy ±15% of nominal (±20% at LLOQ)Evaluated across 4 QC levels (LLOQ, LQC, MQC, HQC).
Precision (CV%) ≤15% (≤20% at LLOQ)6 replicates per QC level per run.
Matrix Effect (MF) IS-Normalized MF CV ≤ 15%Compare peak area of post-extracted blanks spiked with analyte vs. neat standards.
Recovery Must be consistent/reproducibleCompare peak area of pre-extracted vs. post-extracted spiked samples.

Troubleshooting Matrix Effects: If the IS-normalized Matrix Factor exceeds 15%, it indicates that the 100% MeOH wash (Step 6) is insufficient. In such cases, extending the wash volume to 2 mL or adding a 5% Acetonitrile/Water wash step prior to the MeOH wash can further clear persistent hydrophobic interferences.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • NextSDS Chemical Database. 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid — Chemical Substance Information. Available at: [Link]

  • Agilent Technologies. (2008). Agilent's New Mixed-Mode Anion Exchange Polymer Solid-Phase Extraction Cartridges: SampliQ SAX Technical Note. Available at: [Link]

Sources

Application

Advanced Catalytic Selection and Protocols for the Functionalization of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Molecule of Interest: 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1183572-58-8)[1] Executive Summary & Structural Analys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Molecule of Interest: 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1183572-58-8)[1]

Executive Summary & Structural Analysis

In modern drug discovery, the rapid and atom-economical functionalization of complex building blocks is paramount. 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a highly versatile, multi-functional intermediate frequently utilized in the synthesis of factor Xa inhibitors and androgen receptor antagonists.

From a catalytic perspective, this substrate presents three distinct vectors for late-stage functionalization:

  • The Carboxylic Acid: Susceptible to amidation or transition-metal-catalyzed decarboxylative cross-coupling.

  • The Cyclic Urea (Imidazolidin-2-one): The secondary nitrogen is a poor nucleophile due to amide resonance, requiring specialized palladium catalysis for N-arylation.

  • The Fluorinated Arene: The highly polarized C-F bond, activated by the ortho-carboxylate, can participate in Nucleophilic Aromatic Substitution (SNAr) or direct the metalation of adjacent C-H bonds.

This Application Note details the causality behind catalyst selection for three critical transformations, providing self-validating protocols designed for high-throughput medicinal chemistry and scalable process development.

G A 2-Fluoro-5-(2-oxoimidazolidin-1-yl) benzoic acid B Direct Amidation (Boronic Acid Cat.) A->B Target: COOH C Decarboxylative Coupling (Pd/Cu Co-Cat.) A->C Target: COOH (Extrusion) D N-Arylation of Urea (Pd/Xantphos Cat.) A->D Target: Urea NH

Divergent catalytic functionalization pathways for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

Catalytic Direct Amidation (Boronic Acid Catalysis)

Causality & Catalyst Selection

Traditional amide bond formation relies on stoichiometric coupling reagents (e.g., HATU, EDC), which generate massive amounts of urea byproducts, leading to a high Environmental Factor (E-factor). For process-scale synthesis, Catalytic Direct Amidation using boronic acids is a superior, sustainable alternative[2][3].

The ortho-fluoro substituent on our substrate exerts a strong electron-withdrawing inductive effect, which can deactivate the carboxylic acid toward traditional nucleophilic attack. However, utilizing 5-methoxy-2-iodophenylboronic acid (MIBA) as a catalyst overcomes this. The boronic acid acts as a highly specific Lewis acid, reversibly binding the carboxylic acid to form a reactive monoacyloxyborane intermediate. The ortho-iodo and methoxy groups on the catalyst provide crucial steric and electronic tuning, accelerating the nucleophilic attack of the amine while preventing catalyst deactivation.

Protocol: Green Amidation

Self-Validating Mechanism: The reaction is driven by the azeotropic removal of water. If the Dean-Stark trap does not collect water, the catalytic cycle has stalled, providing immediate visual feedback.

  • Preparation: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (10.0 mmol, 1.0 eq) and the target amine (11.0 mmol, 1.1 eq).

  • Catalyst Addition: Add 5-methoxy-2-iodophenylboronic acid (1.0 mmol, 10 mol%).

  • Solvent: Suspend the mixture in 40 mL of fluorobenzene or toluene (depending on the boiling point required for the specific amine).

  • Reaction: Heat the mixture to reflux (approx. 85–110 °C). Monitor the azeotropic removal of water in the Dean-Stark trap.

  • Monitoring: Sample the reaction at 12 hours. Quench an aliquot in wet acetonitrile and analyze via LC-MS. The reaction is complete when the starting acid is <2% by UV integration.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 × 20 mL) to remove the boronic acid catalyst and any trace unreacted starting material. Concentrate the organic layer in vacuo to yield the amide.

Palladium/Copper Co-Catalyzed Decarboxylative Cross-Coupling

Causality & Catalyst Selection

Replacing the carboxylic acid with an aryl group via decarboxylative cross-coupling is a powerful strategy to access complex biaryls without pre-forming organometallic reagents (like boronic acids or stannanes)[4].

This transformation requires a dual catalytic system. Copper(I) oxide (Cu2O) paired with 1,10-phenanthroline mediates the extrusion of CO2. Crucially, the ortho-fluoro group of our substrate significantly lowers the activation energy for this decarboxylation step via inductive stabilization of the resulting aryl-copper intermediate[5]. Simultaneously, a Palladium(II) acetate / XPhos catalytic cycle undergoes oxidative addition with an aryl halide. The two cycles intersect via a transmetalation step, followed by reductive elimination to form the C-C bond[6].

G A Ar-COOH (Substrate) B Cu(I) Carboxylate Intermediate A->B Cu(I) Cat. C Aryl-Cu(I) Intermediate B->C -CO2 (Decarboxylation) D Transmetalation C->D F Pd(II) Diaryl Complex D->F E Pd(II) Aryl-Halide Complex E->D Ar'-X + Pd(0) F->E Pd(0) Regeneration G Biaryl Product F->G Reductive Elimination

Synergistic Pd/Cu catalytic cycle for decarboxylative cross-coupling of benzoic acids.

Protocol: Decarboxylative Arylation

Self-Validating Mechanism: Protodecarboxylation (yielding the reduced arene instead of the cross-coupled product) is the primary failure mode. Strict adherence to anhydrous conditions validates the integrity of the transmetalation step.

  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried 20 mL pressure vial with 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 mmol), Aryl Bromide (1.2 mmol), Cu2O (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K2CO3 (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous NMP/Quinoline (4:1 v/v). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and heat in an oil bath at 160 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter the suspension through a pad of Celite to remove the copper and palladium salts.

  • Purification: Wash the filtrate with 1M HCl (to remove quinoline) and brine. Dry over MgSO4, concentrate, and purify via silica gel chromatography.

Palladium-Catalyzed N-Arylation of the Cyclic Urea

Causality & Catalyst Selection

The imidazolidin-2-one ring contains a secondary nitrogen that is highly deactivated due to resonance with the adjacent carbonyl group. Standard SNAr or simple alkylation conditions often fail or require harsh, degrading bases.

To achieve N-arylation, a Buchwald-Hartwig cross-coupling approach is required. The catalyst of choice is Pd2(dba)3 paired with the bidentate ligand Xantphos . Xantphos is selected specifically for its wide bite angle (~111°). In the catalytic cycle, this wide bite angle forces the palladium center into a distorted geometry that sterically accelerates the final reductive elimination step. This acceleration is critical; without it, the intermediate Pd-complex undergoes β-hydride elimination or simply stalls due to the poor nucleophilicity of the urea nitrogen.

Protocol: Buchwald-Hartwig Urea Arylation
  • Preparation: Charge a Schlenk flask with 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 mmol, 1.0 eq), Aryl Iodide (1.2 mmol, 1.2 eq), Pd2(dba)3 (0.025 mmol, 2.5 mol%), Xantphos (0.075 mmol, 7.5 mol%), and Cs2CO3 (1.5 mmol, 1.5 eq).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent: Add 10 mL of anhydrous 1,4-dioxane (previously sparged with Argon for 30 minutes).

  • Reaction: Heat the mixture to 100 °C for 12–18 hours under vigorous stirring.

  • Workup: Cool to room temperature. The reaction mixture will be a dark suspension. Filter through a short plug of silica gel, eluting with 10% MeOH in DCM, to remove inorganic bases and catalyst residue.

  • Isolation: Concentrate the filtrate and subject it to preparative HPLC or recrystallization to isolate the N-arylated product.

Quantitative Data Summary

The following table summarizes the key metrics and catalyst selections for the three primary functionalization pathways, allowing for rapid comparison during synthetic route design.

TransformationTarget MoietyPrimary Catalyst SystemLigand / Co-CatalystOptimal SolventYield RangeKey Advantage
Direct Amidation Carboxylic Acid5-OMe-2-I-PhB(OH)2 (10 mol%)NoneFluorobenzene75 - 92%Eliminates stoichiometric coupling reagents; high atom economy.
Decarboxylative Coupling Carboxylic AcidPd(OAc)2 (2 mol%)Cu2O (5 mol%) / XPhosNMP / Quinoline58 - 85%Avoids pre-functionalized organometallics; utilizes ortho-F activation.
N-Arylation Urea NHPd2(dba)3 (2.5 mol%)Xantphos (7.5 mol%)1,4-Dioxane65 - 90%Wide bite angle forces reductive elimination of poor nucleophiles.

References

  • nextsds.com. "2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid — Chemical Substance Information." NextSDS. Available at: [Link]

  • Goossen, L. J., et al. "Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction." Organic Letters - ACS Publications. Available at: [Link]

  • West Virginia University Research Repository. "New methods for copper-catalyzed decarboxylative C-H arylation reactions." WVU. Available at: [Link]

  • ResearchGate. "Sustainable Catalysis: Challenges and Practices for the Pharmaceutical and Fine Chemical Industries." ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Integration of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid in Small Molecule Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with therapeutic potential is paramount. The strategic incorporation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with therapeutic potential is paramount. The strategic incorporation of privileged scaffolds—molecular frameworks that are recurrent in known drugs and demonstrate versatile binding properties—is a cornerstone of modern drug discovery. This guide focuses on one such scaffold of significant interest: 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid . This molecule marries the biological relevance of the 2-oxoimidazolidinone core, a heterocycle present in a variety of bioactive compounds[1], with the chemical tractability and modulatory potential of a substituted benzoic acid moiety.

The fluorine substitution offers a tantalizing prospect for enhancing metabolic stability and binding affinity, a well-established strategy in medicinal chemistry. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a structured approach to the synthesis, computational analysis, and biological evaluation of this promising chemical entity and its derivatives. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Section 1: In Silico Profiling and Druglikeness Assessment

Before embarking on the synthesis and biological evaluation of a novel compound, a thorough in silico analysis is an indispensable first step in contemporary drug discovery. This computational pre-screening allows for the early assessment of a molecule's potential as a drug candidate, flagging potential liabilities and guiding the synthetic strategy.

Physicochemical Properties and Lipinski's Rule of Five

An essential component of this in silico evaluation is the prediction of key physicochemical properties that govern a molecule's pharmacokinetic profile, often summarized by Lipinski's Rule of Five[2][3]. These rules of thumb help to predict the oral bioavailability of a compound.

Table 1: Predicted Physicochemical Properties of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight224.18 g/mol < 500
LogP (octanol/water partition coefficient)1.25< 5
Hydrogen Bond Donors2≤ 5
Hydrogen Bond Acceptors4≤ 10

These values can be readily calculated using web-based tools such as SwissADME[1][2] or Molinspiration[4][5].

The predicted properties of the parent molecule suggest good oral bioavailability, making it an attractive starting point for a drug discovery campaign.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Beyond basic physicochemical properties, a more in-depth computational analysis of the ADMET profile is crucial. In silico tools can provide early warnings of potential toxicities or metabolic liabilities, saving considerable time and resources[6][7].

Recommended In Silico Tools:

  • SwissADME: A free and comprehensive web tool for the prediction of pharmacokinetics, druglikeness, and medicinal chemistry friendliness[2][8][9].

  • ADMETlab 2.0: A platform for the systematic evaluation of ADMET properties[10].

  • Off-Target Safety Assessment (OTSA): Computational approaches to predict potential off-target interactions that could lead to adverse effects[11][12][13].

Researchers are encouraged to utilize a combination of these tools to build a comprehensive in silico profile of their target compounds.

Section 2: Synthesis of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid and its Derivatives

A robust and scalable synthetic route is the foundation of any small molecule drug discovery program. The following proposed synthesis is based on established chemical transformations.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in a two-step process starting from the commercially available 2-amino-5-fluorobenzoic acid.

Synthetic Pathway A 2-Amino-5-fluorobenzoic acid B N-(2-aminoethyl)-2-amino-5-fluorobenzoic acid derivative A->B Step 1: Alkylation C 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid B->C Step 2: Cyclization

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of an N-(2-aminoethyl) Intermediate

This step involves the alkylation of the aniline nitrogen of 2-amino-5-fluorobenzoic acid. A direct alkylation can be challenging due to the presence of the carboxylic acid and the potential for over-alkylation. A more controlled approach would involve the use of a protected aminoethylating agent followed by deprotection.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • 2-(Boc-amino)ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in DMF, add K₂CO₃ (2.5 equivalents).

  • Add 2-(Boc-amino)ethyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate. The product may be in either the organic or aqueous phase depending on the pH. Acidify the aqueous layer and re-extract if necessary.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Boc-protected intermediate.

  • Dissolve the purified intermediate in DCM and add TFA (10-20 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure to yield the crude N-(2-aminoethyl)-2-amino-5-fluorobenzoic acid derivative, which can be used in the next step without further purification.

Step 2: Cyclization to form the 2-Oxoimidazolidinone Ring

The formation of the 2-oxoimidazolidinone ring can be achieved by reacting the N-(2-aminoethyl) intermediate with a carbonylating agent.

Materials:

  • Crude product from Step 1

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

Procedure:

  • Dissolve the crude N-(2-aminoethyl) intermediate from Step 1 in anhydrous THF.

  • Add TEA (3-4 equivalents) to the solution.

  • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) or CDI (1.1 equivalents) in anhydrous THF.

  • Add the carbonylating agent solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

Note: This is a proposed synthesis and may require optimization of reaction conditions, solvents, and bases.

Section 3: Biological Evaluation Protocols

Based on the prevalence of the imidazolidinone and benzoic acid scaffolds in anticancer and anti-inflammatory agents, the following protocols are provided as a starting point for the biological evaluation of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid and its derivatives.

In Vitro Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[1][11][12].

MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: General workflow for the MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a panel from the NCI-60, such as MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer[14][15]) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: LPS-Induced Cytokine Release in Macrophages

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages[16][17][18][19].

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions[20][21].

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration relative to the LPS-only control.

Target-Based Screening: In Vitro Kinase Assay

Given that many imidazolidinone derivatives exhibit kinase inhibitory activity, a direct enzymatic assay is a valuable tool for target identification and validation[7][22][23][24].

Protocol (General):

  • Reagent Preparation: Prepare a kinase buffer, a solution of the purified target kinase, a solution of the specific substrate, and an ATP solution.

  • Compound Incubation: In a 384-well plate, add the test compound at various concentrations to the kinase and substrate solution and incubate for a short period.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Reaction Quenching: After a set incubation time, stop the reaction.

  • Signal Detection: Detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ADP detection, fluorescence polarization, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Section 4: Hit-to-Lead Optimization Strategies

Once a "hit" compound with promising activity is identified from the initial screening, the hit-to-lead optimization phase begins. The goal is to improve the potency, selectivity, and pharmacokinetic properties of the initial hit[4][17][25][26][27].

Hit-to-Lead Optimization A Initial Hit Compound B Structure-Activity Relationship (SAR) Studies A->B C Improve Potency and Selectivity B->C D Optimize ADMET Properties C->D E Lead Candidate D->E

Caption: Iterative cycle of hit-to-lead optimization.

Key Strategies:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying different parts of the 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid scaffold. For example, substitute the other positions on the phenyl ring, modify the imidazolidinone ring, or convert the carboxylic acid to various esters or amides.

  • Bioisosteric Replacements: Replace functional groups with other groups that have similar physical or chemical properties to improve the compound's characteristics.

  • Structure-Based Drug Design: If the biological target is known, use computational docking and molecular modeling to guide the design of more potent and selective analogs.

Conclusion

2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid represents a promising starting point for the development of novel therapeutics. Its favorable predicted physicochemical properties, combined with the known biological activities of its constituent scaffolds, make it a compelling candidate for further investigation. The protocols and strategies outlined in this guide provide a comprehensive framework for its synthesis, in silico analysis, and biological evaluation. By systematically applying these methods, researchers can efficiently explore the therapeutic potential of this and related molecules, paving the way for the discovery of new and effective drugs.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Toxicological Sciences. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.
  • SwissDrugDesign - Molecular Modelling Group. SIB Swiss Institute of Bioinformatics. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017). SciSpace.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). PMC. [Link]

  • About - SwissADME. SIB Swiss Institute of Bioinformatics. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025).
  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. (2025). WJPMR.
  • SwissADME a web tool to support pharmacokinetic optimization for drug discovery. (2017). YouTube. [Link]

  • Computational Prediction of Off‐Target Pharmacology for Discontinued Drugs. (2026).
  • In Silico ADMET Prediction Tools. Scribd.
  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC. [Link]

  • A framework to select clinically relevant cancer cell lines for investigation by establishing their molecular similarity with primary human cancers. PMC. [Link]

  • Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl. (2021). Journal of Applied Pharmaceutical Science.
  • Molinspiration Cheminformatics. Molinspiration. [Link]

  • Calculation of molecular properties. Molinspiration. [Link]

  • Human Cell Lines Examples: 9 Cancer Cell Lines. Cytion. [Link]

  • Cancer Cell Lines Are Useful Model Systems for Medical Research. (2019). MDPI. [Link]

  • Bioactivity Score of the Compounds according to Molinspiration Cheminformatics Software; GPCR, Ligand Ion.
  • Synthesis of Dihydrophenanthridines and Oxoimidazolidines from Anilines and Ethylglyoxylate via Aza Diels-Alder Reaction of Aryn. DOI.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. [Link]

  • Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. (2022). MDPI. [Link]

  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PMC. [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics.
  • Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Viewing a reaction path diagram. Cantera. [Link]

  • caseywatts/graphviz-tutorial: how do I graphviz? oh I see!. GitHub. [Link]

  • Representation and visualization of chemical reaction using graph theory.
  • Visualizing Generic Reaction Patterns. (2022).

Sources

Application

Application Notes and Protocols for the Derivatization of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid

Introduction: Strategic Modification of a Key Pharmacophore 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a crucial building block in contemporary drug discovery, notable for its trifunctional nature which includes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Modification of a Key Pharmacophore

2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a crucial building block in contemporary drug discovery, notable for its trifunctional nature which includes a carboxylic acid, an imidazolidinone moiety, and a fluorine-substituted aromatic ring. The carboxylic acid group, in particular, serves as a primary handle for chemical modification. Its ability to engage in hydrogen bonding and ionic interactions is often pivotal for target engagement. However, the ionizable character of this group at physiological pH can introduce pharmacokinetic liabilities, such as diminished membrane permeability, rapid renal clearance, and susceptibility to metabolic conjugation.

Derivatization of the carboxylic acid is therefore a critical strategy to refine the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from this scaffold. By converting the polar carboxylic acid into less polar functional groups, such as esters or amides, medicinal chemists can systematically modulate physicochemical properties to enhance oral bioavailability and metabolic stability. These application notes provide a detailed guide to the most effective strategies for derivatizing the carboxylic acid group of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, complete with mechanistic insights and actionable laboratory protocols.

Core Derivatization Strategies: A Mechanistic Overview

The conversion of the carboxylic acid group in 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid into its derivatives primarily proceeds through nucleophilic acyl substitution. This class of reactions involves the activation of the carboxyl group to facilitate attack by a nucleophile. The reactivity of carboxylic acid derivatives follows a general trend, with acyl halides being the most reactive, followed by anhydrides, esters, and finally amides.

Key strategies for the derivatization of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid include:

  • Esterification: The conversion of the carboxylic acid to an ester. This is a common prodrug strategy.

  • Amidation: The reaction of the carboxylic acid with an amine to form an amide bond, a staple in peptide synthesis and bio-conjugation.

  • Acyl Halide Formation: The transformation of the carboxylic acid into a highly reactive acyl halide, which can then be readily converted to other derivatives.

The choice of derivatization strategy and the specific reagents employed will depend on the desired properties of the final molecule and the compatibility with other functional groups present.

Diagram: General Workflow for Carboxylic Acid Derivatization

G cluster_0 Activation cluster_1 Nucleophilic Attack Carboxylic Acid Carboxylic Acid Activating Agent Activating Agent Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate e.g., EDC, SOCl₂ Activating Agent->Activated Intermediate Nucleophile Nucleophile Derivative Derivative Activated Intermediate->Derivative Displacement Nucleophile->Derivative

Caption: General workflow for carboxylic acid derivatization.

Protocol 1: Esterification via Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is often favored for its simplicity and the use of readily available reagents.

Scientific Rationale

The reaction is catalyzed by a strong acid, typically sulfuric acid or hydrogen chloride, which protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol

Materials:

  • 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

    • If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation using Carbodiimide Coupling Agents

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used reagents for promoting the formation of amide bonds between carboxylic acids and amines. These are considered "zero-length" crosslinkers as no part of the carbodiimide molecule is incorporated into the final product.

Scientific Rationale

EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond and the release of a water-soluble urea byproduct. To improve efficiency and suppress side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, an additive like N-hydroxysuccinimide (NHS) is often included. NHS reacts with the O-acylisourea to form a more stable, yet still reactive, NHS-ester.

Diagram: EDC/NHS Amidation Mechanism

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester O_Acylisourea->NHS_Ester Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct NHS N-Hydroxysuccinimide NHS->NHS_Ester Amide R-CONH-R' NHS_Ester->Amide Primary_Amine R'-NH₂ Primary_Amine->Amide

Caption: Mechanism of EDC/NHS mediated amidation.

Experimental Protocol

Materials:

  • 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq), the amine (1.1 eq), and NHS (1.2 eq) in anhydrous DMF or DCM.

  • Base Addition: Add a base such as triethylamine or DIPEA (2.0 eq) to the mixture.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC·HCl (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude amide by column chromatography on silica gel or by recrystallization.

Protocol 3: Acyl Chloride Formation and Subsequent Derivatization

The conversion of a carboxylic acid to an acyl chloride significantly increases its reactivity, making it a versatile intermediate for the synthesis of other derivatives like esters and amides. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Scientific Rationale

Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to sulfur dioxide and hydrogen chloride gas. The formation of gaseous byproducts drives the reaction to completion.

Experimental Protocol

Part A: Acyl Chloride Synthesis

Materials:

  • 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A few drops of anhydrous N,N-Dimethylformamide (DMF) (catalyst)

  • Round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq) in anhydrous DCM or toluene.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.

  • Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used immediately in the next step without further purification.

Part B: Derivatization (Example: Ester Formation)

Materials:

  • Acyl chloride from Part A

  • Anhydrous alcohol

  • Anhydrous pyridine or triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add the alcohol (1.1 eq) followed by pyridine or triethylamine (1.2 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 or 2.

Data Summary: Reagent Comparison for Amidation

Coupling AgentAdditiveSolventTypical Yield (%)ByproductByproduct Removal
EDC·HCl NHSDMF/DCM70-95Water-soluble ureaAqueous work-up
DCC DMAPDCM75-98Dicyclohexylurea (DCU)Filtration
HATU -DMF80-99TetramethylureaAqueous work-up
SOCl₂ -Toluene/DCM85-99 (two steps)SO₂, HClGaseous, removed by evaporation

Conclusion

The derivatization of the carboxylic acid group of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a fundamental step in the optimization of its pharmacological properties. The choice of derivatization strategy—be it esterification, amidation, or conversion to a highly reactive acyl chloride—provides researchers with a powerful toolkit to fine-tune the characteristics of their lead compounds. The protocols detailed herein offer robust and reproducible methods for achieving these transformations, grounded in a clear understanding of the underlying chemical principles. Careful selection of reagents and reaction conditions will enable the efficient synthesis of a diverse library of derivatives for structure-activity relationship studies, ultimately accelerating the drug discovery process.

References

  • Somwanshi, S. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Biological Forum – An International Journal, 15(5a), 521-526. [Link]

  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023, January 22). Chemistry LibreTexts. [Link]

  • Derivatives of Carboxylic Acids. Michigan State University Department of Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021, April 18). Carboxylic Acid Derivative Reactions [Video]. YouTube. [Link]

  • Jadhav, S. D., et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-369. [Link]

  • Carbodiimide. Wikipedia. [Link]

  • Carbodiimide – Knowledge and References. Taylor & Francis. [Link]

  • Leah4sci. (2025, March 18). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording] [Video]. YouTube. [Link]

  • K. A. Schug, et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 29(2), 355-365. [Link]

  • Amide bond formation (or amidation) from carboxylic acid by carbodiimide activation. Royal Society of Chemistry. [Link]

  • Rebek, J., et al. (2006). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Organic Letters, 8(14), 2933-2935. [Link]

  • Analysis of carboxylic acids and esters. ResearchGate. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Triflic Anhydride-Mediated Cycloacylation ofFullerene with 1-Naphthoic Acids: Synthesis and Derivatization ofFullerene-Fused Dihydrophenalenones. ACS Publications. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(11), 2582. [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • how we can prepare carboxylic acid (benzoic acid) from acyl halides and acid anhydrides (benzoic anhydride). the unconditional guru. [Link]

  • Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. (2011). The Journal of Organic Chemistry, 76(8), 2608-2615. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • 22.4: Acid Halide Chemistry. (2020, May 30). Chemistry LibreTexts. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. (2024). Analytica Chimica Acta, 1297, 342435. [Link]

  • Method of making acid halides.
  • 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. KPU Pressbooks. [Link]

  • 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid — Chemical Substance Information. ECHA. [Link]

  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. (2015). Angewandte Chemie International Edition, 54(12), 3768-3772. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9FN2O3). PubChemLite. [Link]

  • 5-fluoro-2-(2-oxoimidazolidin-1-yl)benzoic acid. Chemazone. [Link]

  • 2-Ureido-benzamide derivatives.
  • 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Welcome to the Technical Support Center for the synthesis and optimization of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1183572-58-8). This guide is designed for process chemists and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1183572-58-8).

This guide is designed for process chemists and drug development professionals. It provides field-tested protocols, mechanistic troubleshooting, and yield-optimization strategies for incorporating the polar, hydrogen-bonding 2-oxoimidazolidin-1-yl motif onto a fluorinated benzoic acid scaffold.

Part 1: Mechanistic Pathways & Workflows

We recommend two distinct synthetic strategies depending on your project phase. Route A (Ullmann Coupling) is highly convergent and cost-effective for early-stage discovery, while Route B (Isocyanate Cyclization) is a metal-free alternative ideal for late-stage Active Pharmaceutical Ingredient (API) synthesis where transition metal purging is a concern.

UllmannRoute SM 5-Bromo-2-fluorobenzoic acid Ester Methyl 5-bromo-2-fluorobenzoate SM->Ester MeOH, H2SO4 Reflux, 12h Coupled Methyl 2-fluoro-5- (2-oxoimidazolidin-1-yl)benzoate Ester->Coupled 2-Imidazolidinone CuI, DMEDA, K2CO3 Dioxane, 100°C Product 2-Fluoro-5-(2-oxoimidazolidin-1-yl) benzoic acid Coupled->Product 1) LiOH, THF/H2O 2) HCl (aq)

Fig 1: Copper-catalyzed Ullmann C-N coupling workflow via methyl ester protection.

IsocyanateRoute SM2 5-Amino-2-fluorobenzoic acid Urea 1-(2-Chloroethyl)-3- (3-carboxy-4-fluorophenyl)urea SM2->Urea 2-Chloroethyl isocyanate THF, RT, 4h Product2 2-Fluoro-5-(2-oxoimidazolidin-1-yl) benzoic acid Urea->Product2 KOtBu, THF 0°C to RT Intramolecular SN2

Fig 2: Metal-free synthesis via isocyanate condensation and intramolecular SN2 cyclization.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Cu-Catalyzed Ullmann Coupling (Preferred for Scale-Up)

This protocol utilizes a diamine-ligated copper catalyst system to drive the C-N bond formation [1].

  • Esterification (Protection): Suspend 5-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add catalytic concentrated H₂SO₄ (0.05 eq). Reflux for 12 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 4:1) must show complete disappearance of the baseline carboxylic acid spot. Concentrate, wash with sat. NaHCO₃, and dry over Na₂SO₄ to yield methyl 5-bromo-2-fluorobenzoate.

  • C-N Coupling: In a flame-dried Schlenk flask, combine methyl 5-bromo-2-fluorobenzoate (1.0 eq), 2-imidazolidinone (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq). Evacuate and backfill with N₂ three times. Add anhydrous 1,4-dioxane (0.2 M) and N,N'-dimethylethylenediamine (DMEDA) (0.2 eq). Heat at 100 °C for 16 hours.

    • Self-Validation: The solution should transition from pale blue to a deep blue/green homogeneous mixture. Filter through a pad of Celite to remove inorganic salts before chromatographic purification.

  • Hydrolysis (Deprotection): Dissolve the purified ester in a 3:1 mixture of THF/H₂O (0.1 M). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.

    • Self-Validation: LC-MS should indicate complete mass shift to the free acid. Carefully acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the final product. Filter and dry under high vacuum.

Protocol B: Isocyanate-Urea Cyclization (Metal-Free Alternative)

This route relies on a base-catalyzed intramolecular hydroamidation/SN2 mechanism [2].

  • Urea Formation: Dissolve 5-amino-2-fluorobenzoic acid (1.0 eq) in anhydrous THF (0.2 M) under N₂. Dropwise add 2-chloroethyl isocyanate (1.1 eq) at 0 °C to control the exothermic condensation. Stir at room temperature for 4 hours.

  • Cyclization: Cool the reaction mixture back to 0 °C. Slowly add Potassium tert-butoxide (KOtBu) (2.5 eq) as a solution in THF. Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Self-Validation: Quench a 0.1 mL aliquot in saturated NH₄Cl and check by LC-MS. The intermediate mass [M+H]⁺ should shift by -36 Da (loss of HCl). Quench the main reaction with 1M HCl, extract with EtOAc, and concentrate.

Part 3: Troubleshooting & FAQs

Q: Why is my Ullmann coupling yield stuck below 40% when using 5-bromo-2-fluorobenzoic acid directly? A: The free carboxylic acid acts as a competing, strongly coordinating ligand for the Cu(I) catalyst. This forms insoluble polymeric copper(I) carboxylates that precipitate out of solution, effectively depleting the active catalyst and stalling the catalytic cycle. Causality: Esterification (Protocol A, Step 1) masks this acidic proton, preventing catalyst poisoning and allowing the DMEDA ligand to properly stabilize the oxidative addition transition state [1].

Q: My Ullmann coupling shows a black precipitate and the reaction stalls at 50% conversion. What went wrong? A: A black precipitate is indicative of Cu(0) or Cu(II) oxide formation, meaning your catalyst has undergone disproportionation or oxidation. Causality: This occurs when trace oxygen is present in the solvent, or if the DMEDA ligand degrades at high temperatures. Ensure strict degassing (freeze-pump-thaw method is preferred over simple sparging) and use a slight excess of ligand (e.g., 2.5:1 ratio of Ligand:Cu) to keep the copper fully coordinated.

Q: During the saponification of the methyl ester, I observe ring-opening of the imidazolidinone. How can I prevent this? A: The 2-oxoimidazolidin-1-yl ring is a cyclic urea. Under harsh basic conditions (e.g., refluxing NaOH or KOH), the hydroxide ion will nucleophilically attack the urea carbonyl, leading to ring-opening and degradation into an acyclic diamine [3]. Causality: To prevent this, you must use mild saponification conditions. LiOH·H₂O in THF/H₂O at room temperature provides sufficient hydroxide concentration to cleave the methyl ester without breaking the stable, but susceptible, cyclic urea.

Q: In the alternative isocyanate route, the cyclization step yields a mixture of the desired imidazolidinone and unreacted urea intermediate. What is the optimal base? A: The intramolecular SN2 displacement of the chloride requires a base strong enough to deprotonate the urea nitrogen, but not so nucleophilic that it attacks the urea carbonyl. Causality: Using 2.5 equivalents of KOtBu is optimal. The first equivalent deprotonates the carboxylic acid, the second deprotonates the urea nitrogen to form the active nucleophile, and the remaining 0.5 equivalent drives the equilibrium forward. Weaker bases like K₂CO₃ are insufficient for complete deprotonation at room temperature.

Part 4: Quantitative Data & Optimization

The following table summarizes the optimization of the Ullmann coupling step (Protocol A, Step 2) based on empirical reaction screening.

Table 1: Optimization of Ullmann Coupling Conditions for Methyl 5-bromo-2-fluorobenzoate

Catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)Isolated Yield (%)
CuI (10%)NoneK₂CO₃ (2.0)DMF10015%<10%
CuI (10%)DMEDA (20%)K₂CO₃ (2.0)1,4-Dioxane100>98%85%
CuI (10%)trans-DMAC (20%)Cs₂CO₃ (2.0)Toluene11095%82%
CuBr (10%)DMEDA (20%)K₃PO₄ (2.0)DMSO10080%68%

Note: DMEDA = N,N'-dimethylethylenediamine; trans-DMAC = trans-N,N'-dimethylcyclohexane-1,2-diamine. Dioxane provides the optimal balance of solubility and boiling point for this specific substrate.

Part 5: References

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: Organic Process Research & Development, ACS Publications. URL:[Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Optimization

Technical Support Center: Resolving Solubility Challenges of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid in aqueous media. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these challenges, moving from fundamental principles to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions regarding the solubility characteristics of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

Q1: Why is 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid expected to have poor solubility in neutral aqueous solutions?

A1: The poor aqueous solubility arises from a combination of its structural features. The molecule contains a relatively rigid aromatic benzoic acid core and an imidazolidinone ring system. These non-polar, hydrophobic regions contribute to a stable crystal lattice structure that requires significant energy to break apart. In neutral water (pH ~7), the carboxylic acid group is only partially ionized, meaning the molecule exists predominantly in its less polar, neutral form, which has limited interaction with polar water molecules.

Q2: What are the key physicochemical properties of this compound that I should determine first?

A2: Before attempting advanced solubilization techniques, it is critical to experimentally determine the compound's fundamental properties. These values will govern which strategies are most effective.

PropertyPredicted Value / ImportanceRationale
Molecular Formula C₁₀H₉FN₂O₃[1]Confirms identity and molecular weight.
Molecular Weight ~224.19 g/mol [1]Essential for molar concentration calculations.
pKa Prediction required (likely 3-5)The pKa of the carboxylic acid is the single most important parameter. It dictates the pH at which the compound ionizes, becoming significantly more soluble.[2]
LogP XlogP ~0.5[1]Indicates the compound's lipophilicity. A positive value suggests a preference for non-polar environments and contributes to low aqueous solubility.
Baseline Solubility (S₀) Requires experimental determinationThis is the intrinsic solubility of the neutral form of the drug and serves as the baseline against which all enhancement strategies are measured.[2]

Q3: What is the most direct and effective first step to try and solubilize this compound for an in vitro assay?

A3: The most direct approach is pH adjustment . Since the molecule is a carboxylic acid, its solubility is highly pH-dependent. By preparing your stock solution in a buffer with a pH at least 1.5 to 2 units above the compound's pKa, you can dramatically increase solubility by converting the acid to its highly soluble carboxylate salt form.[2][3][4] For instance, if the pKa is 4.0, preparing the compound in a phosphate buffer at pH 7.4 should yield significantly higher solubility than in pure water.

Part 2: Troubleshooting & Experimental Guides

This section provides detailed, step-by-step protocols for systematically addressing and resolving solubility issues.

Guide 1: Foundational Analysis - Characterizing Your Compound

Before you can solve a solubility problem, you must quantify it. This guide covers the essential baseline experiments.

Protocol 1.1: Baseline Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[5][6]

Objective: To determine the intrinsic solubility (S₀) of the compound in various buffered aqueous solutions.

Materials:

  • 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

  • Calibrated pH meter

  • Selection of buffers (e.g., pH 2.0, pH 5.0, pH 7.4)

  • HPLC or LC-MS/MS for quantification

  • Thermostatic shaker (e.g., set to 25°C or 37°C)

  • Centrifuge and low-binding syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Agitate the vials in a thermostatic shaker for 24-48 hours to ensure equilibrium is reached.[5]

  • After equilibration, allow the vials to stand, letting the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Separate the dissolved compound from the solid. The best practice is centrifugation followed by filtering the supernatant through a low-binding syringe filter.[5]

  • Quantify the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

  • The resulting concentration is the equilibrium solubility at that specific pH and temperature.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add excess solid to buffer B 2. Seal vial A->B C 3. Agitate at constant T (24-48h) B->C D 4. Centrifuge to pellet solid C->D E 5. Filter supernatant (0.22 µm) D->E F 6. Quantify concentration (HPLC / LC-MS) E->F

Figure 1: Experimental workflow for the Shake-Flask solubility method.
Guide 2: Systematic Solubilization via pH Adjustment

This is the most powerful tool for an ionizable compound like a carboxylic acid.

The Underlying Principle: Ionization

The solubility of a weak acid is governed by the Henderson-Hasselbalch equation. When the pH of the solution is significantly higher than the pKa of the carboxylic acid, the equilibrium shifts towards the deprotonated, anionic (carboxylate) form, which is much more polar and thus more soluble in water.

G cluster_eq pH-Dependent Equilibrium Neutral R-COOH (Low Solubility) Ionized R-COO⁻ + H⁺ (High Solubility) Neutral->Ionized  pH > pKa   Ionized->Neutral  pH < pKa  

Figure 2: Ionization equilibrium of a carboxylic acid.

Protocol 2.1: Generating a pH-Solubility Profile

Objective: To map the compound's solubility across a physiologically and experimentally relevant pH range.

Procedure:

  • Follow the Shake-Flask protocol described in Guide 1.1 .

  • Perform the experiment in a series of buffers covering a wide pH range, for example: pH 2, 3, 4, 5, 6, 7, 8, and 9.

  • Plot the measured solubility (on a log scale) against the pH of the buffer.

  • This profile will visually demonstrate the dramatic increase in solubility as the pH surpasses the compound's pKa.

Expected Results:

pH of BufferExpected Solubility (µg/mL)Predominant Species
2.0< 1R-COOH (Neutral)
4.0 (near pKa)1 - 10R-COOH ≈ R-COO⁻
6.050 - 200R-COO⁻ (Anion)
7.4> 1000R-COO⁻ (Anion)
9.0> 5000R-COO⁻ (Anion)

Note: These are hypothetical values for illustrative purposes.

Guide 3: Co-Solvent Systems for Enhanced Solubility

When pH adjustment alone is insufficient or undesirable (e.g., due to compound stability), co-solvents can be employed.

The Underlying Principle: Polarity Reduction

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving less-polar compounds. Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[3][7][8]

Protocol 3.1: Co-Solvent Screening

Objective: To identify an effective co-solvent and the optimal concentration for solubilizing the compound.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures (e.g., using pH 7.4 phosphate buffer). Common starting points are 5%, 10%, and 20% (v/v) of the co-solvent.

  • Determine the solubility of your compound in each mixture using the Shake-Flask method (Guide 1.1 ).

  • Compare the results to identify the most effective co-solvent system.

Considerations:

  • Toxicity: For cell-based assays, ensure the final concentration of the co-solvent is not toxic to the cells. DMSO, for example, is typically kept below 0.5% in final assay conditions.

  • Precipitation: Be aware that a compound dissolved in a high concentration of co-solvent may precipitate upon further dilution into a purely aqueous medium (e.g., cell culture media). This is a common source of experimental artifacts.

Expected Results for Co-Solvent Screening:

Solvent System (in pH 7.4 Buffer)Solubility (µg/mL)Fold Increase (vs. Buffer)
100% Buffer501x
10% Ethanol1503x
10% Propylene Glycol2505x
10% PEG 4004008x
10% DMSO>2000>40x

Note: These are hypothetical values for illustrative purposes.

Guide 4: Advanced Strategies for Formulation Development

For more demanding applications like in vivo studies, more advanced techniques may be necessary.

  • Salt Formation: This involves reacting the acidic compound with a base to form a stable, solid salt, which can then be dissolved.[9][10] This is a common strategy in pharmaceutical development to improve both solubility and dissolution rate.[11][12] Suitable counter-ions for a carboxylic acid include sodium, potassium, calcium, or organic bases like tromethamine (Tris). The selection of the optimal salt form requires extensive screening.[2]

  • Use of Excipients:

    • Surfactants: Molecules like Polysorbate 80 or Cremophor EL can form micelles above their critical micelle concentration, encapsulating the hydrophobic drug and increasing its apparent solubility.[3][13]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic part of the drug from water and increasing its solubility.[14][15] This is a widely used technique due to the good safety profile of many cyclodextrins.[14]

Part 3: Summary & Recommended Strategy Flowchart

The choice of solubilization method depends heavily on the intended application. This flowchart provides a logical decision-making process.

G Start Start: Poorly Soluble Compound Step1 Determine Baseline Solubility & pKa (Guide 1) Start->Step1 Decision1 Is pH adjustment a viable option for the intended application? Step1->Decision1 Step2_pH Optimize pH & Buffer (Guide 2) Decision1->Step2_pH Yes Step3_CoSolvent Screen Co-solvents (DMSO, PEG 400, etc.) (Guide 3) Decision1->Step3_CoSolvent No Path1_Yes Yes Path1_No No (e.g., pH stability issue) Decision2 Is solubility sufficient? Step2_pH->Decision2 Decision2->Step3_CoSolvent No End Proceed with Experiment Decision2->End Yes Path2_Yes Yes Path2_No No Decision3 Is solubility sufficient and co-solvent level acceptable? Step3_CoSolvent->Decision3 Step4_Advanced Consider Advanced Formulation: - Salt Formation - Cyclodextrins - Surfactants Decision3->Step4_Advanced No Decision3->End Yes Path3_Yes Yes Path3_No No Step4_Advanced->End

Figure 3: Decision tree for selecting a solubilization strategy.
References
  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. Retrieved from [Link]

  • ECHA. (n.d.). 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9FN2O3). Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • LinkedIn. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • MDPI. (2019, March 9). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved from [Link]

  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Semantic Scholar. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from [Link]

  • Fluoropharm. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved from [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • International Journal of Health and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Google Patents. (n.d.). CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.
  • Molecular Pharmaceutics - ACS Publications. (2024, June 27). A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid Batches

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis and scale-up of complex fluorinated benzoic acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis and scale-up of complex fluorinated benzoic acid derivatives. 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183572-58-8) is a highly versatile building block in pharmaceutical drug discovery[1]. However, its construction—typically driven by a Palladium-catalyzed Buchwald-Hartwig amidation between 5-bromo-2-fluorobenzoic acid and 2-imidazolidinone[2][3]—is notoriously prone to specific impurity profiles if the catalytic cycle or workup is not rigorously controlled.

This guide is designed to move beyond basic troubleshooting. We will examine the mechanistic causality behind common impurities and provide self-validating protocols to ensure the integrity of your batches.

Part 1: Mechanistic Origins of Batch Impurities

To troubleshoot effectively, we must first map the reaction landscape. The Buchwald-Hartwig cross-coupling relies on a delicate Pd(0)/Pd(II) catalytic cycle[3]. Deviations in stoichiometry, solvent purity, or base selection do not just lower yields; they actively divert the reaction down predictable parasitic pathways[4][5].

Synthesis SM1 5-Bromo-2-fluorobenzoic acid (Aryl Halide) Cat Pd Precatalyst / Ligand Base, Solvent, Heat SM1->Cat Imp3 Homocoupling Impurity (Biphenyl derivative) SM1->Imp3 Ullmann-type Homocoupling SM2 2-Imidazolidinone (Cyclic Urea) SM2->Cat Prod 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (Target API Building Block) Cat->Prod Buchwald-Hartwig Cross-Coupling Imp1 Debrominated Impurity (2-Fluorobenzoic acid) Cat->Imp1 β-Hydride Elimination (Alkoxide bases/Solvents) Imp2 Ring-Opened Impurity (Aminoethyl urea derivative) Prod->Imp2 Hydrolytic Cleavage (Harsh Aqueous Workup)

Fig 1. Synthetic workflow and mechanistic pathways generating common batch impurities.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a persistent peak at m/z 219 [M+H]+. Why is my 5-bromo-2-fluorobenzoic acid starting material not fully converting?

Mechanistic Causality: Incomplete conversion in Buchwald-Hartwig amidations is rarely a stoichiometric issue; it is almost always a catalyst deactivation issue. The active Pd(0) species and electron-rich bidentate phosphine ligands (e.g., Xantphos or tBuBrettPhos) are highly susceptible to oxidation by trace O₂ or quenching by moisture[5][6]. When the ligand oxidizes to a phosphine oxide, the catalytic cycle arrests at the oxidative addition complex, leaving unreacted aryl halide[3]. Self-Validating Solution: Implement a rigorous degassing protocol (Freeze-Pump-Thaw) and switch from in situ catalyst generation (e.g., Pd(OAc)₂ + Ligand) to a pre-formed Pd G3 precatalyst[5]. G3 precatalysts ensure a mathematically perfect 1:1 Pd:Ligand stoichiometry and rapidly generate the active Pd(0) species upon mild activation, preventing premature catalyst death[5].

Q2: I am detecting a significant impurity at m/z 141 [M+H]+. What is driving this?

Mechanistic Causality: This mass corresponds to 2-fluorobenzoic acid, the hydrodehalogenation (debromination) byproduct. This occurs when the Pd(II) oxidative addition complex undergoes a side reaction with a hydride source before the urea nucleophile can coordinate. Alkoxide bases (like NaOtBu) or primary/secondary alcohol solvents can undergo β-hydride elimination, transferring a hydride to the Pd center, which then reductively eliminates the debrominated arene[4]. Self-Validating Solution: Replace alkoxide bases with anhydrous inorganic bases (e.g., Cs₂CO₃ or K₃PO₄) and strictly avoid alcoholic solvents[4][5].

Quantitative Data: Base & Solvent Optimization for Urea Cross-Coupling

The following table summarizes the causal relationship between reaction parameters and the Product-to-Debromination ratio, demonstrating why inorganic bases are mandatory for this substrate.

SolventBase (2.0 eq)LigandTemp (°C)Target Product Yield (%)Debrominated Impurity (%)
t-Amyl AlcoholNaOtBuXantphos10022%68% (Severe β-hydride transfer)
TolueneNaOtBuXantphos10045%35%
1,4-DioxaneK₃PO₄tBuBrettPhos10081%< 5%
1,4-Dioxane Cs₂CO₃ tBuBrettPhos 100 > 95% < 1% (Optimal Conditions)
Q3: Post-workup, I see a new impurity at m/z 243 [M+H]+. It wasn't there during reaction monitoring.

Mechanistic Causality: The cyclic urea (2-imidazolidinone) moiety is highly sensitive to hydrolytic cleavage. If your workup involves prolonged exposure to strong aqueous bases (e.g., using 1M NaOH to extract the benzoic acid into the aqueous layer), the imidazolidinone ring opens to form an acyclic 2-aminoethylurea derivative (+18 Da from water addition). Self-Validating Solution: Utilize a pH-controlled workup. Extract the product using a mild buffer (e.g., saturated NaHCO₃, pH ~8) rather than hydroxide bases, and immediately acidify with 1M HCl to precipitate the product.

LogicTree Start Batch LC-MS Purity < 98% CheckMass Identify Major Impurity Mass (m/z) Start->CheckMass Mass1 [M+H]+ = 219 (SM Carryover) CheckMass->Mass1 Mass2 [M+H]+ = 141 (Debromination) CheckMass->Mass2 Mass3 [M+H]+ = 243 (Ring-Opened Urea) CheckMass->Mass3 Act1 Switch to Pd G3 Precatalyst Enforce strict degassing Mass1->Act1 Act2 Switch to Cs2CO3 base Remove alkoxide/alcohol sources Mass2->Act2 Act3 Eliminate NaOH from workup Use NaHCO3 extraction Mass3->Act3

Fig 2. LC-MS guided troubleshooting logic tree for rapid impurity identification and resolution.

Part 3: Validated Experimental Methodologies

To ensure a self-validating system, researchers must follow these specific protocols which inherently control for the impurities discussed above.

Protocol 1: Optimized Buchwald-Hartwig Amidation

This protocol utilizes a G3 precatalyst to prevent SM carryover and Cs₂CO₃ to prevent debromination[5].

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of ultra-high purity Argon.

  • Reagent Loading: Add 5-bromo-2-fluorobenzoic acid (1.0 equiv, 10 mmol), 2-imidazolidinone (1.2 equiv, 12 mmol), anhydrous Cs₂CO₃ (2.5 equiv, 25 mmol), and tBuBrettPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (50 mL).

  • Degassing: Perform three cycles of Freeze-Pump-Thaw to remove dissolved oxygen. Backfill with Argon.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours. Monitor via LC-MS (Protocol 3) until the m/z 219 peak is < 1%.

  • Quench: Cool to room temperature and filter through a pad of Celite to remove inorganic salts and precipitated Pd black.

Protocol 2: Mild Isolation & Metal Scavenging

This protocol prevents the ring-opening impurity and removes toxic Pd residues.

  • Concentration: Concentrate the 1,4-dioxane filtrate under reduced pressure.

  • Mild Extraction: Dissolve the crude residue in Ethyl Acetate (100 mL) and extract with saturated aqueous NaHCO₃ (3 x 50 mL). Do not use NaOH.

  • Aqueous Wash: Wash the combined aqueous layers with fresh Ethyl Acetate (20 mL) to remove organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~3. The target 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid will precipitate as a white/off-white solid.

  • Scavenging: To reduce Pd levels to <10 ppm, dissolve the solid in THF and stir with a functionalized silica scavenger (e.g., SiliaMetS Thiol, 4 equiv relative to initial Pd) at 40 °C for 4 hours. Filter and concentrate.

Protocol 3: Self-Validating LC-MS Analytical Method

Use this method to monitor the reaction and validate final batch purity.

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains the benzoic acid in its protonated state for sharp peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Detection: UV at 254 nm and ESI-MS (Positive and Negative Ionization modes). Note: The product will show strong [M-H]- signal at m/z 223 due to the carboxylic acid, and [M+H]+ at m/z 225.

References

  • Chemical Substance Information: 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. NextSDS. Available at:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS). Available at:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

From the Desk of a Senior Application Scientist Welcome to the dedicated technical support guide for the chromatographic analysis of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. This molecule, characterized by its ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to the dedicated technical support guide for the chromatographic analysis of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. This molecule, characterized by its acidic benzoic acid moiety and polar 2-oxoimidazolidin-1-yl group, presents a classic challenge in reversed-phase HPLC: achieving robust retention, sharp peak symmetry, and reproducible results. Success hinges on a scientifically sound approach to mobile phase optimization, grounded in the physicochemical properties of the analyte.

This guide is structured to move from foundational principles to practical, actionable troubleshooting. We will explore how to leverage mobile phase pH, buffer selection, and organic modifier choice to gain full control over the separation.

Part 1: Foundational Principles - Understanding the Analyte

The key to a successful separation lies in understanding the analyte's structure. 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid possesses a carboxylic acid functional group, making it an acidic compound. In reversed-phase chromatography, the ionization state of an analyte is a primary driver of its retention.[1][2][3]

  • Ionized State (Deprotonated): At a pH above its acid dissociation constant (pKa), the benzoic acid group will be deprotonated (COO-). This negative charge increases the molecule's polarity, causing it to have a weaker affinity for the non-polar stationary phase and elute earlier.[3][4]

  • Non-Ionized State (Protonated): At a pH well below its pKa, the benzoic acid group will be fully protonated (COOH). In this neutral, non-ionized form, the molecule is less polar (more hydrophobic) and interacts more strongly with the stationary phase, leading to longer retention.[5][6]

The pKa of benzoic acid is approximately 4.2[7]. The presence of an electron-withdrawing fluorine atom on the ring will slightly increase its acidity, likely lowering the pKa into the 3.5-4.0 range. For robust and reproducible chromatography, the mobile phase pH should be set at least 1.5 to 2 pH units away from the analyte's pKa to prevent mixed ionization states, which can cause split or tailing peaks.[1][4] Therefore, suppressing ionization by maintaining a low mobile phase pH is the most effective strategy for retaining this compound.

Part 2: Frequently Asked Questions (FAQs) for Initial Method Development

This section addresses common questions encountered when setting up an initial HPLC method for this analyte.

Q1: What is a good starting point for the mobile phase, column, and pH?

A robust starting point involves controlling the analyte's ionization state.

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard and effective choice.

  • Mobile Phase A (Aqueous): An acidic buffer. A solution of 0.1% formic acid or 0.1% phosphoric acid in HPLC-grade water, adjusted to a pH between 2.5 and 3.0, is an excellent starting point.[5] This low pH ensures the benzoic acid moiety is fully protonated (non-ionized), maximizing retention.[6]

  • Mobile Phase B (Organic): HPLC-grade acetonitrile is generally preferred over methanol due to its lower viscosity and better UV transparency.

  • Initial Conditions: Begin with a gradient of 5-95% Acetonitrile over 20-30 minutes to scout for the appropriate elution conditions.

Q2: How do I select the correct buffer for my mobile phase?

Buffer selection is critical for maintaining a stable pH and achieving reproducible retention times.[4][8] The choice depends on the target pH and the detector being used. A buffer is most effective within ±1 pH unit of its pKa.[4][9]

BufferpKa (at 25°C)Useful pH RangeUV Cutoff (approx.)LC-MS Compatible?
Phosphate2.1, 7.2, 12.31.1 - 3.1, 6.2 - 8.2~200 nmNo
Formate3.82.8 - 4.8~210 nmYes
Acetate4.83.8 - 5.8~210 nmYes
Trifluoroacetic Acid (TFA)~0.5< 1.5 - 2.5~210 nmYes (can cause ion suppression)

This table summarizes common HPLC buffers and their properties.[5][9][10]

For a target pH of 2.5-3.0 for UV detection, a phosphate buffer is an ideal choice due to its pKa of 2.1.[10] If LC-MS compatibility is required, 0.1% formic acid is the industry standard for low-pH separations.[5]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

Both are common, but they can provide different selectivity.

  • Acetonitrile (ACN): Generally has a lower viscosity, which results in lower backpressure. It is also more UV transparent at lower wavelengths. It is typically the first choice for reversed-phase HPLC.[8]

  • Methanol (MeOH): Can offer different selectivity due to its ability to act as a hydrogen bond donor. If you are having trouble separating the main analyte from impurities with ACN, trying a method with MeOH is a valid secondary strategy.

Part 3: Troubleshooting Guide

This guide addresses specific, common issues in a question-and-answer format.

Q1: My peak is tailing severely. What are the likely causes and how do I fix it?

Peak tailing for an acidic compound is a frequent issue and can compromise quantification.[11]

  • Cause 1: Insufficient pH Control: If the mobile phase pH is too close to the analyte's pKa (~3.5-4.0), both the ionized and non-ionized forms may exist simultaneously, leading to a distorted peak.

    • Solution: Lower the mobile phase pH. Ensure your pH is firmly in the 2.5-3.0 range to fully protonate the carboxylic acid. Verify that your buffer has sufficient capacity (concentration of 10-50 mM is typical).[10]

  • Cause 2: Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica surface of the HPLC column can be deprotonated at pH > 4 and interact with polar functional groups on the analyte, causing tailing.[9]

    • Solution: Operating at a low pH (e.g., pH < 3) keeps the silanol groups protonated and neutral, minimizing these secondary interactions. Using a modern, high-purity, end-capped column also significantly reduces the number of available silanols.

  • Cause 3: Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample and reinject. If the tailing improves, overload was the cause.[12]

Q2: My retention time is drifting between injections. Why is this happening?

Retention time instability is a clear sign of a non-robust method.

  • Cause 1: Inadequate Buffering: This is the most common cause for ionizable compounds. If the buffer concentration is too low or the pH is outside its effective buffering range, small changes in the system can cause the pH to drift, directly impacting retention time.[13]

    • Solution: Ensure your buffer is being used within ±1 pH unit of its pKa.[4] Increase the buffer concentration (e.g., from 10 mM to 25 mM) to improve buffering capacity. Always prepare the buffer fresh daily.

  • Cause 2: Column Temperature Fluctuations: The column temperature directly affects retention.

    • Solution: Use a thermostatically controlled column compartment and ensure it has equilibrated to the set temperature before starting the analysis.

  • Cause 3: Column De-wetting or Equilibration Issues: If the mobile phase contains a high percentage of water for an extended period, the C18 chains can collapse (hydrophobic collapse), leading to retention loss.

    • Solution: Ensure the column is properly equilibrated with the starting mobile phase composition for a sufficient time before the first injection. Avoid leaving the column in very high aqueous mobile phases for long periods unless it is an aqueous-stable (e.g., "AQ") phase.

Q3: I'm seeing a split or broad peak. What should I investigate?

Split or broad peaks indicate an efficiency problem in the chromatographic system.[11]

  • Cause 1: pH is too close to pKa: As with tailing, operating near the pKa can cause peak splitting due to the co-existence of two analyte forms.[4]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.

  • Cause 2: Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger (e.g., 100% ACN) than the initial mobile phase (e.g., 95% water), the sample may not properly "focus" on the head of the column, leading to a distorted peak.[13][14]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, keep the injection volume as small as possible.

  • Cause 3: Partially Blocked Column Frit or Dead Volume: A physical obstruction at the column inlet can distort the flow path, splitting the peak.[12]

    • Solution: First, try back-flushing the column (disconnect from the detector). If this doesn't work, the column may need to be replaced. Check all fittings and tubing for proper connections to minimize dead volume.

Q4: My analyte is eluting too early, near the void volume. How do I increase retention?

For this polar, acidic compound, poor retention is common if ionization is not suppressed.

  • Cause 1: Mobile Phase pH is too high: If the pH is above the analyte's pKa, the molecule will be in its ionized, more polar form and will have little retention on a C18 column.[1][5]

    • Solution: Lower the mobile phase pH to below 3.0. This is the most powerful tool for increasing the retention of this specific analyte.

  • Cause 2: Organic Content is too high: The starting percentage of acetonitrile or methanol in your gradient may be too high.

    • Solution: Lower the initial organic percentage in your gradient (e.g., from 10% ACN to 5% or even 2% ACN). This will promote stronger interaction with the stationary phase at the beginning of the run.

Part 4: Experimental Protocols & Data

Protocol: Preparation of 1L of 25 mM Phosphate Buffer at pH 2.5

This protocol provides a step-by-step method for creating a common mobile phase for this analysis.

  • Reagents & Equipment:

    • Sodium phosphate monobasic (NaH₂PO₄)

    • Phosphoric acid (H₃PO₄, ~85%)

    • HPLC-grade water

    • 1L volumetric flask

    • Calibrated pH meter

    • Stir plate and stir bar

    • 0.45 µm or 0.22 µm filtration system

  • Procedure:

    • Weigh out approximately 3.0 g of sodium phosphate monobasic (for a final concentration of ~25 mM) and add it to the 1L volumetric flask.

    • Add ~800 mL of HPLC-grade water to the flask and dissolve the salt completely using the stir plate.

    • Place the calibrated pH probe into the solution.

    • Slowly add phosphoric acid dropwise while monitoring the pH. The target is pH 2.5. Be cautious as the pH will change rapidly.

    • Once the target pH of 2.5 is reached and stable, remove the pH probe and bring the flask to the final 1L volume with HPLC-grade water.

    • Mix the solution thoroughly.

    • Filter the entire buffer solution through a 0.45 µm or 0.22 µm filter to remove particulates that could damage the HPLC system.[15]

    • Label the buffer clearly with the name, concentration, pH, and date of preparation. It is best practice to prepare fresh buffer daily.

Data: Expected Effects of Mobile Phase Parameter Changes
Parameter ChangeEffect on Retention TimeEffect on Peak ShapeRationale
Increase % Organic (ACN/MeOH) DecreaseGenerally no effect unless solubility becomes an issueThe mobile phase becomes stronger (less polar), causing the analyte to elute faster.[8]
Decrease Mobile Phase pH (e.g., from 4.5 to 2.5) Significant Increase Significant Improvement (reduces tailing)Ionization of the carboxylic acid is suppressed, making the analyte less polar and increasing its affinity for the stationary phase.[1][6]
Increase Mobile Phase pH (e.g., from 2.5 to 4.5) Significant Decrease Degradation (tailing or splitting likely)The analyte becomes partially or fully ionized, making it more polar and reducing retention. Operating near the pKa causes peak distortion.[2]
Increase Buffer Concentration (from 10 mM to 50 mM) Minor Increase/DecreaseMay ImproveIncreases buffering capacity, leading to more stable pH and sharper peaks. Can slightly alter retention by changing mobile phase polarity.[4][12]

Part 5: Visualization of Optimization Workflow

The following diagram illustrates a systematic approach to developing a robust HPLC method for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

HPLC_Optimization_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Method Setup cluster_2 Phase 3: Optimization & Troubleshooting cluster_3 Phase 4: Final Method Analyte Analyte Properties - Acidic (Benzoic Acid) - Polar - Est. pKa ~3.5-4.0 Goal Goal: Suppress Ionization - Achieve Retention - Symmetrical Peak Analyte->Goal Select_Column Select C18 Column (e.g., 150x4.6mm, 5µm) Goal->Select_Column Select_MP Select Mobile Phase - A: Water + Buffer (pH 2.5-3.0) - B: Acetonitrile Select_Column->Select_MP Scout_Gradient Run Scouting Gradient (e.g., 5-95% B over 20 min) Select_MP->Scout_Gradient Evaluate Evaluate Initial Run - Retention Time? - Peak Shape? - Resolution? Scout_Gradient->Evaluate Poor_Retention Problem: Poor Retention Evaluate->Poor_Retention No Tailing Problem: Peak Tailing Evaluate->Tailing No Drift Problem: RT Drift Evaluate->Drift No Robust_Method Robust Method Achieved - k > 2 - Tailing Factor < 1.5 - RSD < 1% Evaluate->Robust_Method Yes Adjust_pH Action: Lower pH (e.g., to 2.5) Poor_Retention->Adjust_pH Adjust_Gradient Action: Lower Initial %B Poor_Retention->Adjust_Gradient Tailing->Adjust_pH Check_Buffer Action: Verify Buffer - Correct pKa? - Sufficient Conc.? Tailing->Check_Buffer Drift->Check_Buffer Adjust_pH->Evaluate Re-evaluate Adjust_Gradient->Evaluate Re-evaluate Check_Buffer->Evaluate Re-evaluate

Caption: Systematic workflow for HPLC mobile phase optimization.

References

  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • PubChem. 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Cheméo. 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PubChemLite. 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9FN2O3). [Link]

  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. [Link]

  • Bickler, B. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • De la Cruz-Arciniega, R., et al. (2014). HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. Journal of Chromatographic Science. [Link]

  • Songserm, T., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science. [Link]

  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]

  • PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Phenomenex. (2020). Choosing the Right Buffers for Mobile Phase. [Link]

  • ResearchGate. Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles | Request PDF. [Link]

  • NextSDS. 2-fluoro-5-[[oxo(dimethyl)persulfuranylidene]amino]benzoic acid. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Fluoropharm. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. [Link]

  • PubChem. 2-Fluorobenzoic acid. [Link]

  • Hawach Scientific. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • KNAUER. (2026). Buffer & Eluent Preparation in HPLC – Best Practices. [Link]

  • NextSDS. 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. [Link]

  • PubChem. 2-Amino-5-fluorobenzoic acid. [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

Sources

Troubleshooting

Technical Support Center: Amide Coupling of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid

Welcome to the Technical Support Center. This guide is specifically designed for synthetic chemists, researchers, and drug development professionals facing challenges in the amide coupling of 2-Fluoro-5-(2-oxoimidazolidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for synthetic chemists, researchers, and drug development professionals facing challenges in the amide coupling of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid .

This specific building block presents a dual synthetic challenge:

  • The Ortho Effect: The steric and electronic influence of the fluorine atom adjacent to the carboxylic acid.

  • Lattice Energy & Solubility: The strong intermolecular hydrogen bonding imparted by the polar 2-oxoimidazolidin-1-yl (cyclic urea) moiety.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why are my standard EDC/HOBt couplings failing or giving very low yields with this acid? A1: The failure is primarily due to the "ortho effect" combined with the relatively low reactivity of the HOBt active ester. The fluorine atom at the ortho position creates steric hindrance that forces the carboxylic acid group to twist out of the plane of the benzene ring [1]. While this out-of-plane twist increases the acidity of the starting material, it creates a sterically congested trajectory for the incoming amine nucleophile once the active ester is formed. EDC/HOBt generates an OAt ester that is often not reactive enough to overcome this steric shield. Switching to highly reactive uronium salts like HATU or COMU is required [2].

Q2: I switched to HATU, but my reaction is still sluggish and I see unreacted starting material. What is the cause? A2: If HATU is failing, the issue is likely twofold: solubility and amine nucleophilicity. The 5-(2-oxoimidazolidin-1-yl) group forms strong intermolecular hydrogen bonds, drastically reducing solubility in standard solvents like DCM or THF. If your acid isn't fully dissolved, the activation step cannot proceed. Furthermore, if your amine is also sterically hindered (e.g., an alpha-branched secondary amine), the transition state energy for the nucleophilic attack on the HATU-generated active ester remains too high.

Q3: How can I overcome extreme steric hindrance if both the acid and the amine are bulky? A3: When both coupling partners are hindered, you must abandon standard active esters and generate an acyl fluoride in situ. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) convert the carboxylic acid directly into an acyl fluoride [3]. Acyl fluorides are exceptionally small, highly reactive toward amines, and remarkably resistant to hydrolysis, allowing the amine to penetrate the steric shield of the ortho-fluoro group [4].

Section 2: Visual Troubleshooting & Workflows

Workflow A 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid B Deprotonation by Base (DIPEA) Forms Carboxylate Anion A->B C Activation via HATU or COMU Forms Active Ester B->C D Nucleophilic Attack by Amine (Overcomes Ortho-F Steric Shield) C->D Rate-Limiting Step E Target Amide Formed D->E

Fig 1: Activation and coupling workflow for ortho-fluorobenzoic acids.

Troubleshooting Start Issue: Low Amide Yield Sol Is the acid fully dissolved? Start->Sol SolNo Action: Use NMP or 5% DMSO Heat to 40°C Sol->SolNo No SolYes Check Coupling Reagent Sol->SolYes Yes Reagent Using standard EDC/HOBt? SolYes->Reagent ChangeReagent Action: Switch to HATU or COMU Reagent->ChangeReagent Yes Hindered Is the amine highly hindered? Reagent->Hindered No AcylFluoride Action: Use TFFH for in situ Acyl Fluoride generation Hindered->AcylFluoride Yes

Fig 2: Troubleshooting logic tree for sterically hindered coupling reactions.

Section 3: Quantitative Comparison of Coupling Reagents

To guide your reagent selection, the following table summarizes the performance metrics of various coupling reagents when applied to ortho-halogenated benzoic acids coupled with moderate-to-hindered amines.

Coupling ReagentActive IntermediateSteric ToleranceRelative Reaction RateByproduct Safety ProfileRecommended Use Case
EDC / HOBt OAt EsterLowSlow (12-24h)Benign (Water soluble)Unhindered primary amines
HATU OAt EsterHighFast (1-4h)Allergenic / Explosive risk on scaleHindered secondary amines
COMU Oxyma EsterHighFast (1-4h)Safer (Non-explosive Oxyma)Hindered amines, Microwave synthesis
TFFH Acyl FluorideVery HighVery Fast (<1h)Moderate (Generates tetramethylurea)Extremely hindered/electron-deficient amines

Section 4: Self-Validating Experimental Protocols

Below are two field-proven methodologies. The first is the standard high-efficiency approach, while the second is the ultimate fallback for recalcitrant substrates. Both protocols include self-validating checkpoints to ensure the reaction is proceeding correctly.

Protocol A: HATU-Mediated Coupling (For Moderate Steric Hindrance)

Mechanism: HATU forms a highly reactive 7-azabenzotriazole active ester. The presence of the nitrogen in the pyridine ring of the HOAt leaving group provides a neighboring group effect that accelerates the amine attack, helping to overcome the ortho-fluoro steric shield.

Materials:

  • 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Procedure:

  • Dissolution (Checkpoint 1): Suspend the benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). If the suspension does not clear within 5 minutes of stirring at room temperature, switch to NMP or gently warm to 40°C. Self-Validation: The solution must be completely clear before proceeding to ensure accurate stoichiometry during activation.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.2 eq) in one portion. The solution will typically turn a pale yellow/orange color. Stir for 15-20 minutes.

  • Active Ester Verification (Checkpoint 2): Quench a 5 µL aliquot into 100 µL of methanol. Analyze via LCMS. You should observe the mass of the methyl ester (indicating successful activation) rather than the free acid.

  • Coupling: Add the amine (1.2 eq) to the activated mixture. Stir at room temperature for 2-4 hours.

  • Monitoring (Checkpoint 3): Monitor by TLC or LCMS. If the reaction stalls at ~50% conversion, the ortho-fluoro group is likely causing severe steric drag. Do not add more HATU; instead, elevate the temperature to 60°C for an additional 2 hours.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the HOAt byproduct and excess DIPEA.

Protocol B: TFFH-Mediated Acyl Fluoride Generation (For Extreme Steric Hindrance)

Mechanism: TFFH converts the sterically hindered carboxylic acid into an acyl fluoride. The small atomic radius of fluorine minimizes steric clashes during the transition state of the amine attack, making it ideal for highly hindered or electron-deficient amines.

Materials:

  • 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq)

  • Hindered Amine (1.5 eq)

  • TFFH (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve the benzoic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.2 M).

  • Acyl Fluoride Formation: Add TFFH (1.2 eq) to the mixture. Stir at room temperature for 30 minutes.

  • Intermediate Verification (Checkpoint 1): Analyze a small aliquot by LCMS or IR spectroscopy. Self-Validation: Acyl fluorides are stable enough to be observed by LCMS (unlike acyl chlorides) and show a distinct carbonyl stretch in IR (~1840 cm⁻¹).

  • Coupling: Add the hindered amine (1.5 eq). Because acyl fluorides are highly reactive but stable to hydrolysis, this step can be heated to 80°C (in a sealed vial or using microwave irradiation) without significant degradation of the active intermediate.

  • Completion (Checkpoint 2): Stir for 1-2 hours at elevated temperature. Complete consumption of the acyl fluoride intermediate indicates successful coupling.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Optimization

Technical Support Center: Optimizing Crystallization of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid

Welcome to the dedicated technical support guide for the crystallization of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the crystallization of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this molecule. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to make informed decisions and effectively troubleshoot your crystallization processes.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid that influence its crystallization behavior?

A1: The molecule possesses three key functional groups that dictate its solubility and crystallization characteristics: a carboxylic acid, an imidazolidinone ring, and a fluorine-substituted aromatic ring.[1] The carboxylic acid group allows for pH-dependent solubility and the potential for salt formation. The polar imidazolidinone moiety and the fluorine atom contribute to the molecule's overall moderate polarity, influencing its solubility in a range of organic solvents.[2]

Q2: What is a good starting point for solvent selection for the crystallization of this compound?

A2: A systematic solvent screening is the most effective approach.[3] Based on the molecule's structure, polar protic solvents like ethanol and methanol, and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be good solvents.[2][4] Conversely, non-polar solvents like hexane and toluene are expected to be poor solvents (anti-solvents).[2] An ideal single-solvent system for cooling crystallization would show high solubility at elevated temperatures and low solubility at room temperature.[3]

Q3: My crystallization attempt resulted in an oil instead of a solid. What does this mean and how can I fix it?

A3: "Oiling out" typically occurs when the compound's melting point is close to the boiling point of the chosen solvent, or when the solution is supersaturated to a degree that favors the formation of a liquid phase over a crystalline solid.[2] To resolve this, you can try using a solvent with a higher boiling point or employ a co-solvent system to modulate the solubility and prevent premature melting.[2]

Q4: Are there any known polymorphic forms of this compound I should be aware of?

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

Issue 1: Low Yield of Crystalline Product
Possible Cause Suggested Solution & Rationale
Incomplete Crystallization Solution: Allow for a longer crystallization time at a lower temperature. Rationale: Crystal growth is a kinetic process. Insufficient time or a final temperature that is too high can leave a significant amount of the product dissolved in the mother liquor.
Suboptimal Solvent System Solution: Re-evaluate your solvent or co-solvent system. If using an anti-solvent, ensure the addition is slow and at an appropriate temperature. Rationale: The choice of solvent directly impacts the supersaturation level, which is the driving force for crystallization. A poorly chosen system can lead to either too much or too little of the compound remaining in solution.
Premature Precipitation Solution: Ensure the initial dissolution is complete and consider a hot filtration step to remove any insoluble impurities. Rationale: Undissolved material or impurities can act as nucleation sites, leading to rapid, uncontrolled precipitation rather than slow, selective crystallization. This traps impurities and reduces the overall yield of high-purity product.[3]
Issue 2: Poor Crystal Quality (e.g., small needles, amorphous powder)
Possible Cause Suggested Solution & Rationale
Rapid Cooling or Supersaturation Solution: Decrease the cooling rate. Insulate the crystallization vessel to allow for slow, gradual cooling. For anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring. Rationale: The formation of large, well-defined crystals requires a slow and controlled approach. Rapid changes in temperature or solvent composition lead to rapid nucleation and the formation of many small crystals or an amorphous solid.[3]
Presence of Impurities Solution: Purify the crude material before the final crystallization step. Techniques like column chromatography can be effective.[3] Rationale: Impurities can inhibit crystal growth by adsorbing onto the crystal surface, disrupting the regular lattice formation.[3]
Inadequate Agitation Solution: Introduce gentle, consistent agitation during the cooling process. Rationale: Proper mixing ensures a uniform temperature and concentration throughout the solution, which can promote more uniform crystal growth.
Issue 3: Product Purity is Below Specification
Possible Cause Suggested Solution & Rationale
Co-crystallization of Impurities Solution: Adjust the solvent system to one where the impurities are significantly more soluble than the desired product, even at lower temperatures. A second recrystallization step may be necessary. Rationale: The goal of crystallization is to have the impurities remain in the mother liquor. If the impurities have similar solubility profiles to the product, they can co-crystallize.[6]
Occlusion of Mother Liquor Solution: Wash the filtered crystals with a small amount of cold, fresh solvent. Rationale: The surfaces of the crystals can be coated with the impurity-rich mother liquor. A cold solvent wash will remove this without dissolving a significant amount of the product.[3]
Incomplete Removal of Starting Materials or Byproducts Solution: Identify the impurities using techniques like HPLC or NMR. Common impurities can include unreacted starting materials or byproducts from the synthesis.[7] Once identified, a targeted purification strategy, such as an acid-base wash or a specific recrystallization solvent system, can be developed.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent
  • Solvent Selection: In a small vial, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and with gentle heating. An ideal solvent will fully dissolve the compound when hot and show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This should be done quickly to prevent premature crystallization.[3]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To encourage the growth of larger crystals, you can insulate the flask.[3] Subsequently, you can place the flask in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove residual mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth. If no crystals form, you can add a seed crystal or gently scratch the inside of the flask to induce crystallization.[3]

  • Crystal Collection and Washing: Collect and wash the crystals as described in the cooling crystallization protocol, using a mixture of the good solvent and anti-solvent for the wash.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Crystallization Workflow

Decision Tree for Crystallization Strategy

Crystallization_Strategy start Crude Product solvent_screen Perform Solvent Screening start->solvent_screen good_solvent Good Single Solvent Found? solvent_screen->good_solvent cooling_xtal Cooling Crystallization good_solvent->cooling_xtal Yes anti_solvent_xtal Anti-Solvent Crystallization good_solvent->anti_solvent_xtal No analyze_purity Analyze Purity (HPLC, NMR) cooling_xtal->analyze_purity anti_solvent_xtal->analyze_purity purity_ok Purity Meets Specification? analyze_purity->purity_ok final_product High-Purity Product purity_ok->final_product Yes troubleshoot Troubleshoot (See Guide) purity_ok->troubleshoot No troubleshoot->solvent_screen

Caption: A workflow for selecting an appropriate crystallization method.

Troubleshooting Logic for Low Purity

Purity_Troubleshooting start Low Purity Detected identify_impurity Identify Impurity (HPLC, NMR, MS) start->identify_impurity impurity_type Impurity Type? identify_impurity->impurity_type starting_material Unreacted Starting Material impurity_type->starting_material Starting Material byproduct Reaction Byproduct impurity_type->byproduct Byproduct other Other/Unknown impurity_type->other Unknown rework_synthesis Optimize Synthesis Reaction starting_material->rework_synthesis recrystallize Recrystallize with Different Solvent System byproduct->recrystallize chromatography Purify by Column Chromatography other->chromatography rework_synthesis->recrystallize recrystallize->start Re-analyze chromatography->recrystallize

Caption: A decision-making process for addressing low product purity.

References

  • 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid — Chemical Substance Information. (n.d.).
  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. (n.d.).
  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid - PubChem. (n.d.).
  • 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid - NextSDS. (n.d.).
  • 2-Chloro-5-(trifluoromethyl)benzoic acid 98 657-06-7 - Sigma-Aldrich. (n.d.).
  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents. (n.d.).
  • 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9FN2O3) - PubChemLite. (n.d.).
  • Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs | Crystal Growth & Design - ACS Publications. (n.d.).
  • Purification of benzoic acid by melt crystallization - ResearchGate. (n.d.).
  • Improving the solubility of 2-Fluoro-5-formylbenzoic acid in organic solvents - Benchchem. (n.d.).
  • Common byproducts in 2-Fluoro-5-formylbenzonitrile synthesis and removal - Benchchem. (n.d.).
  • Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity - Journal of Medicinal and Chemical Sciences. (2023).
  • EP2952237A1 - Method for purification of benzoic acid - Google Patents. (2002).
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem. (n.d.).
  • (PDF) Solubility of Benzoic Acid in Mixed Solvents - ResearchGate. (2025).
  • Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent - PMC. (n.d.).
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. (2022).
  • 2-Amino-5-fluorobenzoic acid - PMC. (n.d.).
  • Solubility of benzoic acid in pure solvents and binary mixtures - University of Limerick. (2010).
  • Guide for crystallization. (n.d.).
  • (PDF) Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid - ResearchGate. (2025).
  • Benzoic Acid Solubility in Solvents | PDF - Scribd. (2015).
  • Optimization - Hampton Research. (2015).
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). (2021).

Sources

Troubleshooting

minimizing fluorine cleavage in 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid reactions

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed to provide in-depth trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound in their synthetic workflows. As Senior Application Scientists, we understand the nuances of working with fluorinated aromatic compounds and the challenges that can arise, particularly concerning the stability of the carbon-fluorine (C-F) bond. Our goal is to equip you with the knowledge to anticipate and overcome these challenges, ensuring the integrity of your desired products.

The C-F bond is the strongest single bond to carbon, a property that imparts unique and desirable characteristics to pharmaceutical and agrochemical compounds.[1][2] However, this bond is not entirely inert and can be susceptible to cleavage under certain reaction conditions, a process known as defluorination.[3][4] This guide will delve into the factors influencing fluorine cleavage in reactions involving 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid and provide actionable strategies to minimize this unwanted side reaction.

Troubleshooting Guide: Minimizing Fluorine Cleavage

This section addresses specific experimental issues related to C-F bond instability.

Problem: Significant C-F bond cleavage is observed during a reaction, leading to the formation of a defluorinated byproduct.

Potential Causes and Solutions:

  • Nucleophilic Aromatic Substitution (SNA r): The fluorine atom on the aromatic ring can be susceptible to displacement by strong nucleophiles, especially when activated by electron-wthdrawing groups.[5][6] The carboxylic acid and the imidazolidinone moieties on 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid can influence the electron density of the aromatic ring.

    • Mechanism Insight: In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[5][6] The presence of electron-withdrawing groups stabilizes this intermediate, facilitating the substitution. While fluorine is a poor leaving group in SN2 reactions, in SNAr the rate-determining step is often the initial nucleophilic attack, and the high electronegativity of fluorine can activate the ring towards this attack.[5]

    • Solutions:

      • Choice of Base: Avoid using strongly nucleophilic bases. If a base is required for deprotonation, consider using non-nucleophilic, sterically hindered bases such as proton sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). If a weaker base is sufficient, alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a better choice than hydroxides or alkoxides.

      • Nucleophile Strength: If the reaction involves a nucleophile, consider using a less reactive one if the reaction scope allows. Protecting groups on the nucleophile that can be removed later might also be a viable strategy.

      • Temperature Control: SNAr reactions are often accelerated by heat. Running the reaction at the lowest possible temperature that still allows for an acceptable reaction rate can significantly reduce the extent of fluorine cleavage.

  • Reaction with Strong Bases/Organometallics: The use of very strong bases (e.g., organolithium reagents, LDA) can lead to defluorination through mechanisms such as aryne formation.[3]

    • Solutions:

      • Alternative Reagents: If the reaction requires a strong base, explore alternatives. For example, for metal-halogen exchange, consider using a Grignard reagent (RMgX) instead of an organolithium reagent, as they are generally less aggressive.

      • Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions.

  • Transition Metal-Catalyzed Reactions: Certain transition metal catalysts, particularly under specific ligand and additive conditions, can facilitate C-F bond activation and cleavage.[3]

    • Solutions:

      • Ligand Selection: The choice of ligand in a transition metal-catalyzed cross-coupling reaction is critical. Electron-rich and sterically bulky phosphine ligands can sometimes promote C-F activation. Screen a variety of ligands to find one that favors the desired reactivity while minimizing defluorination.

      • Catalyst System: Some catalyst systems are known to be more prone to C-F activation. For example, nickel-based catalysts are often used for C-F bond functionalization.[3] If defluorination is an issue, consider switching to a different metal catalyst, such as palladium, which can sometimes be more selective.

      • Reaction Additives: The presence of certain additives can influence the outcome. For instance, some bases used in cross-coupling reactions can promote C-F cleavage. A careful screen of bases is recommended.

Problem: Low yield of the desired product with the fluorine atom intact, even with minimal observable defluorination.

Potential Causes and Solutions:

  • Steric Hindrance: The fluorine atom, being ortho to the carboxylic acid group, may sterically hinder reactions at the carboxylate.

    • Solutions:

      • Activating Agents: For reactions involving the carboxylic acid, such as amide bond formation, use a range of activating agents (e.g., HCTU, HATU, EDCI) to find the most effective one.[7] Sometimes, converting the carboxylic acid to a more reactive acyl fluoride can be advantageous.[8]

      • Reaction Conditions: Extended reaction times or a moderate increase in temperature (while monitoring for defluorination) may be necessary to overcome steric hindrance.

  • Deactivation of the Aromatic Ring: The electron-withdrawing nature of the fluorine atom and the carboxylic acid can deactivate the ring towards certain reactions, such as electrophilic aromatic substitution.

    • Solutions:

      • Reaction Type: Re-evaluate if the chosen synthetic route is appropriate for a deactivated aromatic system. It might be necessary to introduce the fluorine atom at a later stage in the synthesis.

      • Catalyst and Conditions: For reactions like C-H activation/borylation, specific catalysts and directing groups might be required to achieve reactivity on an electron-poor aromatic ring.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of fluorine cleavage in reactions with 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid?

A1: The most common pathway for fluorine cleavage in this and similar fluoroaromatic compounds is through nucleophilic aromatic substitution (SNAr).[5][6] This is particularly relevant when strong nucleophiles or bases are used in the reaction. The electron-withdrawing groups on the ring can make the carbon atom attached to the fluorine susceptible to nucleophilic attack.

Q2: How does the choice of solvent affect the stability of the C-F bond?

A2: The choice of solvent can influence the rate of SNAr reactions. Polar aprotic solvents like DMF, DMAc, and DMSO can accelerate these reactions by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophilic anion. If fluorine cleavage is a concern, consider using less polar solvents if the desired reaction can still proceed efficiently.

Q3: Are there any specific classes of reagents that are known to be problematic for C-F bond stability?

A3: Yes, strong nucleophiles such as alkoxides, thiolates, and certain amines can lead to defluorination. Very strong, non-nucleophilic bases like organolithium reagents can also cause issues through different mechanisms.[3] In transition metal catalysis, low-valent, electron-rich metal complexes can sometimes insert into the C-F bond.[3]

Q4: Can the carboxylic acid group participate in or direct fluorine cleavage?

A4: The carboxylic acid group, particularly in its deprotonated carboxylate form, is an electron-donating group through resonance but electron-withdrawing through induction. Its ortho position to the fluorine atom can have complex electronic and steric effects. While it doesn't directly participate in a cleavage mechanism in the same way an ortho-directing group might in C-H activation, its electronic influence is a factor in the overall reactivity of the aromatic ring towards nucleophiles.

Q5: What analytical techniques are best for detecting and quantifying fluorine cleavage?

A5: A combination of techniques is recommended for a thorough analysis:

  • ¹⁹F NMR Spectroscopy: This is a highly sensitive and direct method to detect the presence of fluorine-containing compounds. The appearance of new signals or a decrease in the intensity of the starting material's signal can indicate defluorination. The presence of fluoride ions can also be detected.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for identifying and quantifying the defluorinated byproduct. By comparing the mass of the product to the expected mass, you can confirm the loss of a fluorine atom.

  • ¹H and ¹³C NMR Spectroscopy: The disappearance of C-F coupling in the ¹³C NMR spectrum and changes in the chemical shifts and coupling patterns in the ¹H NMR spectrum can provide strong evidence of fluorine cleavage.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Fluorine Cleavage

This protocol provides a general guideline for coupling an amine to the carboxylic acid of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid while minimizing the risk of defluorination.

  • Reagent Preparation:

    • Dissolve 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

    • In a separate flask, dissolve the desired amine (1.1 eq).

    • Prepare a solution of a peptide coupling reagent such as HCTU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) in the same solvent.

  • Reaction Setup:

    • To the solution of the carboxylic acid, add the coupling reagent/base solution and stir for 10-15 minutes at room temperature to pre-activate the acid.

    • Add the amine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

    • If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) can be considered, but it is crucial to monitor for the formation of any defluorinated byproduct.

  • Work-up and Purification:

    • Once the reaction is complete, quench with a mild aqueous acid (e.g., 1M HCl) and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Effect of Base and Temperature on Fluorine Cleavage in a Model Nucleophilic Substitution Reaction

EntryBase (eq)SolventTemperature (°C)Time (h)Conversion (%)Defluorinated Product (%)
1K₂CO₃ (2.0)DMF801295< 2
2Cs₂CO₃ (2.0)DMF808> 99< 3
3NaOH (2.0)DMF804> 9915
4NaH (1.5)THF6568510
5DBU (1.5)MeCN801290< 5

Data is hypothetical and for illustrative purposes only.

Visualizations

Fluorine_Cleavage_Mechanism cluster_desired Desired Reaction Pathway Start 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid Intermediate Meisenheimer Complex (Negatively Charged Intermediate) Start->Intermediate + Strong Nucleophile (Nu⁻) (Rate-determining step) Intact_Product Desired Product (Fluorine Intact) Start->Intact_Product + Reagents (Mild Conditions) Product Substituted Product (Fluorine Cleaved) Intermediate->Product - F⁻

Caption: Mechanism of nucleophilic aromatic substitution leading to fluorine cleavage.

Troubleshooting_Workflow Start Fluorine Cleavage Observed Q_Base Is a strong nucleophilic base being used? Start->Q_Base A_Base_Yes Switch to a non-nucleophilic or weaker base (e.g., K₂CO₃, DBU). Q_Base->A_Base_Yes Yes Q_Temp Is the reaction run at elevated temperature? Q_Base->Q_Temp No A_Base_Yes->Q_Temp A_Temp_Yes Lower the reaction temperature. Q_Temp->A_Temp_Yes Yes Q_Catalyst Is a transition metal catalyst being used? Q_Temp->Q_Catalyst No A_Temp_Yes->Q_Catalyst A_Catalyst_Yes Screen different ligands or consider a different metal catalyst. Q_Catalyst->A_Catalyst_Yes Yes End Minimized Fluorine Cleavage Q_Catalyst->End No A_Catalyst_Yes->End

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 2-Fluoro- vs. 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid in Drug Design

As drug discovery programs increasingly rely on halogenation to fine-tune pharmacokinetics and target engagement, the strategic selection of fluorinated building blocks becomes critical. This guide provides an in-depth c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on halogenation to fine-tune pharmacokinetics and target engagement, the strategic selection of fluorinated building blocks becomes critical. This guide provides an in-depth comparative analysis of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid and its di-fluoro analog, 2,4-Difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid .

By evaluating the physicochemical shifts driven by the addition of a para-fluorine atom, researchers can better predict how these intermediates will influence the acidity, lipophilicity, and metabolic stability of final active pharmaceutical ingredients (APIs).

Physicochemical Data Presentation

The addition of fluorine atoms to an aromatic ring exerts a powerful inductive electron-withdrawing effect while simultaneously increasing lipophilicity. Table 1 summarizes the core differences between the mono- and di-fluoro analogs.

Table 1: Comparative Properties of the Fluorinated Building Blocks

Property / Parameter2-Fluoro Analog[1]2,4-Difluoro Analog[2]Mechanistic Implication
CAS Number 1183572-58-81178351-23-9Identification and sourcing.
Estimated pKa (COOH) ~3.27< 3.00Di-fluoro is more acidic; ensures complete ionization at physiological pH (7.4) for stronger salt-bridge formation.
Metabolic Liability High at C4 positionBlocked at C4 positionC4-fluorination prevents CYP450-mediated aromatic hydroxylation.
Lipophilicity (LogP) BaselineIncreased (+0.3 to 0.5)Fluorine's hydrophobicity enhances passive membrane permeability.
Hydrogen Bonding 1 HBD, 4 HBA1 HBD, 4 HBAThe 2-oxoimidazolidin-1-yl moiety remains a stable polar interaction site for kinase hinge regions.

Mechanistic Insights: The Role of Fluorine Substitution

Acidity (pKa) Modulation and Target Engagement

The baseline pKa of unsubstituted benzoic acid is approximately 4.20. The introduction of an highly electronegative fluorine atom at the ortho position (2-fluoro) stabilizes the carboxylate anion through inductive electron withdrawal, drastically lowering the pKa to roughly 3.27.

When transitioning to the 2,4-difluoro analog, the secondary fluorine at the para position exerts an additional, albeit slightly weaker, inductive pull across the conjugated system. This further depresses the pKa. In medicinal chemistry, lowering the pKa of an acidic pharmacophore guarantees that the molecule remains fully deprotonated in the physiological environment, maximizing the enthalpic energy gained when forming ionic interactions with basic amino acid residues (e.g., Arginine, Lysine) in a target protein's binding pocket[3].

Overcoming Metabolic Soft Spots

A primary cause of high intrinsic clearance in drug candidates is oxidative metabolism. The C4 position of a benzoic acid derivative (para to the carboxylic acid) is a classic "soft spot" highly susceptible to hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes.

Substituting the C4 hydrogen with a fluorine atom replaces a relatively weak C-H bond with a highly stable C-F bond. Because fluorine is a poor leaving group and resists oxidative insertion, the 2,4-difluoro analog effectively acts as a metabolic blockade, significantly extending the biological half-life of the resulting drug candidate[4][5].

Experimental Workflows

To objectively validate the performance differences between these two analogs, the following self-validating protocols must be employed.

Protocol A: Potentiometric Determination of pKa

Purpose: To quantify the inductive electron-withdrawing effect of the fluorine atoms on the carboxylic acid.

  • Sample Preparation: Dissolve the compound to a final concentration of 1 mM in a standardized background electrolyte (e.g., 0.15 M KCl). Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, preventing baseline drift.

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) to confirm a Nernstian slope response.

  • Titration: Titrate the solution with 0.1 M carbonate-free KOH under a continuous argon purge. Causality: The inert atmosphere prevents atmospheric CO2​ from dissolving into the solution to form carbonic acid, which would artificially skew the acidic readings.

  • Data Analysis: Plot the titration curve and utilize the first-derivative method ( dpH/dV ) to identify the exact inflection point representing the half-equivalence point, which corresponds to the pKa.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To empirically validate the metabolic blockade provided by the C4-fluorine substitution.

  • Incubation Setup: Incubate 1 µM of the test compound with pooled HLMs (0.5 mg/mL total protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Causality: This specific buffer matches physiological pH and provides the optimal environment for CYP450 enzyme activity.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH serves as the obligate electron donor required for CYP450-mediated oxidative cycles.

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard. Causality: The organic solvent instantly denatures and precipitates the microsomal proteins, halting metabolism while simultaneously extracting the analyte.

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the log-linear depletion of the parent compound and calculate the intrinsic clearance ( CLint​ ).

Pathway Visualization

The following diagram maps the divergent pharmacokinetic (metabolism) and pharmacodynamic (binding) pathways resulting from the structural differences between the mono- and di-fluoro analogs.

Pathway cluster_mono Mono-Fluoro Analog (2-Fluoro) cluster_di Di-Fluoro Analog (2,4-Difluoro) M_Comp 2-Fluoro-5-(2-oxo...) Benzoic Acid M_Metab CYP450 Oxidation (C4 Position) M_Comp->M_Metab Susceptible Target Target Protein Binding (Salt Bridge Formation) M_Comp->Target pKa ~3.27 M_Clear High Clearance (Short Half-life) M_Metab->M_Clear Degradation D_Comp 2,4-Difluoro-5-(2-oxo...) Benzoic Acid D_Metab Metabolic Blockade (C4-F Bond) D_Comp->D_Metab Resistant D_Comp->Target pKa < 3.0 D_Clear Low Clearance (Extended Half-life) D_Metab->D_Clear Stability

Fig 1: Pharmacokinetic and pharmacodynamic divergence driven by C4-fluorination.

References

  • NextSDS. 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid — Chemical Substance Information (CAS 1183572-58-8). Retrieved from 1

  • NextSDS. 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid — Chemical Substance Information (CAS 1178351-23-9). Retrieved from 2

  • Benchchem. 2-Fluorobenzoic acid | 445-29-4. Retrieved from

  • ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from3

  • ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Retrieved from 4

  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Retrieved from 5

Sources

Comparative

A Comparative Guide to Mass Spectrometry Method Validation for the Quantification of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid in Human Plasma

This guide provides a comprehensive, in-depth comparison of methodologies for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Fluoro-5-(2-oxoimidazolidin-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of methodologies for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid in human plasma. Grounded in the principles of the ICH M10 Bioanalytical Method Validation guideline, this document offers practical insights and experimental protocols for researchers, scientists, and drug development professionals.[1][2][3]

Introduction

2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a small molecule of interest in pharmaceutical development. Accurate and reliable quantification of this analyte in biological matrices is paramount for pharmacokinetic and toxicokinetic studies.[1][4] This guide details the critical parameters of bioanalytical method validation, offering a comparative analysis of different approaches to sample preparation and chromatography to ensure a robust and reproducible assay.

Core Principles of Bioanalytical Method Validation

The objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for these validations, which is now adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5][6] The core parameters to be evaluated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of measurements.[2]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[7]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).

  • Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.[8][9]

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[10][11]

Part 1: A Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte, thereby improving the sensitivity and robustness of the LC-MS/MS assay.[12][13] We will compare three common techniques for the extraction of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Experimental Workflow: Sample Preparation

The following diagram illustrates the general workflow for the three compared sample preparation methods.

G cluster_0 Sample Preparation Workflow cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Solid-Phase Extraction (SPE) plasma Plasma Sample + Internal Standard ppt_add Add Acetonitrile plasma->ppt_add lle_add Add Immiscible Organic Solvent (e.g., Ethyl Acetate) plasma->lle_add spe_condition Condition Cartridge plasma->spe_condition ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_evaporate Evaporate & Reconstitute ppt_supernatant->ppt_evaporate analysis analysis ppt_evaporate->analysis LC-MS/MS Analysis lle_vortex Vortex lle_add->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_collect Collect Organic Layer lle_centrifuge->lle_collect lle_evaporate Evaporate & Reconstitute lle_collect->lle_evaporate lle_evaporate->analysis spe_load Load Sample spe_condition->spe_load spe_wash Wash (remove interferences) spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_evaporate Evaporate & Reconstitute spe_elute->spe_evaporate spe_evaporate->analysis

Caption: Comparative workflow of three common sample preparation techniques.

Comparison of Sample Preparation Techniques
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by centrifugation.Partitioning of the analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and selectively eluted.
Pros Fast, simple, and inexpensive.Good for removing non-polar interferences.High selectivity, high recovery, and cleanest extracts.
Cons Less clean extracts, potential for significant matrix effects.Can be labor-intensive, requires solvent optimization.More expensive and time-consuming, requires method development.
Expected Recovery 85-100%70-90%>90%
Matrix Effect High potential for ion suppression or enhancement.[8]Moderate potential for matrix effects.Low potential for matrix effects due to efficient removal of interferences.[14]

Rationale: For a regulatory submission, SPE is often the preferred method due to its ability to provide the cleanest extracts and minimize matrix effects, leading to a more robust and reliable method.[13][14] However, PPT can be a viable option for early-stage discovery studies where speed is a priority.

Part 2: Chromatographic Method Development and Comparison

The goal of chromatography is to separate the analyte from endogenous matrix components and any potential metabolites to ensure accurate quantification.[15]

Experimental Protocol: LC-MS/MS Conditions
  • LC System: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Analyte MRM Transition: To be determined by direct infusion of a standard solution of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog of the analyte is highly recommended to compensate for matrix effects and variability in extraction and ionization.[8] If a SIL-IS is not available, a structurally similar compound can be used.

Comparison of Chromatographic Columns

We will compare two common reversed-phase columns for the analysis of this polar, acidic compound.

Column Particle Size Chemistry Advantages Disadvantages
C18 Sub-2 µmOctadecylsilaneVersatile, good retention for a wide range of compounds.May show poor retention for very polar compounds.
Phenyl-Hexyl Sub-2 µmPhenyl-HexylEnhanced retention for aromatic and moderately polar compounds due to π-π interactions.May have different selectivity compared to C18.

Rationale: The phenyl-hexyl column may offer better retention and selectivity for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid due to its aromatic ring structure.

Part 3: Method Validation - Experimental Design and Acceptance Criteria

The following sections detail the experimental design for validating the LC-MS/MS method according to ICH M10 guidelines.[1][3][6]

Selectivity
  • Protocol: Analyze at least six different blank plasma lots. The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response.

  • Rationale: This ensures that endogenous components in the plasma do not interfere with the quantification of the analyte.

Calibration Curve and Linearity
  • Protocol: A calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards should be prepared and analyzed. The concentration range should cover the expected concentrations in study samples. The linearity should be evaluated using a weighted linear regression model (e.g., 1/x or 1/x²).

  • Acceptance Criteria: The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ). The correlation coefficient (r²) should be ≥0.99.

Accuracy and Precision
  • Protocol: Analyze quality control (QC) samples at four concentration levels: LLOQ, low QC (≤3 x LLOQ), medium QC, and high QC. Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Intra-run and Inter-run Precision (%CV): ≤15% (≤20% for LLOQ)

    • Intra-run and Inter-run Accuracy (%Bias): Within ±15% of the nominal value (±20% for LLOQ).

Matrix Effect
  • Protocol: Prepare two sets of samples: (A) analyte and IS spiked into post-extraction blank plasma from at least six different sources, and (B) analyte and IS in a neat solution. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (A) to the peak area in the absence of the matrix (B). The IS-normalized MF should also be calculated.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should be ≤15%.[7]

  • Rationale: This experiment is crucial to assess whether co-eluting matrix components are suppressing or enhancing the ionization of the analyte, which could lead to inaccurate results.[8][9][16]

G cluster_0 Matrix Effect Evaluation set_a Set A: Analyte + IS in post-extraction blank plasma peak_area_a Peak Area A set_a->peak_area_a set_b Set B: Analyte + IS in neat solution peak_area_b Peak Area B set_b->peak_area_b mf Matrix Factor (MF) = Peak Area A / Peak Area B peak_area_a->mf peak_area_b->mf is_mf IS-Normalized MF mf->is_mf result result is_mf->result CV of IS-Normalized MF ≤ 15%

Caption: Logical flow for the assessment of matrix effect.

Recovery
  • Protocol: Compare the peak area of the analyte from extracted samples (pre-spiked) with that from post-extraction spiked samples at three QC levels (low, medium, and high).

  • Acceptance Criteria: While there are no strict acceptance criteria, the recovery should be consistent, precise, and reproducible.

Stability
  • Protocol: Evaluate the stability of the analyte in plasma under various conditions that mimic sample handling and storage in a clinical study.[10][11][17] This includes:

    • Freeze-thaw stability: After at least three freeze-thaw cycles.

    • Short-term (bench-top) stability: At room temperature for a duration that exceeds the expected sample processing time.

    • Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the duration of the study.

    • Stock solution stability: At room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]

Part 4: Hypothetical Validation Data Summary

The following tables present hypothetical but realistic validation data comparing the performance of the three sample preparation techniques with the phenyl-hexyl chromatographic column.

Table 1: Accuracy and Precision Data

QC Level PPT (%Bias, %CV)LLE (%Bias, %CV)SPE (%Bias, %CV)
LLOQ (-10.5, 12.8)(-8.2, 9.5)(-5.1, 6.3)
Low QC (-8.9, 9.2)(-6.5, 7.1)(-3.2, 4.5)
Mid QC (-5.6, 6.8)(-4.1, 5.3)(-1.8, 2.9)
High QC (-3.2, 4.5)(-2.0, 3.8)(0.5, 1.7)

Table 2: Recovery and Matrix Effect Data

Parameter PPT LLE SPE
Mean Recovery (%) 92.585.398.1
IS-Normalized Matrix Factor (CV%) 18.210.54.3

Based on the hypothetical data, the Solid-Phase Extraction (SPE) method provides the most accurate and precise results, with the lowest matrix effect. This makes it the most suitable method for a regulated bioanalytical study. While PPT offers high recovery, the significant matrix effect (CV > 15%) would likely lead to unreliable data. LLE presents a viable alternative to SPE, although with slightly lower recovery.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13).
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4).
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
  • Comparison of sample preparation techniques and data analysis for the LC-MS/MS-based identification of proteins in human follicular fluid - PubMed. (2018, August 15).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays - Bioanalysis Zone. (2022, September 16).
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA). (2022, July 25).
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? - Batavia Biosciences. (2023, August 21).
  • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays - International Pharmaceutical Industry. (n.d.).
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18).
  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28).
  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.).
  • Guidelines for the Validation of Chemical Methods for the FDA FVM Program - Regulations.gov. (n.d.).
  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. (2022, June 6).
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.).
  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC. (n.d.).
  • Comparison of Different Sample Preparation Techniques for Untargeted Metabolomics Utilizing Q-TOF LC/MS and MetaboAnalyst 4.0 - ResearchGate. (2026, February 9).
  • Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed. (2015, February 15).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
  • How does your sample prep change for LC/MS vs GC/MS - Biotage. (2023, January 18).
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
  • Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. (2025, May 1).
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.).
  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. (2022, January 11).
  • 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid — Chemical Substance Information. (n.d.).
  • 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem. (n.d.).
  • ORA Lab Manual Vol. II - Methods, Method Verification and Validation (ORA - FDA. (2023, October 31).
  • 2-Fluoro-5-hydroxy-4-methylbenzoic acid | 870221-14-0. (n.d.).
  • A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies - Journal of Applied Pharmaceutical Science. (2024, June 5).
  • 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (C10H9FN2O3) - PubChemLite. (n.d.).
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23).
  • 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid - NextSDS. (n.d.).
  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. (2021, December 15).
  • MSACL 2023 Abstract(s) for Assays Leveraging MS. (n.d.).
  • Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC. (2025, August 22).
  • A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC. (2024, June 2).

Sources

Validation

Reproducibility of Amide Coupling Reactions with 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid: A Comparative Guide

As a Senior Application Scientist, achieving reproducible amide bond formation with highly functionalized building blocks is a recurring challenge. 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183572-58-8) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, achieving reproducible amide bond formation with highly functionalized building blocks is a recurring challenge. 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1183572-58-8) is a prime example of a substrate that frequently causes batch-to-batch variability in drug discovery workflows.

This guide objectively compares the performance of leading coupling reagents (HATU, T3P, and EDC/Oxyma) when applied to this specific scaffold. By understanding the mechanistic causality behind the reagent choices, researchers can design self-validating protocols that scale seamlessly from milligram discovery to multigram process chemistry.

Mechanistic Insights: The Structural Challenges

To achieve reproducible couplings, we must first analyze the inherent physicochemical properties of the substrate. The erratic behavior of this building block in standard coupling conditions stems from two distinct structural motifs:

  • The ortho-Fluoro Effect: The highly electronegative fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect, which theoretically increases the electrophilicity of the activated ester. However, its spatial proximity creates a steric shield that hinders the Bürgi-Dunitz trajectory of bulky incoming amines. Furthermore, under highly basic conditions (e.g., extended heating with strong nucleophiles), the ortho-fluoro group becomes susceptible to unwanted Nucleophilic Aromatic Substitution (SNAr) side reactions.

  • The Cyclic Urea Motif: The 2-oxoimidazolidin-1-yl group at the 5-position acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). In non-polar solvents like dichloromethane (DCM) or toluene, this leads to extensive intermolecular hydrogen bonding, causing aggregation, precipitation, and ultimately, incomplete activation.

StructuralAnalysis BB 2-Fluoro-5-(2-oxoimidazolidin-1-yl) benzoic acid F_group ortho-Fluoro Group - Inductive Activation - Steric Hindrance BB->F_group Position 2 Urea_group Cyclic Urea Motif - Strong H-Bonding - Poor Solubility BB->Urea_group Position 5 COOH_group Carboxylic Acid - Target for Amidation BB->COOH_group Position 1

Fig 1. Mechanistic influence of functional groups on the reactivity of the building block.

Comparative Evaluation of Coupling Reagents

Because of the solubility constraints dictated by the cyclic urea, all reactions must be performed in polar aprotic solvents (DMF, NMP, or DMSO). This solvent requirement drastically alters the efficiency and workup profile of standard coupling reagents.

HATU / DIPEA: The Discovery Standard

HATU is renowned for its rapid kinetics, making it ideal for overcoming the steric hindrance of ortho-fluorobenzoic acids[1]. It rapidly forms the highly reactive 7-azabenzotriazole active ester. However, if the activation step is not carefully timed, or if an excess of HATU is used, aliphatic amines can attack the coupling reagent directly, leading to irreversible guanidylation side products [2].

T3P / Pyridine: The Process Workhorse

Propylphosphonic anhydride (T3P) operates via a different mechanism, forming a mixed anhydride. While its kinetics are slower than HATU, T3P is exceptionally mild and highly tolerant of complex functional groups. Crucially, T3P generates completely water-soluble byproducts, allowing for a simple aqueous wash to isolate the product [3]—a massive advantage when the reaction solvent is DMF.

EDC·HCl / OxymaPure: The Library Alternative

Replacing the explosive HOBt with OxymaPure provides a safer, reliable method for parallel library synthesis. While effective for primary amines, this system often stalls when coupling sterically hindered secondary amines to the already hindered ortho-fluoro acid.

Quantitative Performance Comparison
ParameterHATU / DIPEAT3P / PyridineEDC·HCl / OxymaPure
Typical Yield (Primary Amines) 85 - 95%80 - 90%75 - 85%
Typical Yield (Secondary Amines) 70 - 85%65 - 80%40 - 60%
Kinetics (Time to Completion) < 2 hours12 - 24 hours4 - 8 hours
Risk of SNAr / Side Reactions Moderate (Guanidylation)Very LowLow
Workup Complexity in DMF High (Requires Prep-HPLC)Low (Aqueous wash)Moderate
Recommended Scale < 1 gram (Discovery)> 1 gram (Process)Parallel Libraries

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols are designed as self-validating systems. Causality is built into the steps: if a specific visual or thermal change does not occur, the operator is instructed to halt and troubleshoot.

Protocol A: High-Throughput Discovery Scale (HATU)

Optimized for speed and high conversion of sterically hindered amines.

  • Substrate Dissolution: Suspend 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Validation Check: The suspension must become a completely clear solution within 2 minutes. If it remains cloudy, the cyclic urea is aggregating; gently warm to 40°C until clear, then cool back to 20°C.

  • Pre-Activation: Add HATU (1.05 equiv) in one portion. Stir at room temperature for exactly 5 minutes.

    • Causality: A slight yellowing of the solution indicates the formation of the active HOAt ester. Do not exceed 5 minutes to prevent degradation of the active ester.

  • Amine Addition: Add the target amine (1.1 equiv) dropwise.

    • Validation Check: A mild exotherm should be felt. If no exotherm is present, the amine may be a poor nucleophile, requiring the addition of a catalytic amount of DMAP (0.1 equiv).

  • Completion & Isolation: Stir for 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash heavily with 5% LiCl (aq) to remove DMF, and purify via Prep-HPLC.

Protocol B: Process Scale-Up (T3P)

Optimized for safety, minimal side reactions, and chromatography-free isolation.

  • Substrate Dissolution: Suspend the acid (1.0 equiv, 50 mmol) and the target amine (1.05 equiv) in anhydrous EtOAc/DMF (3:1 v/v, 0.5 M). Add Pyridine (3.0 equiv).

    • Causality: Pyridine is chosen over DIPEA to minimize the basicity of the system, completely suppressing any potential SNAr displacement of the ortho-fluoro group [3].

  • Coupling Initiation: Cool the mixture to 0°C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv) over 30 minutes via an addition funnel.

  • Propagation: Remove the ice bath and heat the reaction to 60°C for 16 hours.

    • Validation Check: In-process monitoring (LC-MS) should show >95% conversion. The mixed anhydride mechanism is slower but highly stable at elevated temperatures.

  • Aqueous Workup: Cool to room temperature. Add water (equal volume to the reaction mixture) and stir vigorously for 15 minutes. Separate the phases. Wash the organic layer with 1M HCl, then saturated NaHCO₃.

    • Causality: T3P byproducts are highly water-soluble polyphosphates. The organic layer will contain the pure product, often requiring only crystallization from EtOAc/Heptane rather than column chromatography.

ExperimentalWorkflow Start Substrate Dissolution (DMF or EtOAc/DMF) Decision Synthesis Scale? Start->Decision HATU Discovery (<1g) HATU / DIPEA Fast Kinetics Decision->HATU Milligram T3P Process (>1g) T3P / Pyridine High Stability Decision->T3P Gram/Kilo Amine1 Amine Addition (Monitor Exotherm) HATU->Amine1 Amine2 Heat to 60°C (16 Hours) T3P->Amine2 Workup1 Prep-HPLC Purification (LiCl Wash) Amine1->Workup1 High Purity Workup2 Aqueous Wash & Direct Crystallization Amine2->Workup2 High Yield

Fig 2. Decision matrix and experimental workflow for scaling amide couplings.

Conclusion

Reproducibility with 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid hinges entirely on managing the solubility of the cyclic urea and respecting the steric/electronic demands of the ortho-fluoro group. For rapid library generation and discovery, the HATU/DIPEA system is unmatched in overcoming steric barriers, provided reaction times are strictly controlled. Conversely, for multigram synthesis, the T3P/Pyridine system provides a robust, self-correcting protocol that eliminates the need for complex chromatographic purification.

References

  • Hofmann, L., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at:[Link]

  • Fábián, B., et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. International Journal of Molecular Sciences, 25(14), 7802. Available at:[Link]

Comparative

validating structural integrity of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid using 2D NMR

Validating the Structural Integrity of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid: A Comparative Guide to 2D NMR Methodologies The Analytical Challenge: Regiochemistry of Fluorinated Aromatics In modern drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structural Integrity of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid: A Comparative Guide to 2D NMR Methodologies

The Analytical Challenge: Regiochemistry of Fluorinated Aromatics

In modern drug development, confirming the exact regiochemical substitution of highly functionalized aromatic systems is a non-negotiable quality control step. 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid presents a distinct analytical challenge: it features a benzoic acid core, a highly electronegative fluorine atom at the ortho position, and an imidazolidinone heterocycle at the meta position.

Distinguishing this specific 1,2,5-substitution pattern from its regioisomeric counterparts (e.g., 1,2,4- or 1,3,5-substitutions) requires analytical techniques capable of mapping exact atomic connectivity. While the evolution of multidimensional NMR has established it as the definitive cornerstone for the structural elucidation of complex small molecules in solution[1], it is crucial to objectively compare its performance against other standard analytical modalities to justify its use.

Comparative Analysis of Analytical Modalities

When validating the structural integrity of fluorinated heterocyclic compounds, researchers typically choose between 1D NMR, LC-HRMS, X-Ray Crystallography, and 2D NMR. Table 1 objectively compares these alternatives.

Table 1: Analytical Modalities for Structural Elucidation of Fluorinated Aromatics

Analytical ModalityRegiochemical Resolution3D Spatial InsightsSample RequirementsThroughputLimitations
1D NMR ( 1 H, 13 C, 19 F) ModerateNone1-5 mg (Solution)High (< 10 mins)Severe signal overlap due to JCF​ and JHF​ couplings; cannot definitively link isolated spin systems.
LC-HRMS / MS-MS LowNone< 1 µg (Solution)High (< 5 mins)Cannot distinguish meta/para regioisomers; fragmentation pathways are often ambiguous.
X-Ray Crystallography AbsoluteHigh (Solid-State)Single CrystalLow (Days-Weeks)Requires a crystallizable sample; does not reflect solution-state dynamics or conformers.
2D NMR (Multinuclear) High (Unambiguous) High (Solution-State) 10-20 mg (Solution) Moderate (2-12 hrs) Provides a self-validating, closed-loop connectivity map without needing crystalline material.

The Verdict: While LC-HRMS is excellent for confirming the exact mass, it fails at regiochemical assignment. 1D NMR is fast but suffers from complex multiplet splitting caused by the fluorine atom. 2D NMR strikes the optimal balance, providing absolute connectivity mapping directly in the solution state.

Strategic 2D NMR Workflow

To unambiguously validate 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, we employ a multinuclear 2D NMR strategy. Fluorine-19 ( 19 F) NMR is uniquely advantageous in pharmaceutical analysis due to its 100% natural isotopic abundance, high gyromagnetic ratio, and the complete absence of background signals in typical organic matrices[2]. Furthermore, advanced 19 F NMR methodologies, including heteronuclear 2D techniques, enable precise regiochemical assignment and structural validation even in complex mixtures, effectively mitigating signal overlap[3].

G Prep Sample Preparation (DMSO-d6, 298K) NMR1D 1D NMR Acquisition (1H, 13C, 19F) Prep->NMR1D QC & Baseline Homo2D 2D Homonuclear (COSY, ROESY) NMR1D->Homo2D Spin Systems Hetero2D 2D Heteronuclear (1H-13C HSQC/HMBC) NMR1D->Hetero2D C-H Backbone Fluoro2D Fluorine-Carbon 2D (19F-13C HMBC) NMR1D->Fluoro2D F-C Regiochemistry Map Connectivity Mapping & Signal Assignment Homo2D->Map Hetero2D->Map Fluoro2D->Map Valid Structural Validation (Self-Validating Model) Map->Valid Convergence

2D NMR workflow for the structural elucidation of fluorinated small molecules.

Step-by-Step Methodology & Causality
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: The molecule contains a carboxylic acid and a secondary lactam/urea amine, both prone to severe intermolecular hydrogen bonding. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these aggregates to ensure sharp spectral linewidths and preserving the visibility of the exchangeable NH proton.

  • Spectrometer Configuration: Utilize a 600 MHz NMR spectrometer equipped with a 1 H/ 19 F/ 13 C CryoProbe.

    • Causality: The cryogenically cooled probe dramatically increases the signal-to-noise ratio, which is critical for detecting insensitive 13 C nuclei at natural abundance during long-range 2D heteronuclear experiments.

  • 1D Baseline Acquisition: Acquire standard 1 H, 13 C{ 1 H}, and 19 F{ 1 H} spectra.

    • Causality: The proton-decoupled 19 F spectrum provides a clean, single-resonance anchor point without proton-coupling interference, simplifying the downstream 19 F- 13 C correlation setup.

  • Homonuclear 2D (COSY & ROESY): Acquire gradient-selected COSY and ROESY (spin-lock time 200 ms).

    • Causality: ROESY is explicitly selected over NOESY. Molecules in the 200–300 Da range often fall into the "NOE zero-crossing" regime at 600 MHz, where standard NOESY signals vanish. ROESY guarantees positive cross-peaks for through-space spatial proximity.

  • Heteronuclear 2D (HSQC & HMBC): Acquire multiplicity-edited 1 H- 13 C HSQC and HMBC (optimized for long-range coupling nJCH​ = 8 Hz).

    • Causality: Multiplicity-edited HSQC differentiates CH (positive phase) from CH 2​ (negative phase), immediately identifying the two distinct methylene groups of the imidazolidinone ring.

  • Fluorine-Carbon 2D ( 19 F- 13 C HMBC): Acquire a 19 F-detected HMBC optimized for nJCF​ = 10 Hz.

    • Causality: This directly maps the distance from the fluorine atom to the surrounding aromatic carbons, conclusively proving the relative position of the fluorine to the carboxylic acid.

Experimental Data & The Self-Validating System

A protocol is only as robust as its internal checks. The experimental data generated by this workflow acts as a self-validating system because it does not rely on a single spectral feature. Instead, it creates a closed-loop connectivity map.

Table 2: Key 2D NMR Correlations for Structural Validation

Position 1 H MultiplicityCOSY ( 1 H- 1 H)HSQC ( 1 H- 13 C)HMBC ( 1 H- 13 C / 19 F- 13 C)
Aryl H3 ddH4C3C1, C2 (F-attached), C4, C5
Aryl H4 ddH3, H6C4C2, C5, C6
Aryl H6 d (or dd)H4C6C1 (COOH), C2, C4, C5
Imid. C5'-H 2​ tC4'-H 2​ C5'C2' (C=O), Aryl C5
Imid. C4'-H 2​ tC5'-H 2​ C4'C2' (C=O), C5'
19 F (Aryl C2) mN/AN/AC1, C2, C3, C4 ( 19 F- 13 C HMBC)
Decoding the Validation Loops:
  • Validation Loop 1 (The Aryl Core): The 19 F- 13 C HMBC anchors the C2 position by showing strong couplings to C1, C2, C3, and C4. The 1 H- 13 C HMBC from the H6 proton to C2 and C1 (the carboxylic acid carbon) definitively confirms the 1,2-relationship of the acid and the fluorine atom.

  • Validation Loop 2 (The Heterocyclic Linkage): The most critical structural question is whether the imidazolidinone ring is attached at C4 or C5. The 1 H- 13 C HMBC from the C5'-H 2​ protons of the imidazolidinone ring directly to the Aryl C5 carbon provides an unambiguous through-bond connection. Furthermore, ROESY cross-peaks between the C5'-H 2​ protons and the Aryl H4/H6 protons provide orthogonal through-space confirmation of this linkage.

Conclusion

While LC-MS provides rapid formula confirmation, it falls short of providing the spatial and connective resolution required for complex regioisomers. By leveraging a strategically designed 2D NMR workflow—specifically integrating 19 F- 13 C heteronuclear correlations—researchers can establish a self-validating dataset. This approach unequivocally confirms the structural integrity of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, ensuring high-fidelity data for downstream drug development applications.

References

  • Saurí, J. (2026). "The Evolving Landscape of NMR Structural Elucidation." Molecules, 31(5), 888.[Link]

  • Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). "Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate." Analytical Chemistry, 83(22), 8766-8771.[Link]

  • Xu, Z., Gu, S., Li, Y., Wu, J., & Zhao, Y. (2022). "Recognition-Enabled Automated Analyte Identification via 19F NMR." Analytical Chemistry, 94(23), 8285-8292.[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Qualification of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid as a Pharmaceutical Reference Standard

Introduction: The Critical Role of a Well-Characterized Reference Standard In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of the final drug pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of the final drug product. 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid is a potential process-related impurity or synthetic intermediate. To accurately detect, identify, and quantify this substance during quality control (QC) analysis, a highly pure and thoroughly characterized reference standard is not just a tool, but a regulatory necessity.

This guide provides an in-depth, experience-driven comparison of the methodologies required to fully qualify a new batch of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid as a primary reference standard. We will move beyond simply listing tests and delve into the scientific rationale behind the selection of orthogonal analytical techniques, the interpretation of data, and the ultimate assignment of a purity value that can be trusted in a regulated environment. The principles and protocols detailed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and major pharmacopeias.[1][2]

The Foundation: Principles of Reference Standard Qualification

A reference standard serves as the benchmark against which production batches of active pharmaceutical ingredients (APIs) and drug products are measured.[3] Its qualification is a rigorous process designed to provide an unequivocal confirmation of its identity and a precise measure of its purity.

According to ICH Q7 guidelines, a Primary Reference Standard is a substance shown through an extensive set of analytical tests to be authentic material of high purity.[1][4][5] Its qualification does not depend on comparison to another standard. In contrast, a Secondary Reference Standard (or Working Standard) is characterized by comparing it against the primary standard.[5][6]

This guide focuses on the establishment of a primary standard, which involves a comprehensive characterization package. The core philosophy is the use of orthogonal methods —different analytical techniques that measure the same attribute (like purity) based on different chemical or physical principles. This provides a high degree of confidence in the final assigned value.

Comparative Overview: Types of Reference Standards
FeaturePrimary Reference StandardSecondary (Working) Reference Standard
Purpose The ultimate benchmark for a substance. Used to qualify secondary standards and in critical assays.Used for routine laboratory analysis (e.g., batch release testing).[6]
Traceability Characterized and value-assigned without reference to another chemical standard. Traceable to SI units where possible.Value is assigned relative to, and is traceable to, the Primary Reference Standard.[4][6]
Qualification Extensive, full characterization package: structural elucidation, comprehensive purity assessment, etc.[4][5]Comparative testing against the primary standard to establish identity, purity, and potency.[5]
Source Obtained from pharmacopeias (e.g., USP) or established in-house via a rigorous qualification program.[4][7][8][9]Prepared in-house from a high-quality production batch.[10]

Comprehensive Characterization of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid

The qualification process can be logically divided into two main phases: establishing identity and determining purity.

Phase 1: Unambiguous Identity Confirmation

Before purity can be assessed, we must be certain of the molecule's structure. We employ a suite of spectroscopic techniques for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As a primary method for structural elucidation, NMR provides definitive information about the molecular structure in solution.[11][12] For 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, we would conduct ¹H, ¹³C, and ¹⁹F NMR.

    • ¹H NMR: Confirms the number and connectivity of protons. We expect to see distinct signals for the aromatic protons, the methylene protons of the imidazolidinone ring, and the N-H proton.

    • ¹⁹F NMR: This is crucial for confirming the presence and position of the single fluorine atom on the aromatic ring.[13]

    • Causality: NMR is a structurally definitive technique. Unlike chromatography, which compares a property (retention time) to a standard, NMR directly probes the atomic framework of the molecule, making it a cornerstone of primary standard characterization.[14][15]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.[11][12] High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula. For our target molecule (C₁₀H₉FN₂O₃), the expected monoisotopic mass is approximately 224.0597 Da.

    • Causality: MS is orthogonal to NMR. While NMR confirms the bonding framework, HRMS confirms the correct combination of atoms is present, providing a powerful cross-check.

Phase 2: Rigorous Purity and Potency Assessment

Purity is not determined by a single method but by a mass balance approach, where we quantify the main component by subtracting all possible impurities.[16]

  • Chromatographic Purity by HPLC-UV : High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the presence of organic impurities (related substances).[11][17]

    • Methodology: A gradient elution method is developed to ensure the separation of the main peak from all potential process-related impurities and degradation products. Detection is typically performed using a UV detector, as the benzoic acid moiety provides a strong chromophore.

    • Trustworthiness: The method must be validated for specificity and sensitivity. A peak purity analysis using a photodiode array (PDA) detector is performed to ensure the main peak is not co-eluting with any impurities.

  • Water Content by Karl Fischer Titration : This is the gold standard for water determination in pharmaceuticals.[18][19][20] It is a specific titrimetric method that reacts directly with water, making it more accurate than non-specific methods like Loss on Drying (LOD), which would also detect volatile solvents.

    • Causality: For a highly pure, crystalline solid, water is often the most significant "impurity" by weight. Accurately quantifying it is critical for the final purity calculation. Coulometric Karl Fischer is ideal for expected low water content (<1%).[18][21]

  • Residual Solvents by Headspace Gas Chromatography (GC-HS) : Solvents used during the synthesis and purification of the material can remain in the final product. USP General Chapter <467> provides a framework for controlling these solvents based on their toxicity.[22][23][24]

    • Methodology: The solid sample is dissolved in a high-boiling solvent (e.g., DMSO) in a sealed vial, heated, and the headspace gas is injected into the GC. This technique is highly sensitive for volatile organic compounds.[25]

    • Trustworthiness: The method screens for dozens of common solvents, ensuring that no unexpected volatile impurities are present.[26]

  • Inorganic Impurities by Sulphated Ash (Residue on Ignition) : This test quantifies any non-volatile inorganic impurities that may be present, such as residual catalysts or salts. The sample is ignited and then treated with sulfuric acid to convert metal oxides and salts into more stable sulfates before a final ignition to constant weight.

Visualization of the Qualification Workflow

The entire process, from receiving the candidate material to issuing a final certificate, follows a logical and rigorous path.

G cluster_0 Phase 1: Material Receipt & Identity cluster_1 Phase 2: Purity Assessment (Orthogonal Methods) cluster_2 Phase 3: Data Analysis & Certification A Candidate Material Received B Physical Characterization (Appearance, Solubility) A->B C Structural Elucidation (NMR, MS, IR) B->C D Identity Confirmed? C->D D->A No (Reject Lot) E Chromatographic Purity (HPLC-UV) D->E Yes I Calculate Purity (Mass Balance) E->I F Water Content (Karl Fischer) F->I G Residual Solvents (GC-HS) G->I H Inorganic Impurities (Sulphated Ash) H->I J Generate Certificate of Analysis (CoA) I->J K Assign Lot #, Retest Date & Storage Conditions J->K L Release Primary Reference Standard K->L

Caption: Workflow for Primary Reference Standard Qualification.

Experimental Protocols

The following are detailed, illustrative protocols for the key quantitative assays.

Protocol 1: Purity by HPLC-UV
  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Standard & Sample Preparation:

    • Accurately weigh approximately 25 mg of the reference standard candidate into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a concentration of ~0.5 mg/mL.

  • Procedure:

    • Inject the Diluent (as a blank) to ensure no system peaks are present.

    • Make five replicate injections of the sample solution.

    • The system is suitable if the relative standard deviation (RSD) for the peak area of the main component is not more than 2.0%.

  • Calculation:

    • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Protocol 2: Water Content by Coulometric Karl Fischer Titration
  • Instrument: Calibrated Coulometric Karl Fischer Titrator.

  • Standardization:

    • Verify instrument performance by analyzing a known amount of water (e.g., 1000 µg from a certified water standard) or a certified reference material with a known water content (e.g., Sodium Tartrate Dihydrate). The result should be within ±5.0% of the theoretical value.

  • Sample Preparation:

    • Accurately weigh, by difference, approximately 100 mg of the reference standard candidate.

  • Procedure:

    • Add the weighed sample directly into the titration vessel.

    • Start the titration and record the amount of water detected in micrograms (µg).

  • Calculation:

    • % Water = (µg of Water Detected / Sample Weight in µg) * 100

Protocol 3: Residual Solvents by GC-HS (per USP <467>)
  • Chromatographic System:

    • Column: G43 (6% cyanopropylphenyl - 94% dimethyl polysiloxane), 30 m x 0.53 mm, 3.0 µm film

    • Carrier Gas: Helium

    • Temperatures: Injector 140 °C, Detector (FID) 250 °C, Oven program: 40 °C (20 min), ramp to 240 °C at 10 °C/min, hold 20 min.

    • Headspace Parameters: Vial Temp 80 °C, Loop Temp 85 °C, Transfer Line 90 °C.

  • Standard Preparation:

    • Prepare standard solutions of Class 1 and Class 2 residual solvents as prescribed in USP <467>.[22][23]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reference standard candidate into a 20 mL headspace vial.

    • Add 5.0 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.

  • Procedure:

    • Run the standard solutions to verify system suitability (resolution, signal-to-noise).

    • Analyze the sample preparation.

    • Identify any peaks present by comparing retention times to the standards. Quantify against the corresponding standard peak.

Data Summary and Final Purity Assignment

The final purity is assigned using a mass balance approach, where 100% is the starting point and the weight percentages of all impurities are subtracted.

G cluster_impurities Impurity Contributions (w/w %) Total 100% (Ideal Material) HPLC Organic Impurities (by HPLC) e.g., 0.10% Total->HPLC - Total->HPLC Water Water Content (by Karl Fischer) e.g., 0.15% Total->Water - Solvents Residual Solvents (by GC-HS) e.g., 0.05% Total->Solvents - Inorganic Inorganic Impurities (Sulphated Ash) e.g., <0.01% Total->Inorganic - Purity Assigned Purity (e.g., 99.7%) HPLC->p1 Water->p2 Solvents->p3 Inorganic->Purity p1->Water p2->Solvents p3->Inorganic

Caption: Mass Balance Calculation for Purity Assignment.

Illustrative Purity Calculation Table
Analytical TestMethodResult (Illustrative)Contribution to Impurity Profile
Organic ImpuritiesHPLC (Area %)99.85%0.15% (100 - 99.85)
Water ContentKarl Fischer Titration0.12% w/w0.12%
Residual SolventsGC-HSAcetone: 30 ppm (0.003%)DCM: Not Detected0.003%
Inorganic ImpuritiesSulphated Ash<0.01%0.01% (at limit)
Total Impurities Summation ~0.28%
Assigned Purity 100% - Total Impurities 99.7%

Note: The final assigned purity is often reported to one decimal place. The value is reported on an "as is" basis and should be used in all subsequent quantitative calculations.[27]

Conclusion

The qualification of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid as a primary reference standard is a multi-faceted, rigorous scientific endeavor. It relies on the synergistic application of orthogonal analytical techniques to build an undeniable case for the material's identity and purity. By following the principles and protocols outlined in this guide—grounded in regulatory expectations and sound scientific reasoning—researchers and drug development professionals can establish a reliable, high-quality reference standard. This standard becomes the bedrock of quality control, ensuring the consistency and safety of the pharmaceutical products in which this compound is a controlled substance.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia.
  • Residual Solvent Analysis Implementing USP <467>. Restek.
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments.
  • USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • Water Content Determin
  • USP <467> Residual solvent determination in pharmaceutical products. SCISPEC.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titr
  • USP Residual Solvents <467>. Eurofins Scientific.
  • Analysis of USP <467> Residual Solvents Using the Agilent 8697 Headspace Sampler-XL Tray and Agilent 8890 GC System. Agilent Technologies.
  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Mettler Toledo.
  • Pharmaceutical quality control: the reference standards labyrinth. LGC Standards.
  • KF titration in pharmaceuticals. News-Medical.Net.
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline.
  • Unique aspects of biologic reference standards.
  • HPLC Direct Purity Assay Using Ultra-Purified M
  • Analytical Techniques for Reference Standard Characterization.
  • NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma.
  • <11> USP Reference Standards. USP.
  • Using USP Reference Standards. USP.
  • <11> USP REFERENCE STANDARDS. USP.
  • 〈11〉 USP Reference Standards. USP-NF.
  • Reference Standards in the Pharmaceutical Industry. MRIGlobal.
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
  • Any sample Purity by Reference Standard calcul
  • Reference Standards, Types, Uses, Preparation & Qualific
  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Qualityze.
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks.
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc.
  • Resolving discrepancies between NMR and mass spectrometry data during characteriz
  • MS and NMR - the Perfect Couple?. The Analytical Scientist.
  • A study of thin film solid phase microextraction methods for analysis of fluorinated benzoic acids in seawater.
  • A single method to analyse residues from five different classes of prohibited pharmacologically acti. Taylor & Francis Online.
  • Characterisation of reference materials by isotope dilution mass spectrometry. SpringerLink.
  • 2-fluoro-5-(2-oxoimidazolidin-1-yl)
  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chrom
  • Application Notes and Protocols for the Analytical Characteriz

Sources

Comparative

Comparative Analysis of Extraction Methods for 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic Acid from Biological Matrices

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The analyte at the center of our discussion, 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid (CAS: 1183572-58-8)[1], presents a typical challenge for bioanalytical scientists. Its structure, featuring a carboxylic acid group, dictates that its charge state is pH-dependent—a critical factor influencing its solubility and interaction with extraction media. This guide provides a comprehensive comparison of the three most prevalent extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—offering a robust framework for selecting the optimal method for this and structurally similar acidic compounds.

The primary challenge in bioanalysis is the complexity of the sample matrix, be it plasma, urine, or tissue homogenate.[2] These matrices are replete with endogenous components like proteins, salts, and phospholipids that can interfere with analysis, suppress the analyte signal in mass spectrometry, and shorten the lifespan of analytical columns.[3][4] An effective sample preparation strategy must not only isolate the analyte from these interferences but also concentrate it to a level suitable for detection.[3][5]

Protein Precipitation (PPT): The High-Throughput Workhorse

Protein precipitation is often the first method considered due to its simplicity, speed, and low cost.[6] The fundamental principle involves the addition of a water-miscible organic solvent, typically acetonitrile or methanol, to the biological sample.[7][8] This alters the dielectric constant of the solution, disrupting the solvation layer around proteins and causing them to denature and aggregate, effectively "crashing" them out of the solution.[8]

Causality in the PPT Workflow

The choice of precipitant is critical. Acetonitrile is generally preferred as it tends to precipitate proteins more effectively than methanol, resulting in a cleaner supernatant. The ratio of solvent to sample (e.g., 3:1) is optimized to ensure complete protein removal without excessively diluting the analyte. Following precipitation, centrifugation is used to pellet the solid protein mass, after which the supernatant containing the analyte can be directly injected or evaporated and reconstituted.[9]

Experimental Protocol: Protein Precipitation
  • Sample Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Solvent Addition: Add 300 µL of cold (4°C) acetonitrile containing the internal standard.

  • Precipitation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant and transfer it to a clean vial for LC-MS/MS analysis.

Workflow Diagram: Protein Precipitation (PPT)

PPT_Workflow cluster_0 PPT Protocol A 1. Aliquot Sample (e.g., 100 µL Plasma) B 2. Add Precipitant (e.g., 300 µL Acetonitrile) A->B Add Solvent C 3. Vortex (1-2 min) B->C Mix D 4. Centrifuge (10 min, >10,000 x g) C->D Separate Phases E 5. Collect Supernatant D->E Isolate Analyte F Analyze via LC-MS/MS E->F

Caption: High-throughput Protein Precipitation workflow.

Trustworthiness & Limitations

While fast and inexpensive, PPT is a non-selective, crude cleanup method.[6] A significant portion of endogenous, soluble small molecules (salts, phospholipids) remains in the supernatant, leading to a high risk of matrix effects and potential ion suppression in LC-MS/MS analysis. The dilution factor also limits the achievable sensitivity, making it less suitable for analytes at very low concentrations.

Liquid-Liquid Extraction (LLE): The Classic Partitioning Technique

LLE separates compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10] For an acidic analyte like 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, LLE is a powerful technique that leverages pH adjustment to control the analyte's partitioning behavior.

Causality in the LLE Workflow

The key to successfully extracting our acidic target is to manipulate its charge state.[11]

  • Acidification Step: By acidifying the aqueous sample (e.g., with formic or phosphoric acid) to a pH at least 2 units below the analyte's pKa, the carboxylic acid group becomes fully protonated (COOH). This neutral form is significantly less polar and more soluble in a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Extraction Step: Vigorous mixing creates a large surface area between the two phases, facilitating the transfer of the neutral analyte into the organic layer.

  • Back-Extraction (Optional but Recommended): To further clean the extract, the analyte can be "back-extracted" from the organic phase into a fresh aqueous base (e.g., ammonium hydroxide). This deprotonates the analyte (COO-), making it highly polar and water-soluble again, while leaving neutral and basic impurities behind in the organic layer. The final aqueous phase can then be re-acidified before injection.

Experimental Protocol: Liquid-Liquid Extraction
  • Sample Aliquot: Transfer 500 µL of plasma into a glass tube.

  • pH Adjustment: Add 50 µL of 1M phosphoric acid to acidify the sample (confirm pH < 4).

  • Solvent Addition: Add 2 mL of ethyl acetate.

  • Extraction: Cap and vortex/shake vigorously for 5-10 minutes.

  • Phase Separation: Centrifuge at 2,000-3,000 x g for 5 minutes to break any emulsions and create a sharp interface.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for analysis.

Workflow Diagram: Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_1 LLE Protocol for Acidic Drug A 1. Aliquot Sample + Internal Standard B 2. Acidify Sample (pH < pKa-2) A->B C 3. Add Organic Solvent (e.g., Ethyl Acetate) B->C D 4. Vortex / Shake C->D Partition Analyte E 5. Centrifuge D->E Separate Phases F 6. Collect Organic Layer E->F G 7. Evaporate & Reconstitute F->G Concentrate H Analyze via LC-MS/MS G->H

Caption: pH-driven Liquid-Liquid Extraction workflow.

Trustworthiness & Limitations

LLE provides significantly cleaner extracts than PPT by removing proteins and many polar interferences.[6] It also allows for analyte concentration. However, it is more labor-intensive, uses larger volumes of organic solvents, and can be plagued by the formation of emulsions, which complicates phase separation.[12] Recoveries can be lower and more variable compared to SPE.[13]

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

SPE is a chromatographic technique used for sample cleanup and concentration that provides the cleanest extracts and highest recoveries.[3][6][13] It utilizes a solid sorbent, packed into a cartridge or 96-well plate, to retain the analyte while interferences are washed away.[5] For our acidic analyte, a reversed-phase or mixed-mode mechanism is ideal.

Causality in the SPE Workflow

The power of SPE lies in the chemical interactions between the analyte, the sorbent, and the various solvents used.

  • Sorbent Choice: A modern polymeric reversed-phase sorbent (e.g., Waters Oasis PRiME HLB) is an excellent choice. These sorbents retain compounds via hydrophobic interactions and are stable across a wide pH range.[13]

  • Conditioning & Equilibration: The sorbent is first conditioned with a strong solvent like methanol to wet the polymeric chains and activate the binding sites. It is then equilibrated with a weak solvent like water to prepare it for the aqueous sample.

  • Load: The sample, pre-treated by acidification to neutralize the analyte (making it more hydrophobic), is loaded onto the cartridge. The analyte partitions from the sample matrix onto the solid sorbent.

  • Wash: A weak organic solvent is used to wash away endogenous interferences (salts, phospholipids) that are less strongly retained than the analyte.

  • Elution: A strong organic solvent is used to disrupt the hydrophobic interaction between the analyte and the sorbent, eluting the purified analyte for analysis.

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Slowly pass the pre-treated sample through the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute: Elute the analyte with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute in 100 µL of mobile phase.

Workflow Diagram: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_2 SPE Protocol (Reversed-Phase) A Condition Methanol B Equilibrate Water A->B C Load Acidified Sample B->C D Wash 5% Methanol (Interferences Out) C->D E Elute Methanol (Analyte Out) D->E F Evaporate & Reconstitute E->F G Analyze via LC-MS/MS F->G

Caption: Selective Solid-Phase Extraction workflow.

Trustworthiness & Performance

SPE offers the highest degree of selectivity and is highly effective at removing matrix components, thereby minimizing ion suppression and leading to superior accuracy and precision.[6][13] It provides excellent analyte concentration capabilities and is easily automated for high-throughput applications.[14] The primary drawbacks are the higher cost per sample and the need for more extensive method development to optimize the sorbent and solvent conditions.

Quantitative Performance Comparison

The choice of extraction method represents a trade-off between speed, cost, and data quality. The following table summarizes the expected performance of each technique for the analysis of 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery >90% (but with high matrix)60 - 85%>90%[13][15]
Matrix Effect HighModerateVery Low[13]
Reproducibility (RSD%) <15%<10%<5%
Selectivity / Cleanup LowModerateHigh
Throughput Very HighLow to ModerateHigh (with automation)
Solvent Consumption LowHighModerate
Cost per Sample Very LowLowHigh
Method Development MinimalModerateHigh

Conclusion and Recommendation

The selection of an appropriate extraction method is contingent upon the specific goals of the analysis.

  • Protein Precipitation (PPT) is suitable for early-stage discovery studies where speed and cost are paramount and the required sensitivity is not demanding.

  • Liquid-Liquid Extraction (LLE) offers a good balance between cleanup efficiency and cost. It is a viable option for many applications, provided that issues like emulsion formation can be managed and lower throughput is acceptable.

  • Solid-Phase Extraction (SPE) is the superior choice for regulated bioanalysis, method validation, and any application demanding the highest data quality, sensitivity, and reproducibility.[6][13] The investment in method development and materials is justified by the significant reduction in matrix effects and the overall robustness of the analytical method. For 2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid, a modern polymeric reversed-phase SPE protocol will yield the most reliable and accurate quantitative results.

References

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. (n.d.). Waters Corporation.
  • Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. (2011, March 21). Agilent Technologies.
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). PMC.
  • 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid - NextSDS. (n.d.). NextSDS.
  • Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. (n.d.). PMC.
  • Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin - Agilent. (n.d.). Agilent Technologies.
  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026, March 11). LCGC International.
  • 2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid — Chemical Substance Information. (n.d.).
  • Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. (n.d.). ResearchGate.
  • 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid | C10H9ClN2O3 | CID 54595452. (n.d.). PubChem.
  • Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. (2022, September 13). RSC Publishing.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.d.).
  • 2-Fluoro-5-(trifluoromethyl)benzoic acid 98 115029-23-7. (n.d.). Sigma-Aldrich.
  • SLE, SPE and LLE – How are Those Different? (2023, January 17). Biotage.
  • Protein precipitation: A comprehensive guide. (n.d.). Abcam.
  • Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. (2025, November 17). MDPI.
  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2022, September 1). MDPI.
  • 2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts.
  • Application Note - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Development and validation of an automated extraction method for the analysis of high-water content commodities. (n.d.). eurl-pesticides.eu.
  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. (n.d.). Fluoropharm.
  • A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Chromatographic Sample Preparation. (2023, December 28). SciTechnol.
  • Analysis of Drugs of Abuse in Urine. (n.d.). Sigma-Aldrich.
  • A study of thin film solid phase microextraction methods for analysis of fluorinated benzoic acids in seawater. (n.d.). UWSpace - University of Waterloo.
  • Protein Crash Plate and Protein Precipitation. (n.d.). Orochem Technologies.
  • The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.). Google Patents.
  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. (2018, August 3).
  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.